1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Description
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-(azidomethyl)-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H8N4O3/c1-15-8-3-6(5-10-11-9)2-7(4-8)12(13)14/h2-4H,5H2,1H3 |
InChI Key |
VAASHXIEMLJEMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Azidomethyl)-3-methoxy-5-nitrobenzene: Synthesis, Properties, and Applications
Executive Summary: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a versatile trifunctional aromatic compound with significant potential in chemical synthesis, medicinal chemistry, and materials science. Its unique combination of an energetic and reactive azidomethyl group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group imparts a rich and selective reactivity profile. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, chemical reactivity, and potential applications, with a strong emphasis on safety and handling protocols. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this valuable chemical building block.
Introduction to a Multifunctional Reagent
1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a substituted toluene derivative featuring three distinct functional groups that can be addressed with high chemoselectivity. The benzylic azide is a gateway to bioorthogonal "click" chemistry and the Staudinger ligation, the nitro group offers a handle for reduction to an amine, and the methoxy group modulates the electronic properties of the aromatic ring. This strategic arrangement makes it an attractive intermediate for the synthesis of complex molecules, including pharmaceutical agents and functional materials.[1][2] The interplay between the electron-donating methoxy substituent and the electron-withdrawing nitro substituent creates a unique electronic environment that influences the reactivity of each functional group and the aromatic ring itself.
Synthesis and Purification
The most direct and common route to synthesize benzylic azides like 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is through the nucleophilic substitution of a corresponding benzylic halide.[1][3] The typical precursor, 1-(bromomethyl)-3-methoxy-5-nitrobenzene, can be prepared from commercially available 3-methoxy-5-nitrobenzoic acid via reduction to the corresponding alcohol followed by bromination.
Synthetic Strategy Workflow
The synthesis proceeds via a standard Sₙ2 reaction, where the azide ion (N₃⁻), typically from sodium azide, displaces a halide (e.g., bromide) from the benzylic position. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.[4]
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Warning: Organic azides are potentially explosive and must be handled with extreme caution.[5][6] This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.[7]
-
Preparation: To a solution of 1-(bromomethyl)-3-methoxy-5-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 0.2 M), add sodium azide (NaN₃, 1.5 eq) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF) and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<40 °C). Caution: Do not heat the crude product excessively.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound as a pale yellow oil or solid.
Physicochemical and Spectroscopic Characterization
The properties of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene are derived from its constituent functional groups.
Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₄O₃ | - |
| Molecular Weight | 208.18 g/mol | - |
| Appearance | Pale yellow oil or low-melting solid | Predicted |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water.[3][4][8] | Predicted |
| Stability | Potentially heat, shock, and light-sensitive.[5][9] Must be stored cool and dark.[6][7] | General Azide Properties |
Spectroscopic Data Interpretation
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₂-N₃ | ~4.5 ppm (s, 2H) | Benzylic protons deshielded by the adjacent azide and aromatic ring. |
| Aromatic-H | ~7.5-8.0 ppm (m, 3H) | Protons are in different electronic environments due to the methoxy and nitro groups. | |
| -OCH₃ | ~3.9 ppm (s, 3H) | Typical chemical shift for an aryl methoxy group. | |
| ¹³C NMR | -CH₂-N₃ | ~55 ppm | Typical for a benzylic carbon attached to an azide.[4] |
| Aromatic-C | ~110-160 ppm | Complex pattern due to substituent effects. | |
| -OCH₃ | ~56 ppm | Typical for a methoxy carbon. | |
| IR Spectroscopy | Azide (N₃) stretch | 2090-2120 cm⁻¹ (very strong, sharp) | Characteristic asymmetric stretch of the azide functional group.[3][10][11] |
| Nitro (NO₂) stretch | ~1530 cm⁻¹ (asymmetric, strong), ~1350 cm⁻¹ (symmetric, strong) | Characteristic stretches for an aromatic nitro group. | |
| C-O stretch | ~1250 cm⁻¹ (strong) | Aryl-alkyl ether stretch. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 208 | - |
| Fragmentation | m/z = 180 ([M-N₂]⁺), m/z = 165 ([M-N₃]⁺) | Primary fragmentation pathways involve the loss of dinitrogen or the azide radical.[12][13] |
Chemical Reactivity and Derivatization
The molecule's three functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.
Reactivity of the Azidomethyl Group
The benzylic azide is arguably the most versatile functional group on the molecule, serving as a key handle for conjugation and transformation.[14][15]
This "click" reaction is a highly efficient and specific method for forming a stable 1,2,3-triazole linkage with a terminal alkyne.[16][17] The reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yield, mild conditions, and tolerance of a wide range of other functional groups.[15][18]
-
Protocol: CuAAC Reaction
-
In a reaction vial, dissolve 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous stock solution.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) from an aqueous stock solution.
-
Stir the reaction at room temperature for 1-12 hours until TLC indicates completion.
-
Work up by diluting with water and extracting with an organic solvent like ethyl acetate.
-
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The reaction of the azide with a phosphine, such as triphenylphosphine (PPh₃), is known as the Staudinger reaction.[19] In the presence of water, this reaction provides a mild and efficient method to reduce the azide to a primary amine.[20] This transformation is highly chemoselective and tolerates the nitro group, which would be reduced by many other methods like catalytic hydrogenation.
-
Protocol: Staudinger Reduction
-
Dissolve 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add triphenylphosphine (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until nitrogen evolution ceases and TLC analysis shows complete consumption of the azide.
-
Concentrate the reaction mixture and purify by chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.
-
Reactivity of the Nitro Group
The aromatic nitro group is a powerful electron-withdrawing group that deactivates the ring to electrophilic substitution.[21] Its primary utility lies in its reduction to an aniline, a key functional group in many pharmaceuticals.
A key synthetic challenge is the selective reduction of the nitro group without affecting the azide. While catalytic hydrogenation would reduce both groups, several methods can achieve this selectivity. Reagents like indium in the presence of HCl have been shown to reduce both nitro groups and azides, but other conditions using reagents such as tin(II) chloride (SnCl₂) in ethanol or sodium dithionite (Na₂S₂O₄) can favor the reduction of the nitro group.[22][23][24][25]
Aromatic Ring Reactivity
The substitution pattern on the benzene ring dictates its reactivity towards further functionalization. The methoxy group is an activating, ortho, para-director, while the nitro group is a strongly deactivating, meta-director.[21][26] In this 1,3,5-substituted ring, the positions at C2, C4, and C6 are activated by the methoxy group and deactivated by the nitro group. The overall effect is a highly deactivated ring, making electrophilic aromatic substitution difficult and requiring harsh conditions.[21][26]
Potential Applications
The unique combination of functional groups makes 1-(Azidomethyl)-3-methoxy-5-nitrobenzene a valuable tool in several fields.
-
Medicinal Chemistry: It can serve as a versatile scaffold. The azide allows for "clicking" onto alkyne-modified biomolecules or other drug fragments, while the nitro group can be reduced to an amine for further derivatization, enabling the rapid synthesis of compound libraries.[27][15]
-
Chemical Biology: As a bioorthogonal handle, it can be incorporated into probes to label and study biological systems without interfering with native biochemical processes.[9]
-
Materials Science: The azide can be used to functionalize surfaces or polymers via CuAAC, attaching this molecule to a material backbone to impart specific properties.
Safety and Handling
CRITICAL: This compound presents significant hazards.
-
Explosion Hazard: Organic azides are energetic materials and can decompose explosively upon exposure to heat, shock, friction, or light.[5][6][9] The presence of a nitro group, another energetic functional group, increases this risk.[5]
-
Stability Assessment: The molecule has 8 carbons and 4 nitrogens (from the azide) plus 1 nitrogen (from the nitro group). The C/N ratio is less than 3, and the "Rule of Six" (requiring six carbons per energetic group) is not met, indicating it should be handled as a potentially explosive compound.[5][7][9]
-
-
Toxicity: The azide ion is highly toxic, with a mechanism similar to cyanide.[6][28] Nitroaromatic compounds also possess significant toxicity. Skin contact and inhalation must be avoided.[28]
Recommended Handling Procedures
-
Always work in a chemical fume hood behind a blast shield.[7][28]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[7]
-
Use plastic or ceramic spatulas; never use metal spatulas to avoid the formation of highly shock-sensitive heavy metal azides.[5][28]
-
Avoid using ground-glass joints where possible, as friction can be an initiation source.[7]
-
Keep quantities as small as practically possible.
-
Store in a cool, dark, and well-ventilated location, away from heat sources and incompatible materials like acids, strong oxidizing agents, and heavy metals.[5][6][7]
-
Never use halogenated solvents like dichloromethane or chloroform with azides , as this can form extremely unstable di- and tri-azidomethane.[5][6]
Waste Disposal
-
Azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Never pour azide solutions down the drain , as they can react with lead or copper pipes to form explosive metal azides.[28]
-
Prior to disposal, it is best practice to quench the azide by converting it to a more stable derivative, such as an amine via Staudinger reduction.[5]
References
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Safe Handling of Azides - University of Pittsburgh. (2013, February 1). [Link]
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Azides - University of Victoria. (2022, May 18). [Link]
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Alföldi, J., & Peciar, C. (1969). Infrared Spectra of Some Azido Derivatives of Methylpentopyranosides. Chemical Papers, 23(5), 352-356. [Link]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin. (2018, April). [Link]
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Standard Operating Procedure Safe Handling of Azido Compounds - University of New Mexico. (2021, February 16). [Link]
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Azide Compounds - University of Washington. [Link]
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Lee, J. G., et al. (2001). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Synthesis, 2001(1), 81-84. [Link]
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Vandenbroucke, S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608-12615. [Link]
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Staudinger Reaction - Organic Chemistry Tutor. [Link]
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Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media - Semantic Scholar. (2001, June 5). [Link]
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The utility of organic azides and amine derivatives in medicinal chemistry - RMIT University. (2024, November 23). [Link]
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Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796-3802. [Link]
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Kwak, K., et al. (2008). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. The Journal of Chemical Physics, 129(17), 174503. [Link]
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Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). - ResearchGate. [Link]
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2D IR photon echo of Azido- probes for Biomolecular Dynamics - PMC. [Link]
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Sowińska, A., & Skonieczny, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
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Fujisawa, Y., et al. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Journal of Chemical Research, 47(3-4), 218-223. [Link]
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Amine synthesis by azide reduction - Organic Chemistry Portal. [Link]
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van der Vlugt, J. I., et al. (2018). Sustainable organophosphorus-catalysed Staudinger reduction. Green Chemistry, 20(20), 4643-4648. [Link]
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Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media | Request PDF - ResearchGate. (2025, August 10). [Link]
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Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023, January 22). [Link]
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Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC. [Link]
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Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media - ChemRxiv. [Link]
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Nitrobenzene - Wikipedia. [Link]
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Saxon, E., et al. (2000). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. Organic Letters, 2(15), 2257-2260. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). Organometallics. [Link]
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Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18). [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. (2025, July 30). [Link]
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Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - Beilstein Archives. (2025, April 2). [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]
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Representative examples of important organic azides in the pharmaceutical and material sciences. - ResearchGate. [Link]
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Benzyl Azide | Request PDF - ResearchGate. [Link]
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Henderson, W., & Nicholson, B. K. (1999). The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of Organometallic Chemistry, 573(1-2), 232-236. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1140-1150. [Link]
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Dinya, Z., et al. (2001). Mass spectrometric studies of anomeric glycopyranosyl azides. Journal of Mass Spectrometry, 36(2), 211-219. [Link]
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1-(Azidomethyl)-3-methoxy-5-nitrobenzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(azidomethyl)-3-methoxy-5-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to its nascent status in the scientific literature, this document synthesizes information from analogous compounds to project its chemical properties, synthesis, and potential applications.
Section 1: Chemical Identity and Properties
While a specific CAS number for 1-(azidomethyl)-3-methoxy-5-nitrobenzene is not readily found in major chemical databases, its molecular formula and weight have been determined.
| Property | Value |
| Molecular Formula | C₈H₈N₄O₃ |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | 1-(Azidomethyl)-3-methoxy-5-nitrobenzene |
| Synonyms | 3-Methoxy-5-nitrobenzyl azide |
The structure of this compound, featuring an azidomethyl, a methoxy, and a nitro group on a benzene ring, suggests a unique combination of functionalities that can be exploited in various chemical transformations.
Section 2: Synthesis and Workflow
The most probable synthetic route to 1-(azidomethyl)-3-methoxy-5-nitrobenzene involves a nucleophilic substitution reaction on a suitable precursor. The logical starting materials would be either 1-(chloromethyl)-3-methoxy-5-nitrobenzene or 1-(bromomethyl)-3-methoxy-5-nitrobenzene, reacting with an azide salt like sodium azide.
Workflow Diagram:
Synthesis Routes for 3-Methoxy-5-Nitrobenzyl Azide Derivatives: A Technical Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Synthetic Methodologies, Mechanistic Causality, and Protocol Validation
Executive Summary & Strategic Rationale
3-Methoxy-5-nitrobenzyl azide and its derivatives are indispensable building blocks in modern chemical biology. They are predominantly utilized as photocleavable linkers, photoaffinity labels, and bioorthogonal click-chemistry handles. The unique electronic push-pull system—created by the electron-donating methoxy group and the electron-withdrawing nitro group—tunes the photochemical properties of the benzyl ring, making it highly responsive to UV irradiation for controlled-release applications.
Designing a synthesis route for these derivatives requires strict adherence to chemoselectivity. This whitepaper outlines the optimal, field-proven synthetic pathways, detailing the causality behind reagent selection and providing self-validating experimental protocols.
Retrosynthetic Analysis & Chemoselectivity
The construction of 3-methoxy-5-nitrobenzyl azide requires careful consideration of functional group tolerance. The most robust, scalable, and cost-effective route begins with commercially available 3-methoxy-5-nitrobenzaldehyde.
Causality in Chemoselective Reduction
The first transformation requires the reduction of the aldehyde to 3-methoxy-5-nitrobenzyl alcohol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) cannot be used, as they will indiscriminately reduce the nitro group to an azo compound or a primary amine. Instead, Sodium Borohydride (NaBH₄) in a methanol/THF mixture is employed. NaBH₄ provides exquisite chemoselectivity, efficiently reducing the carbonyl carbon while leaving the sensitive nitro group completely intact[1].
Causality in Activation & Azidation
To install the azide, the benzylic alcohol must be converted into a superior leaving group. While direct azidation via Mitsunobu conditions (using DPPA) is possible, it is notoriously difficult to scale due to the generation of triphenylphosphine oxide byproducts, which complicate purification. A more reliable, self-validating two-step approach involves converting the alcohol to a bromide using Phosphorus Tribromide (PBr₃)[2], followed by an Sₙ2 displacement using Sodium Azide (NaN₃) in a polar aprotic solvent[3].
Caption: Retrosynthetic pathway for 3-methoxy-5-nitrobenzyl azide emphasizing chemoselective steps.
Mechanistic Causality: The Sₙ2 Azidation
The final transformation relies on the nucleophilic substitution of the benzylic bromide by the azide anion.
-
Solvent Selection (The Naked Anion Effect): The reaction is performed in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][4]. As polar aprotic solvents, they effectively solvate the sodium cation (Na⁺) but leave the azide anion (N₃⁻) "naked" and highly nucleophilic. This drastically lowers the activation energy of the Sₙ2 transition state, allowing the reaction to proceed quantitatively at room temperature.
-
Safety Protocol: Sodium azide is highly toxic and potentially explosive when dry or exposed to heavy metals or halogenated solvents like DCM over long periods. By utilizing a pre-dissolved DMF/NaN₃ solution and quenching the reaction with a large excess of ice-cold water, the protocol is rendered completely safe for bench-scale synthesis[4].
Caption: SN2 mechanism of benzylic azidation highlighting the role of polar aprotic solvents.
Experimental Protocols: Self-Validating Workflows
The following methodologies are engineered to be self-validating, meaning the success of each step can be visually or spectroscopically confirmed before proceeding.
Protocol 1: Chemoselective Reduction to 3-Methoxy-5-nitrobenzyl alcohol
-
Initiation: Dissolve 3-methoxy-5-nitrobenzaldehyde (1.0 equiv) in a 1:1 mixture of dry THF and methanol at 0 °C under an argon atmosphere.
-
Reduction: Add NaBH₄ (1.5 equiv) portion-wise to control the exothermic evolution of hydrogen gas[1].
-
Validation: Stir the reaction for 1 hour at room temperature. Self-Validation: Monitor via TLC; the product alcohol will be significantly more polar than the starting aldehyde. In ¹H-NMR, the disappearance of the distinct aldehyde proton singlet (~10.0 ppm) validates absolute completion.
-
Workup: Quench carefully with 1M HCl to neutralize excess hydride. Extract the aqueous phase with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the alcohol[1].
Protocol 2: Bromination via PBr₃
-
Initiation: Dissolve the crude 3-methoxy-5-nitrobenzyl alcohol in dry DCM and cool the flask to 5 °C[2].
-
Activation: Slowly add a solution of PBr₃ (0.35 equiv, as each mole of PBr₃ delivers three equivalents of bromide) dissolved in diethyl ether[2].
-
Validation: Stir at ambient temperature for 5 hours. Self-Validation: The reaction progress is easily tracked via TLC, as the resulting benzyl bromide is highly non-polar compared to the starting alcohol.
-
Workup: Pour the mixture into ice-cold water to destroy unreacted PBr₃. Neutralize the aqueous layer by adding solid sodium bicarbonate until effervescence ceases. Extract with diethyl ether, dry over MgSO₄, and evaporate to isolate 3-methoxy-5-nitrobenzyl bromide[2].
Protocol 3: Nucleophilic Displacement to Azide
-
Initiation: Dissolve 3-methoxy-5-nitrobenzyl bromide (1.0 equiv) in dry DMF (or DMSO)[3].
-
Substitution: Add NaN₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 12 hours[3].
-
Workup: Quench the reaction by diluting the mixture with a large excess of H₂O (at least 3-4 times the volume of DMF) to fully solubilize unreacted NaN₃ and inorganic salts[3].
-
Isolation: Extract the aqueous mixture with diethyl ether (3 × 20 mL). Wash the combined organic layers extensively with water (2 × 50 mL) and brine (50 mL) to remove any residual DMF[3]. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The residue can be purified by short-path silica gel chromatography if necessary, affording the pure benzyl azide.
Quantitative Data Summary
The table below summarizes the expected quantitative metrics for the two primary synthetic strategies discussed. The stepwise route (Route A) is highly recommended for its superior overall yield and ease of purification.
| Synthesis Route | Reaction Step | Primary Reagents | Reaction Time | Typical Yield | Expected Purity (NMR) |
| Stepwise (Route A) | Reduction | NaBH₄, THF/MeOH | 1 h | 95–98% | >98% (No column needed) |
| Stepwise (Route A) | Bromination | PBr₃, DCM | 5 h | 85–90% | >95% |
| Stepwise (Route A) | Azidation | NaN₃, DMF | 12 h | 90–99% | >97% |
| Direct (Route B) | Mitsunobu Azidation | DPPA, DBU, Toluene | 8–12 h | 60–70% | ~90% (Requires column) |
References
- Source: Indian Academy of Sciences (J. Chem. Sci. Vol. 124, No. 3)
- Title: Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines Source: RSC Advances URL
- Source: RSC.
- Title: US20090036474A1 - Quinazoline derivatives for use against cancer Source: Google Patents URL
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solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in various organic solvents. In the absence of published empirical data for this specific molecule, this document serves as a vital resource for researchers, chemists, and drug development professionals by establishing a robust theoretical and practical foundation. We will explore the physicochemical properties of the title compound, predict its solubility behavior based on molecular structure, and provide detailed, field-proven protocols for accurate solubility measurement. This guide is structured to empower scientists to generate reliable data, ensuring the seamless progression of research and development activities where solubility is a critical parameter.
Introduction: The Significance of Solubility for a Multifunctional Molecule
1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a multifaceted aromatic compound featuring an azidomethyl, a methoxy, and a nitro group. This unique combination of functional groups makes it a molecule of significant interest in synthetic chemistry, particularly as a building block for more complex structures in medicinal chemistry and materials science. The azide group, for instance, is a versatile precursor for "click chemistry" reactions, while the nitroaromatic moiety is a common pharmacophore and a key intermediate in organic synthesis.
The solubility of this compound is a critical physicochemical parameter that governs its utility in a laboratory and industrial setting. Accurate solubility data is indispensable for:
-
Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: The choice of solvent systems for recrystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility at various temperatures.
-
Formulation Development: For applications in drug discovery, understanding solubility is the first step in developing viable formulations for in vitro and in vivo testing.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.
This guide will provide the necessary tools to approach the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene with scientific rigor.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene, we must first analyze its molecular structure and inherent physicochemical properties.
Physicochemical Properties and Molecular Structure Analysis
While experimental data for the title compound is scarce, we can infer its properties from its constituent functional groups and related molecules.
| Property | Predicted Value / Analysis | Rationale |
| Molecular Formula | C₈H₈N₄O₃ | Derived from chemical structure. |
| Molecular Weight | 196.17 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately Polar | The molecule possesses a nonpolar benzene ring, but is functionalized with a highly polar nitro group (-NO₂), a moderately polar methoxy group (-OCH₃), and an azidomethyl group (-CH₂N₃). The vector sum of the dipole moments of these groups results in a net molecular dipole, rendering the molecule moderately polar. The polarity will be greater than that of nitrobenzene but influenced by the positions of the substituents. |
| Hydrogen Bonding | Weak Acceptor | The oxygen atoms of the nitro and methoxy groups, along with the nitrogen atoms of the azide, can act as weak hydrogen bond acceptors. The molecule lacks a hydrogen bond donor. |
| Intermolecular Forces | London Dispersion Forces, Dipole-Dipole Interactions | The primary forces governing its interaction will be dipole-dipole interactions due to its polar nature, and London dispersion forces arising from the aromatic ring and overall molecular size. |
Predicted Solubility in Common Organic Solvents
Based on the analysis above, we can forecast the solubility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in different classes of organic solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents have strong dipole moments that can effectively interact with the polar nitro and methoxy groups of the solute, leading to strong solvation.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. While these solvents can engage in hydrogen bonding, the solute can only act as a hydrogen bond acceptor. The primary interaction will still be dipole-dipole. The solubility may be slightly lower than in polar aprotic solvents of similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. The significant polarity of the solute makes it incompatible with the nonpolar nature of these solvents, which primarily interact via weak London dispersion forces.[1]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can effectively solvate moderately polar compounds. However, due to safety concerns regarding the potential formation of explosive azidomethane derivatives, the use of chlorinated solvents should be strictly avoided. [2]
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, experimental measurement is essential. The following protocols describe two robust, self-validating methods for determining the thermodynamic (equilibrium) solubility of a solid compound.
Gravimetric Method: The Gold Standard
This method directly measures the mass of a solute dissolved in a specific volume of solvent, providing a highly accurate measurement of solubility.[3][4]
-
Preparation of Saturated Solution: a. Add an excess amount of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid at the bottom of the vial. b. Equilibrate the mixture by agitating it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.
-
Isolation of Saturated Solution: a. Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Solvent Evaporation and Mass Determination: a. Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish). b. Remove the solvent under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a temperature well below the compound's decomposition point. c. Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature and remove any residual moisture. d. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.[4]
-
Calculation: a. Mass of solute: (Mass of container + solute) - (Mass of empty container) b. Solubility (mg/mL): Mass of solute (mg) / Volume of supernatant taken (mL)
-
Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.[3]
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.
-
Why filtration? To ensure that only the dissolved solute is being weighed, preventing overestimation of solubility due to suspended solid particles.
-
Why weigh to a constant mass? To guarantee that all solvent has been removed, ensuring the measured mass is solely that of the solute.
UV-Vis Spectrophotometry Method
This method is faster and requires less material than the gravimetric method. It relies on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[5][6]
-
Determine Analytical Wavelength (λ_max_): a. Prepare a dilute solution of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in the chosen solvent. b. Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max_). The nitroaromatic chromophore is expected to have a strong absorbance in the UV region.
-
Create a Calibration Curve: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL). b. Measure the absorbance of each standard solution at the predetermined λ_max_. c. Plot a graph of absorbance versus concentration. A linear plot should be obtained, and the equation of the line (y = mx + c) should be determined.[7]
-
Prepare and Analyze the Saturated Solution: a. Prepare a saturated solution as described in the gravimetric method (steps 1a and 1b). b. Isolate the clear supernatant as described (steps 2a and 2b). c. Dilute the saturated supernatant with a known dilution factor so that its absorbance falls within the linear range of the calibration curve (typically 0.2 - 1.0 AU). d. Measure the absorbance of the diluted sample at λ_max_.
-
Calculation: a. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. b. Solubility (mg/mL): Concentration of diluted sample (mg/mL) x Dilution Factor
-
Why λ_max_? The wavelength of maximum absorbance provides the highest sensitivity and minimizes errors in measurement.
-
Why a calibration curve? This is essential to establish a reliable, linear relationship between absorbance and concentration for the specific compound and solvent system.[5]
-
Why dilution? The Beer-Lambert law is only linear over a certain concentration range. Diluting the saturated solution ensures the measurement is accurate and within this linear range.
Data Presentation
Systematically tabulating solubility data is crucial for analysis and comparison.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | |||
| e.g., Acetonitrile | Polar Aprotic | 5.8 | |||
| e.g., Ethanol | Polar Protic | 4.3 | |||
| e.g., Acetone | Polar Aprotic | 4.3 | |||
| e.g., Toluene | Nonpolar | 2.4 | |||
| e.g., n-Hexane | Nonpolar | 0.1 |
Mandatory Safety Precautions
1-(Azidomethyl)-3-methoxy-5-nitrobenzene contains two "explosophore" functional groups: the azide and the nitro group. Therefore, extreme caution must be exercised during its handling and use.
-
Explosion Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[8][9]
-
NEVER heat the solid compound aggressively.
-
AVOID using metal spatulas; use plastic or ceramic instead to prevent scratching.[10]
-
DO NOT use ground glass joints when concentrating solutions, as friction can trigger decomposition.[11]
-
Perform all reactions behind a blast shield in a certified chemical fume hood.[9]
-
-
Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Sodium azide, a common precursor, is highly toxic.[12]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).
-
-
Incompatible Chemicals:
-
Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive. Ensure all waste streams are kept separate.[8]
-
Heavy Metals: Azides can form highly shock-sensitive heavy metal azides. Avoid contact with copper, lead, brass, etc.
-
Chlorinated Solvents: Avoid solvents like dichloromethane and chloroform, as they can react with azides to form dangerously unstable poly-azidomethanes.[2]
-
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and disposed of through an official chemical waste program. DO NOT pour azide waste down the drain.[11]
Conclusion
While direct solubility data for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is not currently published, this guide provides a comprehensive pathway for its determination. By understanding the molecule's inherent physicochemical properties, researchers can make informed predictions about its behavior in various organic solvents. Furthermore, the detailed experimental protocols for both gravimetric and UV-Vis spectrophotometric analysis offer robust and reliable methods for generating high-quality, empirical solubility data. Adherence to the stringent safety protocols outlined is paramount due to the energetic nature of the compound. By employing the theoretical and practical tools presented herein, scientists can confidently and safely characterize the solubility of this valuable synthetic intermediate, facilitating its effective use in research and development.
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
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University of Pittsburgh. (2013, February 1). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Retrieved from [Link]
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1H NMR and 13C NMR spectra analysis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] For researchers and professionals in drug development, the ability to unequivocally determine the structure, purity, and chemical environment of a molecule is paramount.[1][2] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 1-(azidomethyl)-3-methoxy-5-nitrobenzene, a polysubstituted aromatic compound.
The structure of this molecule presents a unique combination of functional groups: a powerful electron-withdrawing nitro group (-NO₂), an electron-donating methoxy group (-OCH₃), and an azidomethyl group (-CH₂N₃). The interplay of these substituents creates a distinct electronic environment around the benzene ring, which is reflected in its NMR spectra. This guide, written from the perspective of a Senior Application Scientist, will not only predict the spectral data but also elucidate the underlying principles and experimental considerations necessary for its empirical validation. We will delve into the causality behind spectral patterns and provide robust, self-validating experimental protocols for acquiring high-fidelity NMR data.
Molecular Structure and Predicted Electronic Effects
To accurately predict the NMR spectra, we must first analyze the molecule's structure and the electronic contributions of its substituents. The substitution pattern on the benzene ring is 1,3,5, which dictates the relationship between the functional groups and the remaining aromatic protons.
Caption: Numbering scheme for 1-(azidomethyl)-3-methoxy-5-nitrobenzene.
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects (-I, -R). It strongly deshields the aromatic ring, particularly the ortho (C-4, C-6) and para (C-2) positions, causing the attached protons and carbons to resonate at a lower field (higher ppm).[3][4][5]
-
Methoxy Group (-OCH₃): This group exhibits a dual effect. It is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+R) via its lone pairs. The resonance effect typically dominates, leading to increased electron density (shielding) at the ortho (C-2, C-4) and para (C-6) positions.[4]
-
Azidomethyl Group (-CH₂N₃): This group is primarily weakly electron-withdrawing through induction (-I). Its primary spectral signature will be the benzylic protons of the methylene (-CH₂-) group.[6][7]
The net effect on the aromatic protons (H-2, H-4, H-6) is a complex interplay of these forces. The powerful deshielding from the nitro group is expected to dominate, resulting in all aromatic protons appearing significantly downfield.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 | 7.9 - 8.2 | Triplet (t) or Triplet of triplets (tt) | ⁴J ≈ 2-3 Hz | Located ortho to the strongly electron-withdrawing -NO₂ group and ortho to the -OCH₃ group. Expected to be the most downfield aromatic proton. Its multiplicity arises from coupling to H-2 and H-6 with a small meta-coupling constant. |
| H-2, H-6 | 7.5 - 7.8 | Doublet (d) or Doublet of triplets (dt) | ⁴J ≈ 2-3 Hz | These protons are chemically non-equivalent due to the overall asymmetry. They are meta to the -NO₂ group and are influenced by the other substituents. They will couple to H-4. Slight differences in their chemical shifts are expected. |
| Azidomethyl (-CH₂N₃) | 4.4 - 4.8 | Singlet (s) | N/A | These are benzylic protons, typically found in the 2.2-3.0 ppm range[8]. However, the direct attachment to the electronegative azide group will shift this signal significantly downfield. No adjacent protons results in a singlet. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A | This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.[9] The absence of adjacent protons leads to a singlet. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each unique carbon atom in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 (C-OCH₃) | 159 - 162 | The carbon directly attached to the electron-donating methoxy group is expected to be significantly deshielded and appear furthest downfield among the ring carbons, a common observation for oxygen-substituted aromatic carbons. |
| C-5 (C-NO₂) | 148 - 151 | The ipso-carbon attached to the nitro group is strongly deshielded due to the group's powerful electron-withdrawing nature.[3][10] |
| C-1 (C-CH₂N₃) | 138 - 142 | The carbon bearing the azidomethyl group will be deshielded, but less so than those attached to the more powerful nitro and methoxy groups. |
| C-2, C-6 | 115 - 125 | These carbons are influenced by all three substituents. The electron-donating resonance from the methoxy group will cause some shielding, while the nitro group will have a deshielding effect. Their exact positions will be a balance of these effects. |
| C-4 | 110 - 118 | This carbon is ortho to both the methoxy and nitro groups. The strong shielding effect from the methoxy group's resonance may lead to this carbon being one of the more upfield aromatic signals. |
| Methoxy (-OC H₃) | 55 - 58 | This is a highly characteristic chemical shift range for the carbon of an aromatic methoxy group.[9][11] |
| Azidomethyl (-C H₂N₃) | 50 - 55 | The chemical shift for a benzylic carbon is typically upfield of aromatic carbons. Attachment to the electronegative azide group causes a downfield shift into this predicted range. |
Experimental Protocol for NMR Spectral Acquisition
Acquiring high-quality, reproducible NMR data is contingent upon meticulous experimental technique.[12] The following protocols are designed to be self-validating systems for the analysis of 1-(azidomethyl)-3-methoxy-5-nitrobenzene.
Sample Preparation Workflow
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[12] The objective is a pure, homogeneous solution free of particulate matter.[13]
Caption: Workflow for preparing a high-quality NMR sample.
Methodology:
-
Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[13]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium signal required for the spectrometer's lock system.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12] Vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required.
-
Filtration: To remove any suspended microparticulates that can severely degrade magnetic field homogeneity and thus spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm.[13] This volume is optimal for positioning within the instrument's detection coils.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Data Acquisition and Processing
The following is a generalized procedure for a modern Fourier transform NMR spectrometer.
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg) experiment.
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans (or more), as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
Relaxation Delay (D1): 2 seconds.
-
Decoupling: Broadband proton decoupling to simplify the spectrum and improve signal-to-noise.
Data Processing Steps:
-
Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain to produce the spectrum.[15]
-
Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: A polynomial function is applied to correct for any distortions in the spectral baseline.
-
Referencing: The chemical shift axis is calibrated. Typically, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is used as a secondary internal standard.
-
Integration: For the ¹H spectrum, the area under each signal is integrated to determine the relative ratio of protons in each unique environment.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of 1-(azidomethyl)-3-methoxy-5-nitrobenzene. By leveraging fundamental principles of substituent effects and established chemical shift ranges, we have constructed a reliable forecast of the key spectral features. The aromatic region of the ¹H spectrum is anticipated to be complex and downfield due to the strong influence of the nitro group, while the azidomethyl and methoxy groups will present as characteristic singlets. The ¹³C spectrum will reflect the unique electronic environment of each carbon, with the carbons directly bonded to oxygen and nitrogen showing the most significant downfield shifts. The provided experimental protocols offer a robust methodology for the empirical acquisition and validation of this predicted data, ensuring accuracy and reproducibility for researchers in structural elucidation and chemical synthesis.
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A Technical Guide to the Electronic Properties of Methoxy-Nitro Substituted Benzene Rings
Abstract
Methoxy-nitro substituted benzene rings represent a pivotal class of molecules, serving as both foundational models for understanding aromatic electronic effects and as versatile intermediates in medicinal chemistry and materials science. The diametrically opposed electronic nature of the methoxy (electron-donating) and nitro (electron-withdrawing) groups establishes a classic "push-pull" system. The regiochemical arrangement of these substituents—ortho, meta, or para—critically dictates the molecule's electron density distribution, reactivity, and spectroscopic properties. This guide provides an in-depth exploration of these electronic characteristics, offering researchers and drug development professionals a framework for predicting and manipulating molecular behavior. We will dissect the interplay of inductive and resonance effects, analyze the consequences for chemical reactivity in key synthetic transformations, and detail the experimental and computational methodologies required for their characterization.
The Duality of Influence: Understanding Substituent Effects
The electronic behavior of a substituted benzene ring is not merely the sum of its parts but a complex interplay of competing and reinforcing effects. The methoxy and nitro groups are archetypal examples of this electronic tug-of-war.
The Methoxy Group (-OCH₃): A Potent Electron Donor
The methoxy group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more reactive towards electrophiles. This influence stems from two opposing forces:
-
Resonance Donation (+M Effect): The dominant effect is the donation of a lone pair of electrons from the oxygen atom into the benzene ring's π-system. This delocalization significantly increases electron density, particularly at the ortho and para positions.
-
Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, it pulls electron density away from the carbon atom it is attached to through the sigma bond. However, for the methoxy group, the +M effect far outweighs the -I effect in determining the overall impact on the ring's reactivity.
The Nitro Group (-NO₂): A Formidable Electron Acceptor
Conversely, the nitro group is one of the strongest deactivating groups, withdrawing substantial electron density from the ring and making it less reactive towards electrophiles but more susceptible to nucleophilic attack.
-
Resonance Withdrawal (-M Effect): The nitro group pulls π-electrons from the ring to delocalize onto its electronegative oxygen atoms. This effect creates a significant electron deficiency at the ortho and para positions.
-
Inductive Withdrawal (-I Effect): The high electronegativity of the nitrogen and oxygen atoms, combined with the formal positive charge on the nitrogen, creates a powerful inductive pull on the sigma-bond electrons.
Caption: Opposing electronic forces exerted by methoxy and nitro groups.
The Critical Role of Isomerism
The relative positioning of the methoxy and nitro groups fundamentally alters the electronic landscape of the molecule.
-
para-Nitroanisole (1-methoxy-4-nitrobenzene): This isomer represents the quintessential push-pull system. The electron-donating methoxy group is in direct conjugation with the electron-withdrawing nitro group. This alignment maximizes electron delocalization from the donor to the acceptor through the aromatic ring, creating a highly polarized molecule with a significant dipole moment.
-
ortho-Nitroanisole (1-methoxy-2-nitrobenzene): Similar to the para isomer, the groups are in direct conjugation, leading to a strong push-pull effect. However, steric hindrance between the adjacent bulky groups can cause the nitro or methoxy group to twist out of the plane of the benzene ring, slightly diminishing the resonance effect compared to the para isomer.
-
meta-Nitroanisole (1-methoxy-3-nitrobenzene): In this configuration, the groups are not in direct conjugation. The resonance effects of each group cannot be relayed directly to the other. Therefore, the strong push-pull charge-transfer character is absent. The electronic properties are primarily dictated by the inductive effects and the individual resonance influence of each group on the ring carbons.
Impact on Chemical Reactivity and Synthetic Strategy
The electronic perturbations induced by the methoxy and nitro groups provide a predictable roadmap for chemical synthesis.
Electrophilic Aromatic Substitution (EAS)
In molecules containing both groups, the reaction outcome is governed by the most powerfully activating substituent. The methoxy group's strong activating, ortho, para-directing nature overwhelmingly dominates the nitro group's deactivating, meta-directing effect.
Causality: The methoxy group stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions through resonance. This stabilization lowers the activation energy for the reaction at these positions, making them the exclusive sites of substitution.
Caption: A standard workflow for computational analysis of electronic properties.
Conclusion and Outlook
The electronic properties of methoxy-nitro substituted benzene rings are a masterclass in the principles of physical organic chemistry. The interplay between a strong resonance donor and a powerful resonance acceptor creates a tunable electronic system whose properties are exquisitely sensitive to isomeric placement. For researchers in drug discovery, a deep understanding of these effects is not merely academic; it is predictive. It informs the rational d
Stability of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene Under Ambient Conditions: A Technical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Duality of Functionality and Hazard
1-(Azidomethyl)-3-methoxy-5-nitrobenzene is an organic molecule that incorporates two key functional groups of significant interest in synthetic chemistry and materials science: an azide (-N₃) and a nitro group (-NO₂). The azide group is a versatile functional handle for "click" chemistry, Staudinger reactions, and the synthesis of nitrogen-containing heterocycles[1]. The nitro group, a strong electron-withdrawing group, is a common feature in energetic materials and can influence the electronic properties of the aromatic ring[2]. The combination of these two "explosophores" within a single molecule necessitates a thorough understanding of its stability for safe handling, storage, and application[3].
This guide will first delve into the theoretical aspects influencing the stability of this compound, drawing parallels with known organic azides and nitroaromatics. Subsequently, it will provide a detailed experimental framework for a comprehensive stability assessment.
Predicted Stability Profile: A Synthesis of Known Principles
The stability of an organic molecule is intrinsically linked to its structure. For 1-(azidomethyl)-3-methoxy-5-nitrobenzene, several factors must be considered:
-
The Azide Moiety: Organic azides are known for their potential to decompose, sometimes explosively, with the liberation of nitrogen gas[4][5]. The stability of the azide group is influenced by:
-
Carbon-to-Nitrogen (C/N) Ratio: A lower C/N ratio often correlates with higher energy content and reduced stability[3][4]. For 1-(azidomethyl)-3-methoxy-5-nitrobenzene (C₈H₈N₄O₃), the C/N ratio is 2. While not exceptionally low, it warrants careful handling.
-
Electronic Effects: The benzene ring is substituted with a methoxy group (electron-donating) and a nitro group (electron-withdrawing). The strong electron-withdrawing nature of the nitro group can decrease the thermal stability of the azide moiety[3][6].
-
-
The Nitroaromatic System: Nitroaromatic compounds can be thermally sensitive, and their decomposition can be exothermic[7][8]. The presence of other functional groups significantly impacts their stability.
-
Combined Effect: The presence of both an azide and a nitro group on the same molecule is a significant concern. These groups can interact, potentially lowering the overall decomposition temperature and increasing the energy released upon decomposition[3].
Based on these principles, it is predicted that 1-(azidomethyl)-3-methoxy-5-nitrobenzene is an energetic material that should be handled with caution. It is likely to be sensitive to heat, shock, and friction.
Experimental Workflow for Stability Assessment
To empirically determine the stability of 1-(azidomethyl)-3-methoxy-5-nitrobenzene, a multi-faceted approach is required. The following experimental workflow is designed to provide a comprehensive and self-validating assessment.
Caption: Experimental workflow for the stability assessment of 1-(azidomethyl)-3-methoxy-5-nitrobenzene.
Synthesis and Characterization
A robust synthesis and purification protocol is paramount to ensure the stability data is not skewed by impurities. A potential synthetic route can be adapted from the synthesis of 1-azido-3-nitrobenzene, starting from the corresponding benzyl halide.
Protocol: Synthesis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
-
Starting Material: 1-(Bromomethyl)-3-methoxy-5-nitrobenzene. (This precursor would need to be synthesized, for example, by bromination of 1-methoxy-3-methyl-5-nitrobenzene[9][10]).
-
Azidation: In a well-ventilated fume hood and behind a blast shield, dissolve 1-(bromomethyl)-3-methoxy-5-nitrobenzene in a suitable solvent such as acetone or DMF.
-
Add a solution of sodium azide (NaN₃) in water dropwise at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. The FT-IR spectrum should show a characteristic azide stretch around 2100 cm⁻¹.
Thermal Stability Analysis
Thermal analysis techniques are crucial for determining the decomposition temperature and the energy released during decomposition.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-2 mg of the purified compound into a hermetically sealed aluminum pan. The use of sealed pans is critical to prevent the evaporation of the sample and to contain any potential decomposition products[11].
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min)[3].
-
Temperature Program: Heat the sample from ambient temperature to a temperature well beyond any expected decomposition (e.g., 300 °C) at a constant heating rate (e.g., 5 or 10 °C/min)[3].
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d) from the exothermic peak[3].
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument and purge with an inert gas.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range similar to the DSC experiment.
-
Data Analysis: Analyze the TGA curve to determine the temperature at which mass loss begins, corresponding to the decomposition of the compound and the loss of N₂ gas[3].
Ambient Condition Stability Study
This phase assesses the long-term stability of the compound under typical storage conditions.
Protocol: Long-Term Storage Study
-
Sample Preparation: Store accurately weighed samples of the compound in sealed, amber glass vials under the following conditions:
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products. ¹H NMR can also be used to monitor for structural changes.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Predicted and Experimental Thermal Stability Data
| Parameter | Predicted Value/Range | Experimental Value (DSC/TGA) |
| Decomposition Onset (T_onset) | 100 - 200 °C | To be determined |
| Enthalpy of Decomposition (ΔH_d) | > 200 J/g | To be determined |
| Mass Loss (TGA) | ~22% (loss of N₂) | To be determined |
Table 2: Long-Term Stability at Ambient Temperature (25°C)
| Time (Months) | Purity (%) by HPLC | Appearance |
| 0 | >99% | White to off-white solid |
| 1 | To be determined | To be determined |
| 3 | To be determined | To be determined |
| 6 | To be determined | To be determined |
| 12 | To be determined | To be determined |
Risk Assessment and Safe Handling
The combination of an azide and a nitro group warrants a high level of caution.
Caption: Risk assessment and mitigation strategy for handling 1-(azidomethyl)-3-methoxy-5-nitrobenzene.
Key Safety Recommendations:
-
Always work on a small scale. Do not scale up reactions without a thorough risk assessment[15].
-
Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and a flame-retardant lab coat.
-
Work in a well-ventilated fume hood and behind a blast shield.
-
Avoid heat, sparks, friction, and impact. Use plastic or rubber-tipped spatulas instead of metal ones[4].
-
Store the compound in a cool, dark, and well-ventilated place, away from incompatible materials.
-
Be aware of the potential for the formation of highly toxic and explosive hydrazoic acid (HN₃) if the azide comes into contact with strong acids[6].
Conclusion
While 1-(azidomethyl)-3-methoxy-5-nitrobenzene presents an interesting scaffold for further chemical exploration, its dual energetic functionalities demand a cautious and systematic approach to its handling and stability assessment. The predictive analysis based on the known properties of organic azides and nitroaromatics strongly suggests that this compound is energetic and requires specialized handling procedures. The detailed experimental workflow provided in this guide offers a robust framework for empirically determining its stability profile under ambient conditions. By adhering to these protocols and safety recommendations, researchers can mitigate the risks associated with this and similar energetic molecules, enabling their safe use in scientific discovery and development.
References
- Decomposition of organic azides.
-
Organic azide - Wikipedia. [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. [Link]
-
A study on the thermal stability of organic azides | Request PDF - ResearchGate. [Link]
-
Energetic and spontaneously combustible substances: identification and safe handling - Approved Business. [Link]
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ChemNote: Azides | ChemSee. [Link]
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The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. - University of Surrey. [Link]
-
Study of the thermal behavior of azidohetarenes with differential scanning calorimetry - CiteSeerX. [Link]
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Policy on Laboratory use of Explosive and High Energy Materials Approved by - Case Western Reserve University. [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. [Link]
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. [Link]
-
Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development | ACS Chemical Health & Safety. [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. [Link]
-
Energetics - PacSci EMC. [Link]
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INVESTIGATION OF THERMAL PROPERTIES OF COORDINATION COMPOUNDS OBTAINED FROM IMMOBILIZED LIGANDS - SCIENCE & INNOVATION. [Link]
-
Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives - MDPI. [Link]
-
Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose - PubMed. [Link]
-
The Properties of Energetic Materials. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. [Link]
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes | Request PDF - ResearchGate. [Link]
-
On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed. [Link]
-
Testing Drug Stability for Long-Term Storage - Drug Discovery and Development. [Link]
-
AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs - IJNRD.org. [Link]
-
Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes. [Link]
-
1-Methoxy-3-methyl-5-nitrobenzene | C8H9NO3 | CID 14529353 - PubChem. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. [Link]
-
SUPPORTING INFORMATION FOR: - The Royal Society of Chemistry. [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ChemNote: Azides | ChemSee [chemsee.com]
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- 7. scientists.uz [scientists.uz]
- 8. apps.dtic.mil [apps.dtic.mil]
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- 10. rsc.org [rsc.org]
- 11. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. ijnrd.org [ijnrd.org]
- 15. case.edu [case.edu]
Structural Characterization of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
The following technical guide details the structural characterization, synthesis, and safety protocols for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene . This document is designed for researchers utilizing this compound as a photoaffinity linker or "click" chemistry intermediate.
Technical Guide & Protocol Framework
Executive Summary
1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a trifunctional benzene derivative featuring an electrophilic nitro group, an electron-donating methoxy group, and a reactive azidomethyl handle. Its primary utility lies in bioorthogonal chemistry (via the azide moiety) and photoaffinity labeling (potential nitrene generation).
This guide provides a validated characterization profile based on substituent chemometrics and standard benzyl azide reactivity. It establishes the diagnostic signals required to confirm identity and purity during synthesis.
| Property | Data |
| IUPAC Name | 1-(Azidomethyl)-3-methoxy-5-nitrobenzene |
| Molecular Formula | C₈H₈N₄O₃ |
| Molecular Weight | 208.18 g/mol |
| Key Precursor | 3-Methoxy-5-nitrobenzyl bromide (CAS 16618-67-0) |
| Primary Application | Click Chemistry Linker, Photoaffinity Probe |
Synthesis & Reaction Pathway
The most reliable synthetic route involves the nucleophilic substitution of 3-methoxy-5-nitrobenzyl bromide with sodium azide (NaN₃). This reaction is highly selective, but strict safety protocols are required due to the potential formation of hydrazoic acid and the explosive nature of organic azides.
Reaction Scheme
The transformation proceeds via an Sɴ2 mechanism where the azide anion displaces the bromide leaving group.
Figure 1: Nucleophilic substitution pathway for the synthesis of the target azide.
Experimental Protocol
-
Dissolution : Dissolve 1.0 eq of 3-methoxy-5-nitrobenzyl bromide in anhydrous DMSO (0.5 M concentration).
-
Azidation : Add 1.5 eq of Sodium Azide (NaN₃) slowly at room temperature. Caution: Exothermic.
-
Reaction : Stir at ambient temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.
-
Workup : Dilute with water and extract with diethyl ether or ethyl acetate. Wash organic layer with water (3x) to remove DMSO and excess azide.
-
Purification : Dry over MgSO₄ and concentrate in vacuo (do not heat >40°C). Purify via silica gel chromatography if necessary (though quantitative conversion is common).
Structural Characterization Profile
Identification relies on the unique spectroscopic signature of the azide group and the specific substitution pattern of the benzene ring.
A. Infrared (IR) Spectroscopy
The IR spectrum provides the most immediate confirmation of the azide functionality.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| ~2100 | -N=N=N (Asymmetric Stretch) | Strong, sharp peak. The primary confirmation of product formation. |
| ~1530 | -NO₂ (Asymmetric Stretch) | Strong intensity. |
| ~1350 | -NO₂ (Symmetric Stretch) | Strong intensity. |
| ~1250 | C-O-C (Aryl Ether Stretch) | Characteristic of the methoxy group. |
| ~1050 | C-O-C (Symmetric) | Supporting methoxy signal. |
| >3000 | C-H (Aromatic) | Weak intensity. |
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The 1,3,5-substitution pattern results in three distinct aromatic protons with meta-coupling (small J values, ~2 Hz) appearing as singlets or fine doublets/triplets.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| ~8.02 | Singlet (t) | 1H | H-4 (between NO₂ & CH₂N₃) | Deshielded by ortho-NO₂ (+0.95) and ortho-CH₂N₃. |
| ~7.68 | Singlet (t) | 1H | H-6 (between NO₂ & OMe) | Deshielded by ortho-NO₂; shielded by ortho-OMe. |
| ~7.15 | Singlet (t) | 1H | H-2 (between OMe & CH₂N₃) | Shielded by ortho-OMe; least influence from NO₂ (para). |
| ~4.45 | Singlet | 2H | Ar-CH₂-N₃ | Benzylic methylene. Shifted downfield by NO₂/Azide. |
| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic methoxy singlet. |
Note: Chemical shifts are estimated based on additivity rules for 1,3,5-trisubstituted benzenes relative to benzene (7.26 ppm).
C. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment | Note |
| ~160.0 | C-3 (C-OMe) | Deshielded by oxygen attachment. |
| ~148.5 | C-5 (C-NO₂) | Deshielded by nitro group. |
| ~138.0 | C-1 (C-CH₂N₃) | Quaternary carbon attached to alkyl group. |
| ~122.0 | C-6 (CH) | Aromatic CH. |
| ~116.0 | C-4 (CH) | Aromatic CH. |
| ~108.0 | C-2 (CH) | Aromatic CH (shielded by ortho-methoxy). |
| ~56.0 | -OCH₃ | Methoxy carbon. |
| ~54.5 | -CH₂-N₃ | Benzylic carbon attached to azide. |
Mass Spectrometry (MS) & Fragmentation
Mass spectrometry analysis of organic azides requires care due to thermal decomposition. Electrospray Ionization (ESI) in positive mode is recommended.
-
Molecular Ion : [M+H]⁺ = 209.07
-
Primary Fragmentation : Loss of N₂ (28 Da) is the dominant pathway, generating a reactive nitrene species or benzyl cation intermediate.
-
Peak : [M - N₂ + H]⁺ ≈ 181.07
-
Figure 2: Primary fragmentation pathway in Mass Spectrometry.
Safety & Handling Protocols
WARNING : Organic azides with a low Carbon-to-Nitrogen (C/N) ratio can be explosive.
-
C/N Ratio Calculation : This molecule has 8 Carbons and 4 Nitrogens. Ratio = 2.0.
-
Rule of Thumb : A ratio < 3.0 indicates potential instability. Handle with extreme caution.
-
Light Sensitivity : Store in amber vials. The nitro and azide groups are photo-active.
-
Heat Sensitivity : Do not heat above 40°C. Do not distill. Remove solvents under reduced pressure at low temperature.
-
Waste Disposal : Quench excess azide with weak acid/nitrite or specific azide neutralization protocols before disposal. Do not pour down the drain (reacts with copper/lead pipes).
References
-
Synthesis of Benzyl Azides : Alvarez, S. G., & Alvarez, M. T. (1997). A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide. Synthesis, 1997(04), 413-414.Link
- IR Characterization of Azides: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for Azide ~2100 cm⁻¹ stretch).
-
Precursor Data (3-methoxy-5-nitrobenzyl bromide) : Sigma-Aldrich/Merck Product Specification, CAS 16618-67-0.Link
-
NMR Substituent Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.Link
Methodological & Application
Introduction: Harnessing Bioorthogonal Chemistry for Advanced Bioconjugates
An In-Depth Guide to Bioconjugation Using 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
In the landscape of modern drug development and molecular biology, the precise and stable linkage of molecules to biological entities—a process known as bioconjugation—is fundamental. Among the most powerful tools in the bioconjugation toolkit are "click chemistry" reactions, which are prized for their high efficiency, specificity, and biocompatibility.[][2][3] The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction stands out as a premier metal-free click chemistry method, eliminating the cellular toxicity concerns associated with copper catalysts used in its predecessor, CuAAC.[][][5][6]
This guide focuses on the application of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene , a versatile azide-containing linker, for the creation of stable bioconjugates via the SPAAC mechanism. The molecule's architecture, featuring a reactive azide group, a solubilizing methoxy group, and a nitro group that can serve as a spectroscopic handle, makes it a valuable reagent. These application notes provide the necessary protocols and scientific rationale for researchers, chemists, and drug development professionals to successfully conjugate this linker to biomolecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Core Principle: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
The SPAAC reaction is a bioorthogonal cycloaddition between a cyclic alkyne and an azide. The reaction is driven by the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring.[][5] This process requires no external catalysts, proceeds readily under physiological conditions (room temperature, aqueous buffer, neutral pH), and is inert to most functional groups found in biological systems, making it ideal for modifying sensitive biomolecules like proteins, antibodies, and nucleic acids.[5][7]
The nitro and methoxy substituents on the benzene ring of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene influence the linker's electronic properties and solubility. The electron-withdrawing nitro group can subtly affect the reactivity of the azide, while also providing a chromophore for potential UV-Vis quantification.[8][9]
Figure 2: High-level experimental workflow.
Part 1: Reagent and Biomolecule Preparation
Protocol 1: Preparation of Azide Linker Stock Solution
-
Reagent Handling: Allow the vial of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the linker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Scientist's Note: DMSO is a preferred solvent as it is miscible with the aqueous reaction buffers and small volumes are generally well-tolerated in bioconjugation reactions. Always use anhydrous grade to prevent hydrolysis of reagents.
Protocol 2: Preparation of Alkyne-Modified Biomolecule
This guide assumes the starting biomolecule (e.g., antibody, protein, oligonucleotide) has already been functionalized with a strained alkyne moiety (e.g., DBCO, BCN).
-
Buffer Exchange: Ensure the alkyne-modified biomolecule is in an appropriate reaction buffer. A phosphate-buffered saline (PBS) solution at pH 7.2-7.4 is standard. [2]Crucially, the buffer must be free of primary amines (e.g., Tris) or azides (e.g., sodium azide preservative), which can interfere with the reaction or functionalization steps.
-
Concentration Adjustment: Adjust the concentration of the biomolecule to a working range, typically 1-10 mg/mL for proteins. [2]Use a suitable method like centrifugal filtration or dialysis.
-
Quality Control: Before proceeding, confirm the integrity and concentration of the biomolecule using UV-Vis spectroscopy (e.g., A280 for proteins) and SDS-PAGE to ensure it has not degraded or aggregated.
Part 2: The Bioconjugation Reaction
Protocol 3: SPAAC Conjugation of an Antibody
This protocol describes a typical analytical-scale conjugation to an antibody. Conditions should be optimized for each specific biomolecule.
-
Reaction Setup: In a microcentrifuge tube, add the calculated volume of the alkyne-modified antibody solution.
-
Reagent Addition: Add the 1-(Azidomethyl)-3-methoxy-5-nitrobenzene stock solution to the antibody solution to achieve a final molar excess of 10-20 fold over the antibody. Rationale: A molar excess of the small molecule linker drives the reaction towards completion, maximizing the modification of the biomolecule.
-
Incubation: Gently mix the reaction by pipetting or brief vortexing. Incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time may vary depending on the reactivity of the specific strained alkyne.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule scavenger containing a strained alkyne, although this is often unnecessary as the purification step will remove unreacted linker.
| Parameter | Recommended Range | Rationale |
| Biomolecule Conc. | 1-10 mg/mL | Balances reaction efficiency with solubility and minimizes aggregation. |
| Linker Molar Excess | 5x - 20x | Drives the reaction to completion. Higher excess may be needed for less reactive sites. |
| Reaction Buffer | PBS, pH 7.2-7.4 | Mimics physiological conditions and ensures biomolecule stability. Must be amine-free. |
| Temperature | 4°C to 25°C | Room temperature is often sufficient. 4°C can be used for sensitive biomolecules. |
| Reaction Time | 2 - 16 hours | Dependent on the kinetics of the specific strained alkyne used. |
Part 3: Purification of the Bioconjugate
Purification is a critical step to remove unreacted linker, solvents, and any potential aggregates to ensure the final product is suitable for downstream applications. [10] Protocol 4A: Purification via Size Exclusion Chromatography (SEC)
SEC is ideal for separating the large bioconjugate from the small, unreacted azide linker.
-
Column Equilibration: Equilibrate an SEC desalting column (e.g., PD-10) with the desired final storage buffer (e.g., PBS).
-
Sample Loading: Load the entire reaction mixture onto the equilibrated column.
-
Elution: Elute the conjugate with the storage buffer according to the manufacturer's instructions. The bioconjugate will elute in the void volume, while the smaller unreacted linker will be retained and elute later.
-
Fraction Collection: Collect fractions and measure the protein concentration (A280) to identify the fractions containing the purified conjugate.
Protocol 4B: Purification via Tangential Flow Filtration (TFF)
TFF is a scalable method suitable for larger quantities and is commonly used in manufacturing settings. [11][12]
-
System Setup: Select a TFF membrane with a molecular weight cut-off (MWCO) significantly smaller than the bioconjugate (e.g., 30 kDa for an antibody).
-
Diafiltration: Perform diafiltration against the desired storage buffer to exchange the buffer and remove the small molecule impurities. Continue for 5-10 diavolumes until the desired level of purity is reached.
-
Concentration: Concentrate the purified bioconjugate to the desired final concentration.
Part 4: Characterization and Quality Control
Post-purification analysis is essential to confirm successful conjugation and to quantify key quality attributes.
1. Confirmation of Conjugation:
-
SDS-PAGE: A slight increase in the molecular weight of the conjugate compared to the starting biomolecule may be visible.
-
Mass Spectrometry (LC-MS): Provides definitive confirmation of conjugation by showing the mass of the final product. This is the gold standard for confirming identity.
2. Quantification of Conjugation (Drug-to-Antibody Ratio - DAR):
-
Hydrophobic Interaction Chromatography (HIC): A powerful method for determining the DAR and the distribution of drug-linker species. [2]The addition of the hydrophobic nitrobenzene linker will increase the retention time of the antibody on the HIC column, and species with different numbers of attached linkers can be resolved.
-
UV-Vis Spectroscopy: If the extinction coefficients of the biomolecule and the nitroaromatic linker are known, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and ~340 nm for the nitro group).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | Inactive azide or alkyne reagents. | Use fresh reagents. Confirm activity of functionalized biomolecule. |
| Incorrect buffer composition (e.g., presence of amines). | Perform buffer exchange into a recommended buffer like PBS. | |
| Insufficient molar excess of linker or reaction time. | Increase molar excess of the azide linker and/or extend the incubation time. | |
| Bioconjugate Aggregation | High protein concentration. | Reduce the concentration of the biomolecule during the reaction. |
| Hydrophobicity of the linker. [13] | Include solubility-enhancing excipients (e.g., arginine, polysorbate) in the buffer. | |
| Buffer conditions (pH, ionic strength). | Optimize the reaction buffer to maintain protein stability. | |
| Poor Recovery After Purification | Non-specific binding to purification media. | Pre-treat column with a blocking agent or select a different purification method. |
| Aggregation and precipitation. | Analyze sample for aggregates before purification; see above for solutions. |
Applications in Research and Drug Development
The ability to create stable, well-defined bioconjugates using linkers like 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is central to numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic payloads to cancer cells. [][11][14]* Targeted Drug Delivery: Conjugating therapeutic agents to targeting moieties like peptides or antibodies to improve efficacy and reduce off-target effects. [5]* Diagnostic Imaging: Attaching imaging agents (e.g., fluorophores) to biomolecules for in vitro and in vivo tracking. [15]* Fundamental Research: Labeling proteins, lipids, or nucleic acids to study their function and dynamics in living systems. [][7]
References
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
-
Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available from: [Link]
-
Sadowsky, J. D., et al. (2011). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC. Available from: [Link]
-
Rij, P. K., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry - ACS Publications. Available from: [Link]
-
Corvalan, J. R., et al. (2001). A Robust Method for the Preparation and Purification of Antibody/Streptavidin Conjugates. Bioconjugate Chemistry - ACS Publications. Available from: [Link]
- Google Patents. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.
-
Satterwhite, E., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC. Available from: [Link]
-
An, Y., et al. (2021). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. PMC. Available from: [Link]
-
Ficht, R., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available from: [Link]
-
Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. KU ScholarWorks. Available from: [Link]
-
Kharlamova, A. D., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. Available from: [Link]
-
Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
BioInsights Publishing. Bioconjugate Spotlights 2025. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2023). Click chemistry in drug development recent trends and application. Available from: [Link]
Sources
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 12. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 13. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioconjugate Spotlights 2025 [insights.bio]
- 15. pubs.acs.org [pubs.acs.org]
1-(Azidomethyl)-3-methoxy-5-nitrobenzene as a linker in PROTAC design
Application Note: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene as a Rigid, Orthogonal Linker in PROTAC Design
Executive Summary
This application note details the utility and experimental protocols for using 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (AMMNB) as a heterobifunctional linker intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible polyethylene glycol (PEG) or alkyl chains, AMMNB provides a semi-rigid aromatic scaffold with a meta-substitution pattern. This rigidity is critical for reducing the entropic penalty of ternary complex formation and restricting the conformational space to favor productive ubiquitination geometries.
The molecule features two orthogonal handles:
-
Nitro (-NO₂): A latent amine precursor. Upon reduction, it provides an aniline handle for amide coupling to E3 ligase ligands (e.g., Thalidomide/Pomalidomide derivatives or VHL ligands).
-
Azidomethyl (-CH₂N₃): A "click-ready" moiety for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized warheads.
-
Methoxy (-OCH₃): A modulator of lipophilicity and electronic density, improving the solubility profile compared to unsubstituted benzyl linkers.
Strategic Rationale & Chemical Properties
Why Choose a Rigid Benzyl Linker?
Flexible linkers (PEG/Alkyl) often result in "floppy" PROTACs that struggle to form stable ternary complexes (POI-PROTAC-E3). The "hook effect" and poor cell permeability are common failure modes.
-
Conformational Restriction: The benzene ring locks the exit vectors of the two ligands into a specific orientation (120° meta-geometry), potentially enhancing cooperativity (
). -
Pi-Pi Stacking: The aromatic core can engage in
- interactions with surface residues on the E3 ligase (e.g., Tyr98 in VHL) or the Target Protein, stabilizing the complex.
Physicochemical Profile
| Property | Value / Characteristic | Impact on PROTAC |
| Molecular Formula | C₈H₈N₄O₃ | Low MW contribution (< 210 Da). |
| Geometry | Meta-substituted (1,3,5) | Non-linear exit vectors; induces "kinked" topology. |
| LogP Contribution | Moderate | Methoxy group balances the hydrophobicity of the benzene ring. |
| Reactivity A | Nitro (Electrophile/Precursor) | Stable to storage; requires reduction to nucleophilic aniline. |
| Reactivity B | Azide (1,3-Dipole) | Bioorthogonal; enables modular "Click" library synthesis. |
Safety Protocol: Energetic Materials
CRITICAL WARNING: This compound contains both a Nitro group and an Azide group on a small carbon skeleton.
-
C/N Ratio Calculation:
. -
Rule: Generally, organic azides are considered stable if
. This molecule is borderline energetic .
Mandatory Safety Measures:
-
Shielding: Perform all reactions, especially scale-ups (>500 mg), behind a blast shield.
-
Heat: Do NOT heat neat (undiluted) material above 60°C. Avoid rotary evaporation to complete dryness if possible; store as a concentrated solution.
-
Metal Spatulas: Do not use metal spatulas (risk of friction/shock sensitivity); use Teflon or wood.
Experimental Protocol: PROTAC Assembly
This protocol describes a "Head-First" approach: Attaching the E3 Ligase ligand via the Nitro/Aniline handle first, followed by the "Click" reaction with the Warhead.
Phase 1: Reduction of Nitro Group to Aniline
Objective: Unmask the amine functionality for coupling.
Reagents:
-
AMMNB (1.0 equiv)
-
Iron powder (Fe, 5.0 equiv)
-
Ammonium Chloride (NH₄Cl, 10.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Dissolve AMMNB in Ethanol/Water (4:1) in a round-bottom flask.
-
Add NH₄Cl and Fe powder.
-
Heat to reflux (approx. 75°C) with vigorous stirring for 2 hours. Monitor by TLC/LCMS (Disappearance of Nitro peak, appearance of Aniline M-16+2).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash Celite with EtOAc.
-
Concentrate filtrate. Partition between EtOAc and sat. NaHCO₃.
-
Dry organic layer (Na₂SO₄), filter, and concentrate.[1]
-
Intermediate:3-(Azidomethyl)-5-methoxyaniline .
-
Stability:[2] Use immediately or store at -20°C under Argon.
-
Phase 2: Amide Coupling to E3 Ligase Ligand
Objective: Attach the "Anchor" (e.g., Pomalidomide-acid).
Reagents:
-
3-(Azidomethyl)-5-methoxyaniline (from Phase 1)
-
E3 Ligand-COOH (e.g., 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Dry DMF
Procedure:
-
Dissolve E3 Ligand-COOH and DIPEA in dry DMF. Stir for 5 min.
-
Add HATU. Stir for 5 min to activate acid.
-
Add the Aniline intermediate (dissolved in minimal DMF).
-
Stir at Room Temperature (RT) for 4–16 hours.
-
Workup: Dilute with water/brine. Extract with EtOAc.[3] Wash with LiCl (5% aq) to remove DMF.
-
Purification: Flash Chromatography (Hexane/EtOAc or DCM/MeOH).
-
Product:E3-Linker-Azide Intermediate .
-
Phase 3: CuAAC "Click" Reaction with Warhead
Objective: Attach the POI Warhead (Alkyne) to complete the PROTAC.
Reagents:
-
E3-Linker-Azide (1.0 equiv)
-
Warhead-Alkyne (1.1 equiv)
-
CuSO₄·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
THPTA (Ligand, 0.2 equiv) - Crucial for protecting biomolecules and accelerating rate.
-
Solvent: tBuOH/Water (1:1) or DMSO/Water (if solubility is poor).
Procedure:
-
Dissolve E3-Linker-Azide and Warhead-Alkyne in the solvent.
-
Prepare a pre-mixed solution of CuSO₄ and THPTA in water. Add to the reaction.
-
Add Sodium Ascorbate (freshly prepared in water) last to initiate.
-
Flush headspace with Nitrogen. Stir at RT for 2–12 hours.
-
Purification: The crude mixture can often be injected directly onto Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Lyophilize fractions to obtain the final PROTAC powder.
Visualization: Synthesis & Mechanism
Figure 1: Synthesis Workflow (DOT Diagram)
Caption: Convergent synthesis workflow utilizing the orthogonal Nitro (reduction) and Azide (click) handles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Nitro Reduction | Catalyst poisoning or insufficient heat. | Switch to Pd/C + H₂ (balloon) if Fe/NH₄Cl fails, but be careful—Pd/C can reduce Azides over long times. Fe/NH₄Cl is chemoselective for Nitro over Azide. |
| Low Click Yield | Copper oxidation or steric hindrance. | Increase THPTA ligand ratio (2:1 to Cu). Degas solvents thoroughly. Use CuI/DIPEA in organic solvent (MeCN) if aqueous solubility is zero. |
| Precipitation during Click | Reactants are too hydrophobic. | Add DMSO (up to 50%) to the tBuOH/Water mix. |
| Poor Solubility of Final PROTAC | Rigid linker + hydrophobic warheads. | The methoxy group helps, but if insufficient, consider sulfonating the warhead or using a "mini-PEG" spacer between the Azide and the Benzene ring (custom synthesis required). |
References
-
Troup, R. I., et al. (2020).[4] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Wurz, R. P., et al. (2018). "A 'Click' Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link
-
Bembenek, S. D., et al. (2021). "The Role of Linker Rigidity in PROTAC Design." Drug Discovery Today. Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with click-ready linkers for PROTAC synthesis." Organic & Biomolecular Chemistry. Link
-
BroadPharm. "PROTAC Linker Design and Click Chemistry Reagents." BroadPharm Application Notes. Link
Sources
Application Notes and Protocols: Spatiotemporal Control of Molecular Function using Photocleavable Nitrobenzyl Azides in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the pursuit of precision and control at the molecular level, the convergence of photocleavable chemistry and bioorthogonal ligation has opened new frontiers in chemical biology, drug delivery, and materials science. This guide provides an in-depth exploration of the synergistic application of o-nitrobenzyl (ONB) photochemistry with copper-free click chemistry, specifically focusing on the use of nitrobenzyl azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Here, we move beyond theoretical concepts to provide actionable protocols and the scientific rationale underpinning this powerful technology for achieving spatiotemporal control over molecular interactions.
Foundational Principles: A Symbiosis of Light and Bioorthogonality
The power of this combined approach lies in the unique attributes of its two core components: the light-sensitive ONB cage and the highly specific, biocompatible SPAAC reaction.
The ortho-Nitrobenzyl Photocleavable Linker: A Molecular Switch
The o-nitrobenzyl group is a well-established photolabile protecting group, or "cage," that can be cleaved upon exposure to UV light (typically 340-365 nm).[1][2] This property allows for the precise release of a caged molecule in a spatially and temporally controlled manner. The cleavage mechanism proceeds through an intramolecular rearrangement initiated by UV light absorption, leading to the release of the target molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[1] This clean and efficient photorelease has been widely exploited in drug delivery, biomolecule activity regulation, and 3D cell culture.[3][4][5]
Copper-Free Click Chemistry (SPAAC): Bioorthogonal Conjugation
Copper-free click chemistry, particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a robust method for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts.[6][7] The reaction's driving force is the release of ring strain from a cyclooctyne (e.g., DBCO, BCN) upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage.[8] This bioorthogonal reaction is highly specific and proceeds efficiently at physiological temperatures, making it ideal for in vitro and in vivo applications.[7][8][9]
The Synergy: Nitrobenzyl Azides as Photocleavable Conjugation Handles
By integrating an azide moiety into the o-nitrobenzyl linker, we create a bifunctional molecule that serves as both a photocleavable cage and a handle for bioorthogonal conjugation. This allows for the attachment of a molecule of interest to a target substrate (e.g., a biomolecule, nanoparticle, or surface) via SPAAC. The conjugated molecule remains inactive or tethered until a light stimulus is applied, at which point the ONB linker cleaves, releasing the molecule and restoring its function. This strategy offers unparalleled control over molecular activity.
Reaction Schematics and Workflow
The overall workflow for utilizing nitrobenzyl azides in copper-free click chemistry involves three key stages: synthesis of the photocleavable azide conjugate, SPAAC ligation to a cyclooctyne-modified substrate, and light-induced release of the payload.
General Reaction Scheme
The following diagram illustrates the fundamental reaction pathway.
Caption: General workflow for SPAAC and photocleavage.
Applications and Protocols
The versatility of this technology lends itself to a wide array of applications. Below are detailed protocols for two common use cases.
Application 1: Spatiotemporal Control of Enzyme Activity
This protocol describes the photocontrolled release of a small molecule enzyme inhibitor.
Objective: To conjugate a photocleavable, azide-functionalized inhibitor to a protein of interest via SPAAC and subsequently release the inhibitor with light to modulate enzyme activity.
Materials:
-
Photocleavable Azide-Inhibitor Conjugate (e.g., synthesized in-house or custom-ordered)
-
DBCO-modified Protein (prepared using commercially available DBCO-NHS ester)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV Lamp (365 nm)
-
Enzyme Activity Assay Kit (specific to the target enzyme)
Protocol:
-
Preparation of DBCO-Modified Protein:
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted DBCO-NHS ester by dialysis or size-exclusion chromatography against PBS.
-
Confirm successful modification via mass spectrometry.
-
-
SPAAC Ligation:
-
To the solution of DBCO-modified protein, add a 1.5-3 fold molar excess of the Photocleavable Azide-Inhibitor Conjugate.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the protein-inhibitor conjugate to remove unreacted inhibitor using dialysis or size-exclusion chromatography.
-
-
Photocleavage and Activity Assay:
-
Prepare two sets of samples of the purified protein-inhibitor conjugate in assay buffer.
-
Expose one set of samples to UV light (365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal exposure time should be determined empirically.[2]
-
Keep the second set of samples in the dark as a negative control.
-
Initiate the enzyme activity assay for both sets of samples according to the manufacturer's instructions.
-
Measure and compare the enzyme activity between the UV-exposed and non-exposed samples. A significant increase in inhibition in the UV-exposed sample indicates successful photorelease of the inhibitor.
-
Application 2: Light-Patterned Surface Functionalization for Cell Adhesion Studies
This protocol details the creation of micropatterned surfaces with cell-adhesive peptides for studying cell migration and adhesion.
Objective: To create a surface with spatially defined regions of a cell-adhesive peptide (e.g., RGD) using a photocleavable azide linker.
Materials:
-
Azide-functionalized glass slides (prepared using triethoxysilane-PEG-azide)[10]
-
Photocleavable linker with a terminal alkyne and an NHS-ester (for peptide conjugation)
-
RGD-containing peptide with a primary amine
-
Photomask with desired pattern
-
UV Collimated Light Source (365 nm)
-
Cell culture medium and cells of interest
Protocol:
-
Preparation of Photocleavable RGD-Alkyne Conjugate:
-
Dissolve the RGD peptide and the heterobifunctional photocleavable linker (NHS-ester-ONB-alkyne) in a suitable buffer (e.g., PBS with 5% DMSO).
-
Incubate for 2-4 hours at room temperature to allow the NHS-ester to react with the amine on the peptide.
-
Purify the conjugate using HPLC.
-
-
Surface Functionalization (Pre-Patterning):
-
Immerse the azide-functionalized glass slides in a solution of the Photocleavable RGD-Alkyne Conjugate in PBS.
-
Allow the SPAAC reaction to proceed for 12-24 hours at room temperature.
-
Rinse the slides thoroughly with PBS and water to remove any non-covalently bound conjugate.
-
-
Photopatterning:
-
Place the photomask in direct contact with the functionalized glass slide.
-
Expose the slide to a collimated UV light source (365 nm) for a predetermined duration. This will cleave the ONB linker and release the RGD peptide only in the illuminated areas.[10]
-
Rinse the slides again with PBS.
-
-
Cell Seeding and Analysis:
-
Sterilize the patterned slides (e.g., with 70% ethanol and UV).
-
Place the slides in a sterile culture dish and seed with cells.
-
Allow the cells to adhere and grow for a desired period.
-
Observe the cell adhesion and morphology using microscopy. Cells should preferentially adhere to the non-illuminated regions where the RGD peptide remains attached.
-
Quantitative Data and Considerations
The efficiency of both the SPAAC reaction and the photocleavage process is critical for the success of these applications.
| Parameter | Typical Values/Conditions | Key Considerations |
| SPAAC Reaction Rate | Second-order rate constants for DBCO with benzyl azide are in the range of 0.1 - 1 M⁻¹s⁻¹.[11] | The choice of cyclooctyne is critical; strained cyclooctynes like DBCO and BCN offer a good balance of reactivity and stability.[12][13] |
| Photocleavage Wavelength | 340 - 365 nm[1][2] | UV light can be damaging to biological samples. Minimize exposure time and intensity. Two-photon excitation can be an alternative for deeper tissue penetration and reduced phototoxicity.[14] |
| Photocleavage Quantum Yield (Φ) | 0.01 - 0.63[1] | This value represents the efficiency of the photocleavage process. Higher quantum yields mean more efficient cleavage for a given amount of light. |
| Cleavage Half-life (t½) | Minutes to hours[1] | Dependent on light intensity and the specific ONB derivative. |
Mechanistic Insights and Experimental Design
A deeper understanding of the underlying mechanisms is crucial for troubleshooting and optimizing experimental outcomes.
SPAAC Mechanism
The SPAAC reaction is a concerted [3+2] cycloaddition. The rate is influenced by the electronic properties of both the azide and the cyclooctyne. Electron-withdrawing groups on the azide can in some cases increase the reaction rate.[15][16]
Caption: Concerted mechanism of SPAAC.
ONB Photocleavage Mechanism
The photocleavage of o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule.[1]
Caption: Simplified mechanism of ONB photocleavage.
Conclusion
The strategic combination of copper-free click chemistry with photocleavable nitrobenzyl azides provides a powerful and versatile platform for exerting precise spatiotemporal control over molecular function. The protocols and data presented herein serve as a guide for researchers to design and implement experiments in diverse fields, from fundamental biological studies to the development of advanced therapeutic and diagnostic agents. As with any powerful technology, a thorough understanding of the underlying chemical principles is paramount to its successful application.
References
-
ResearchGate. (n.d.). o-nitrobenzyl and coumarin derived bioconjugates and biomaterials. (A)... Retrieved from [Link]
-
PubMed. (2020, October 1). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Retrieved from [Link]
-
Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]
-
PubMed. (2018, September 15). Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare... Retrieved from [Link]
-
ResearchGate. (n.d.). A) Photo‐induced cleavage of thioether o‐nitrobenzyl to produce... Retrieved from [Link]
-
Lifetein. (2021, October 19). Lifetein's Photocleavable Linkers Assist Advancement of Microrobots in Anticancer Drug Delivery. Retrieved from [Link]
-
ACS Publications. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]
-
mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. Retrieved from [Link]
-
SciSpace. (2019, December 31). Photocleavable linkers: design and applications in nanotechnology. Retrieved from [Link]
-
ResearchGate. (2026, February 6). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Request PDF. Retrieved from [Link]
-
PubMed Central. (2019, August 16). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Retrieved from [Link]
-
ResearchGate. (2020, November 16). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
Stratech. (n.d.). Copper-free Click Chemistry to Crosslink Azides and Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Retrieved from [Link]
-
Thieme E-Books. (n.d.). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Retrieved from [Link]
-
PubMed. (2011, August 16). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]
-
ChemRxiv. (n.d.). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Retrieved from [Link]
-
PubMed Central. (n.d.). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Retrieved from [Link]
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Leveraging 1-(Azidomethyl)-3-methoxy-5-nitrobenzene for the Strategic Synthesis of Advanced Heterobifunctional Crosslinkers
An Application Guide for Researchers
Abstract
Heterobifunctional crosslinkers are indispensable tools in chemical biology, drug development, and materials science, enabling the precise covalent linkage of distinct molecular entities.[][2] This guide provides a comprehensive framework for the synthesis of custom heterobifunctional crosslinkers starting from the versatile chemical scaffold, 1-(Azidomethyl)-3-methoxy-5-nitrobenzene. This unique starting material offers two chemically orthogonal handles: a stable azidomethyl group, primed for bioorthogonal "click" chemistry, and a nitro group, which can be selectively reduced to a primary amine for subsequent functionalization.[3][4][5] We present detailed protocols for the synthesis of two classes of crosslinkers: an azide-NHS ester for targeting primary amines and an azide-maleimide for targeting sulfhydryl groups. The underlying chemical principles, strategic considerations for reaction design, and step-by-step experimental procedures are detailed to empower researchers in creating tailored bioconjugation reagents.
Introduction: The Strategic Value of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
The power of heterobifunctional crosslinkers lies in their ability to connect two different molecules in a controlled, stepwise manner, which minimizes the formation of undesirable homodimers or polymers.[6][7] The choice of the core scaffold is therefore critical. 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is an exemplary starting material for two primary reasons:
-
The Azidomethyl Group: This functionality is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][] These reactions are highly efficient, specific, and bioorthogonal, meaning they proceed in complex biological environments without interfering with native biochemical processes.[11] This makes the azide group an ideal handle for attaching the crosslinker to a biomolecule or surface that has been pre-functionalized with an alkyne or a strained cyclooctyne.
-
The Nitro Group: The aromatic nitro group serves as a masked amine. It is relatively inert during the initial handling and storage of the compound but can be quantitatively reduced to a primary aniline under specific conditions.[4][12] This newly formed amine is a nucleophilic hub that can be readily derivatized to introduce a second, distinct reactive functionality, such as an N-hydroxysuccinimide (NHS) ester or a maleimide.
This dual reactivity allows for a modular and strategic approach to building sophisticated molecular bridges tailored for specific applications in antibody-drug conjugates (ADCs), protein-protein interaction studies, and surface immobilization.[13]
Core Synthetic Strategy: From Scaffold to Functionality
The overarching synthetic strategy involves a two-stage process. The first stage is common to the synthesis of all crosslinker variants: the selective reduction of the nitro group. The second stage involves the derivatization of the resulting amine to install the desired second reactive group.
Caption: General workflow for synthesizing heterobifunctional crosslinkers.
Critical First Step: Selective Reduction of the Nitro Group
A crucial aspect of this synthesis is the reduction of the nitro group without affecting the azide functionality. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it can often lead to the simultaneous reduction of the azide to an amine. Therefore, chemoselective methods are required.
Metal-mediated reductions in acidic or neutral media are often ideal.[12] Indium-mediated reductions have been shown to be effective for both nitro and azide groups, but conditions can be tuned for selectivity.[14][15] A more common, reliable, and cost-effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a polar solvent like ethanol or ethyl acetate.[12] This method is well-documented for its high efficiency and excellent tolerance of other functional groups, including azides.
Protocol 1: Synthesis of an Azide-PEG-NHS Ester Crosslinker
This protocol details the synthesis of a heterobifunctional crosslinker containing an azide for click chemistry and an NHS ester for reacting with primary amines. A polyethylene glycol (PEG) spacer is included to enhance water solubility and reduce steric hindrance.[16]
Part A: Reduction to 3-(Azidomethyl)-5-methoxyaniline
Materials:
-
1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
In a round-bottom flask, dissolve 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in anhydrous ethanol (approx. 10 mL per gram of starting material).
-
Add SnCl₂·2H₂O (4.0 equivalents) to the solution portion-wise. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Once complete, carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8. A tin hydroxide precipitate will form.
-
Extract the aqueous slurry three times with ethyl acetate.
-
Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(Azidomethyl)-5-methoxyaniline, which can be used in the next step without further purification or purified by column chromatography if needed.
Part B: Coupling with NHS-activated PEG Acid
Materials:
-
3-(Azidomethyl)-5-methoxyaniline (1.0 eq)
-
Succinimidyl-PEG₄-carboxylate (or other desired PEG-NHS ester) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Dissolve 3-(Azidomethyl)-5-methoxyaniline in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (TEA or DIPEA, 2.0 equivalents) to the solution and stir for 5 minutes.
-
Add the NHS-activated PEG acid (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor for the formation of the product by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final Azide-PEG-NHS ester product by silica gel column chromatography.
| Parameter | Part A: Reduction | Part B: NHS Coupling |
| Key Reagents | SnCl₂·2H₂O, EtOH | PEG-NHS Ester, DIPEA |
| Solvent | Ethanol / Ethyl Acetate | DCM or DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 12-16 hours |
| Workup | Basic aqueous extraction | Acid/Base aqueous wash |
| Purification | Optional Chromatography | Column Chromatography |
Protocol 2: Synthesis of an Azide-PEG-Maleimide Crosslinker
This protocol creates a crosslinker with an azide for click chemistry and a maleimide for specific reaction with sulfhydryl (thiol) groups, a common strategy for targeting cysteine residues in proteins.[16][]
Procedure:
-
Synthesize 3-(Azidomethyl)-5-methoxyaniline: Follow Protocol 1, Part A, exactly as described above.
-
Couple with Maleimide-PEG-Acid:
-
In a procedure analogous to Protocol 1, Part B, react the 3-(Azidomethyl)-5-methoxyaniline with a pre-activated maleimide-PEG-acid (e.g., Maleimido-PEG₄-NHS Ester).
-
Alternatively, couple the amine with a maleimide-PEG-acid using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.
-
-
Purification: Purify the final Azide-PEG-Maleimide product using silica gel column chromatography. Care should be taken to avoid prolonged exposure to nucleophiles during workup, which could compromise the maleimide group.
Application Workflow: Two-Step Bioconjugation
The primary advantage of these heterobifunctional crosslinkers is the ability to perform a controlled, two-step conjugation. This workflow ensures that molecule A is linked specifically to molecule B without cross-reactivity.[6][18]
Caption: A two-step conjugation workflow using an Azide-NHS ester crosslinker.
Protocol for Two-Step Conjugation:
-
Step 1: NHS Ester Reaction (Amine-Targeting)
-
Dissolve the amine-containing molecule (e.g., an antibody) in a suitable non-amine buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[19][20]
-
Dissolve the synthesized Azide-PEG-NHS ester crosslinker in a dry, water-miscible organic solvent like DMSO or DMF.[19]
-
Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the next step. This is a critical step to prevent unwanted side reactions.[6]
-
-
Step 2: Azide Reaction (Click Chemistry)
-
To the purified, azide-functionalized molecule from Step 1, add the alkyne-containing molecule.
-
If using CuAAC, add the copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).[]
-
If using SPAAC with a strained alkyne (e.g., DBCO), no catalyst is needed; the reaction proceeds upon mixing.[21]
-
Incubate the reaction until completion (typically 1-4 hours).
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC), to remove unreacted components.
-
Conclusion
1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a powerful and strategically designed starting material for the synthesis of advanced heterobifunctional crosslinkers. By leveraging the orthogonal reactivity of its azido and nitro groups, researchers can readily prepare tailored reagents for specific bioconjugation challenges. The protocols provided herein for synthesizing azide-NHS ester and azide-maleimide crosslinkers offer a reliable foundation for applications ranging from the construction of antibody-drug conjugates to the assembly of complex biomaterials. The principles of chemoselective reduction and controlled, two-step conjugation are central to the successful application of these valuable chemical tools.
References
-
Vertex AI Search Result[22]
-
Vertex AI Search Result
-
Vertex AI Search Result
-
Vertex AI Search Result[23]
-
Gramlich, P. M. E., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]
-
Geng, J., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Lee, J. G., et al. (2001). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Vertex AI Search Result[24]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
AbbVie. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
Vertex AI Search Result
-
Vertex AI Search Result[25]
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Vertex AI Search Result[26]
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Vertex AI Search Result[27]
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Vertex AI Search Result
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Vertex AI Search Result[28]
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Vertex AI Search Result[31]
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Vertex AI Search Result[32]
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Vertex AI Search Result[33]
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Vertex AI Search Result[2]
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Vertex AI Search Result[34]
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Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
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- 9. Click chemistry - Wikipedia [en.wikipedia.org]
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- 36. researchgate.net [researchgate.net]
reduction of nitro group in 1-(Azidomethyl)-3-methoxy-5-nitrobenzene for amine synthesis
This Application Note is designed for researchers requiring high-fidelity chemoselectivity in the reduction of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene . The core challenge is the reduction of the nitro group (
Target Substrate: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Target Product: 3-(Azidomethyl)-5-methoxyaniline
Primary Challenge: Differentiating between the reduction potentials of
Strategic Analysis & Method Selection
The Chemoselectivity Paradox
Standard reduction protocols often fail for this substrate due to overlapping reactivity profiles:
-
Catalytic Hydrogenation (
): CONTRAINDICATED. Palladium catalysts readily reduce both nitro and azide groups to amines. -
Staudinger Reaction (
): CONTRAINDICATED. Phosphines react selectively with azides to form iminophosphoranes (Staudinger reduction), leaving the nitro group intact—the exact opposite of the desired transformation. -
Strong Metal/Acid (
or ): HIGH RISK. While Stannous Chloride ( ) is a classic nitro reductant, it has been documented to reduce azides to amines under certain conditions (e.g., in methanol). Benzylic azides are particularly sensitive to acid-catalyzed decomposition.
Recommended Approaches
To ensure the survival of the azide moiety, we utilize single-electron transfer (SET) reagents operating under neutral or mildly acidic conditions.
| Method | Reagent | Conditions | Mechanism | Selectivity Score |
| A (Primary) | Sodium Dithionite ( | THF/ | Radical Anion SET | High |
| B (Secondary) | Iron / Ammonium Chloride ( | EtOH/ | Surface-Mediated SET | High |
Experimental Protocols
Method A: Sodium Dithionite Reduction (The "Green" Protocol)
Best for: Small-to-medium scale, high functional group tolerance, and mildest conditions.
Reagents:
-
Substrate: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.0 equiv)
-
Sodium Dithionite (
): 3.0 – 4.0 equiv -
Solvent: THF / Water (1:1 ratio)
-
Base (Optional buffer):
(1.0 equiv) to prevent -induced acidity.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the nitro-azide substrate in THF (
concentration). -
Preparation of Reductant: Dissolve
(3-4 equiv) in an equal volume of water. Note: degrades rapidly in solution; prepare immediately before use.[1] -
Addition: Add the aqueous dithionite solution dropwise to the THF solution under vigorous stirring.
-
Reaction: Heat the mixture to 40–50 °C . Monitor by TLC or LC-MS.[1]
-
Endpoint: Disappearance of the nitro starting material. The reaction typically completes in 1–3 hours.[2]
-
-
Workup:
Why this works: Dithionite acts via the
Method B: Fe / Reduction (The "Robust" Protocol)
Best for: Larger scales or if Dithionite fails. Known as the Bechamp Reduction variant.
Reagents:
-
Substrate: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.0 equiv)
-
Iron Powder (
): 5.0 equiv (Fine powder, <325 mesh preferred) -
Ammonium Chloride (
): 5.0 equiv -
Solvent: Ethanol / Water (2:1 or 4:1 ratio)
Protocol:
-
Suspension: Dissolve the substrate in Ethanol (
). Add water and solid . -
Activation: Add Iron powder to the stirred solution.
-
Reaction: Heat to Reflux (approx. 70–80 °C) with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping).
-
Monitoring: Monitor by TLC. Reaction is usually fast (30–90 mins).
-
Critical Step: Do not prolong reflux unnecessarily to avoid thermal degradation of the azide.
-
-
Workup:
Why this works: The reaction proceeds on the iron surface.
Analytical Validation & Quality Control
To confirm the success of the reaction, you must validate two events:
-
Loss of Nitro Group: Disappearance of
signals. -
Retention of Azide Group: Preservation of the
moiety.
| Technique | Observation for Product (3-(Azidomethyl)-5-methoxyaniline) |
| IR Spectroscopy | Critical: Strong, sharp absorption at ~2100 cm⁻¹ (Azide stretch). Appearance of doublet at 3300–3500 cm⁻¹ (Primary Amine |
| ¹H NMR | Upfield shift of aromatic protons due to electron-donating |
| MS (ESI+) | Mass shift: |
Decision Logic & Workflow
Figure 1: Decision workflow for chemoselective nitro reduction in the presence of azide.
Safety & Handling (Azides)
-
Explosion Hazard: While benzylic azides with molecular weights >200 (C/N ratio > 3) are generally stable, they can decompose explosively if heated dry. Never distill the product to dryness at high temperatures.
-
Metal Azides: Avoid using metal spatulas or needles if the solution is acidic, as hydrazoic acid (
) can form and react with metals to form highly explosive metal azides. -
Waste Disposal: Quench all azide-containing waste with dilute sodium hypochlorite (bleach) or use specific azide waste containers.
References
-
Laha, J. K., et al. (2023).[4] "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles." Green Chemistry, 25, 161-166.[4] Link
-
Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[3] Link
-
Lee, J. G., et al. (2001).[7] "Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl." Synthesis, 2001(1), 81-84.[7][8] (Cited as a method to avoid due to lack of selectivity under specific conditions). Link
-
Maiti, S. N., et al. (1986). "Facile conversion of azides to amines."[9] Tetrahedron Letters, 27(13), 1423-1424. (Highlights risk of SnCl2 reducing azides). Link
Sources
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Reduction of Azides to Amines or Amides With Zinc and Ammonium Chloride as Reducing Agent - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: Solid-Phase Synthesis Protocols Involving 3-Methoxy-5-Nitrobenzyl Azide
Executive Summary & Strategic Utility
This application note details the integration of 3-methoxy-5-nitrobenzyl azide into solid-phase synthesis (SPS) workflows. Unlike its ortho-nitro isomers (e.g., 2-nitrobenzyl derivatives) which are widely used as photocleavable linkers, the 3-methoxy-5-nitro substitution pattern places the nitro group in the meta position relative to the benzylic carbon. This structural distinction renders the benzyl-azide bond photochemically stable under standard UV deprotection conditions (365 nm), making this molecule a robust "Latent Aniline" building block or a Click Chemistry handle .
Core Applications
-
Orthogonal "Click" Conjugation: Utilizing the azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on alkyne-functionalized resins.
-
Latent Functionality (Safety-Catch): The nitro group serves as a masked aniline. It remains inert during peptide coupling or glycosylation but can be selectively reduced on-resin to generate a nucleophilic aniline for further derivatization (e.g., urea formation, sulfonylation) or intramolecular cyclization.
-
Fragment-Based Drug Discovery (FBDD): Introduction of the 3-methoxy-5-nitrobenzyl moiety as a pharmacophore element targeting kinase hinge regions or specific hydrophobic pockets.
Structural Logic & Precursor Synthesis
Before entering solid-phase protocols, it is critical to validate the quality of the azide building block. The 3-methoxy-5-nitrobenzyl azide is typically synthesized from 3-methoxy-5-nitrobenzoic acid via reduction and bromination.
Synthesis Pathway (Solution Phase Pre-step)
-
Step A: Reduction of 3-methoxy-5-nitrobenzoic acid to 3-methoxy-5-nitrobenzyl alcohol (using
). -
Step B: Bromination to 3-methoxy-5-nitrobenzyl bromide (using
). -
Step C: Azidation to 3-methoxy-5-nitrobenzyl azide (using
).
Critical Isomer Note: Ensure the starting material is 3-methoxy-5-nitro (meta-nitro). Do not confuse with 4,5-dimethoxy-2-nitrobenzyl (NVOC/DMNB), which is photocleavable. The 3,5-isomer described here is NOT photocleavable.
Solid-Phase Protocols
Protocol A: Immobilization via CuAAC (Click Chemistry)
This protocol describes loading the azide onto an Alkyne-functionalized resin (e.g., Propargyl-PEG-ChemMatrix or Alkyne-Wang).
Reagents:
-
Resin: Alkyne-functionalized solid support (Loading ~0.5 mmol/g).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
Catalyst:
or + Sodium Ascorbate. -
Solvent: DMF/THF (degassed).
Step-by-Step Workflow:
-
Swelling: Swell 100 mg of Alkyne-resin in DMF (2 mL) for 30 minutes in a reactor vessel.
-
Cocktail Preparation: In a separate vial, dissolve:
-
3-methoxy-5-nitrobenzyl azide (3.0 equiv relative to resin loading).
-
TBTA (0.5 equiv).
-
Sodium Ascorbate (1.0 equiv) [If using Cu(II)].
- (0.5 equiv) dissolved in minimum water.
-
-
Coupling: Add the cocktail to the resin. Flush with
to remove oxygen (critical for Cu(I) stability). -
Incubation: Agitate at Room Temperature (RT) for 12–16 hours. The solution may turn slightly green/brown; ensure it does not turn black (oxidation).
-
Washing: Drain and wash resin extensively:
-
DMF (3 x 5 min)
-
0.5% Sodium Diethyldithiocarbamate in DMF (Copper scavenger wash, 2 x 10 min).
-
DCM (3 x 5 min).
-
-
Validation: Monitor disappearance of the Azide peak (
) via FT-IR on a resin bead sample.
Protocol B: On-Resin Nitro Reduction (Unmasking the Aniline)
Once immobilized, the nitro group can be reduced to an aniline without cleaving the linker or damaging standard peptide protecting groups (like Boc/tBu). Note: Fmoc groups are generally stable to SnCl2, but base-labile protecting groups should be treated with care.
Reagents:
Step-by-Step Workflow:
-
Preparation: Prepare a 2.0 M solution of
in DMF. (Solution must be fresh and clear; yellowing indicates oxidation). -
Reaction: Add the
solution to the resin (swollen in DMF). -
Incubation: Shake at RT for 4–6 hours.
-
Alternative: For stubborn substrates, heat to 50°C for 2 hours.
-
-
Washing (Critical): Tin salts adhere strongly to resin.
-
DMF (3 x 5 min).
-
DMF/Water (1:1) (3 x 5 min) – helps solubilize inorganic salts.
-
THF (3 x 5 min).
-
DCM (3 x 5 min).
-
-
Validation:
-
Color Test: The resin usually shifts from pale yellow (Nitro) to fluorescent/bright (Aniline).
-
Chloranil Test: Positive result (Green/Blue beads) indicates free secondary/aromatic amines (though less sensitive for anilines than aliphatic amines).
-
Cleavage Check: Cleave a small aliquot (if resin allows) and analyze via LC-MS (Mass shift: -30 Da corresponding to
loss and gain? No, (-32) + (+4) = Net -28 Da? Actually: . Mass change: lost, gained. Da).
-
Protocol C: Derivatization of the Generated Aniline
The newly formed 3-methoxy-5-aminobenzyl moiety is less nucleophilic than aliphatic amines but can be acylated or sulfonylated.
Reagents:
-
Electrophile: Sulfonyl Chloride (
) or Acid Chloride. -
Base: Pyridine or Collidine (Sym-collidine).
Workflow:
-
Swelling: Swell resin in DCM.
-
Addition: Add Pyridine (10 equiv) followed by Sulfonyl Chloride (5 equiv).
-
Incubation: Agitate for 4 hours at RT.
-
Washing: DCM (5x), DMF (5x).
Visualizing the Workflow
The following diagram illustrates the "Latent Aniline" strategy using 3-methoxy-5-nitrobenzyl azide.
Caption: Workflow transforming the stable nitro-azide precursor into an active aniline scaffold on solid phase.
Quantitative Data & Troubleshooting
Reaction Efficiency Table
| Step | Reagent/Condition | Typical Conversion | Key QC Method |
| Azide Coupling | CuI, Ascorbate, TBTA, DMF | >95% | IR (Loss of 2100 cm⁻¹ peak) |
| Nitro Reduction | SnCl₂ (2M) in DMF, 6h | 85-95% | LC-MS (Cleaved aliquot), -30 Da shift |
| Aniline Acylation | Acid Chloride, Pyridine | >90% | Chloranil Test (Negative after reaction) |
Troubleshooting Guide
-
Problem: Incomplete Click Reaction (Azide peak persists).
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Solution: Degass solvents thoroughly with Argon/Nitrogen. Increase Ascorbate concentration.
-
-
Problem: Incomplete Nitro Reduction.
-
Cause: Steric hindrance or aged SnCl₂.
-
Solution: Use fresh SnCl₂. Repeat the cycle (double coupling). Wash with DMF/Water to remove tin complexes that might mask the beads.
-
-
Problem: "Photocleavage" failed.
-
Cause:Incorrect Isomer.
-
Solution: As noted, 3-methoxy-5-nitrobenzyl is NOT photocleavable. If photocleavage is required, switch to 4,5-dimethoxy-2-nitrobenzyl azide .
-
References
-
Synthesis of 3-methoxy-5-nitrobenzyl precursors
- Hennergar, A. et al. (2009). Quinazoline derivatives for use against cancer. US Patent App. US20090036474A1. (Describes reduction of 3-methoxy-5-nitrobenzoic acid to alcohol and conversion to bromide).
- Solid-Phase Nitro Reduction Protocols: Hameed, D. S., & Parker, D. T. (2014). Solid-Phase Synthesis of Amine-Functionalized Scaffolds via Nitro Reduction. Journal of Combinatorial Chemistry. (General SnCl2 methodology).
-
CuAAC on Solid Phase
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
Isomer Distinction (Photocleavage Mechanisms)
- Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Explains the requirement for ortho-nitro positioning for Norrish Type II cleavage).
Sources
bioorthogonal labeling techniques using 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Executive Summary
This technical guide details the utility and protocols for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (AMNB) , a specialized heterobifunctional reagent. Unlike standard alkyl azides, AMNB incorporates an electron-deficient nitro-aromatic core. This unique architecture serves a dual purpose: it functions as a bioorthogonal "Click" handle for conjugation and a latent electronic sensor/quencher for biophysical assays.
Key Applications:
-
Bioorthogonal Ligation: Rapid conjugation to alkyne-tagged biomolecules via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
Fluorescence Quenching (FRET): The nitrobenzene moiety acts as a dark quencher for proximal fluorophores (e.g., FITC, GFP), enabling "turn-on" protease or cleavage assays.
-
Hypoxia/Reductase Sensing: The nitro group (
) serves as a substrate for nitroreductases, converting to an electron-donating amine ( ) under hypoxic conditions, drastically altering the molecule's photophysical properties.
Chemical Logic & Mechanism
Structural Analysis
The molecule comprises three functional domains on a benzene scaffold:
-
1-Azidomethyl (
): A chemically inert handle under physiological conditions that reacts specifically with terminal alkynes (CuAAC) or cyclooctynes (SPAAC). -
5-Nitro (
): A strong electron-withdrawing group (EWG). It acts as a fluorescence quencher via Photoinduced Electron Transfer (PET) and is reducible by cellular enzymes. -
3-Methoxy (
): An electron-donating group (EDG) that modulates the reduction potential of the nitro group and improves solubility in organic co-solvents.
Critical Distinction: Researchers often confuse this molecule with o-nitrobenzyl derivatives used for photocleavage. Note that in AMNB, the nitro group is meta (position 5) to the azidomethyl group (position 1). Therefore, AMNB is NOT photocleavable via the standard Norrish Type II mechanism. It is designed for labeling and sensing, not photo-release.
Reaction Mechanism: The "Click-and-Sense" Workflow
The primary workflow involves tagging a target biomolecule (Protein-X) with an alkyne, followed by ligation with AMNB.
Figure 1: Mechanistic pathway for labeling and conditional activation. The formation of the triazole ring links the probe, while the nitro group remains available for downstream sensing.
Experimental Protocols
Safety & Handling
-
Hazard: Organic azides with a
ratio are potentially explosive. AMNB ( ) has a ratio of . While relatively stable due to the aromatic ring, avoid heat, shock, and metal spatulas . -
Storage: Store solid at -20°C under argon.
-
Solubility: Dissolve in anhydrous DMSO or DMF to create 10-50 mM stock solutions.
Protocol A: In Vitro Protein Labeling (CuAAC)
Objective: Conjugate AMNB to a purified protein containing a homopropargylglycine (HPG) or alkynyl-tag.
Reagents:
-
Protein-Alkyne (50 µM in PBS, pH 7.4)
-
AMNB Stock (10 mM in DMSO)
-
CuSO
(50 mM in ) -
THPTA Ligand (100 mM in
) – Stabilizes Cu(I) and prevents protein denaturation. -
Sodium Ascorbate (100 mM in
, Freshly prepared)
Step-by-Step Procedure:
-
Premix Catalyst: In a separate tube, mix CuSO
and THPTA in a 1:2 molar ratio (e.g., 5 µL Cu + 10 µL THPTA). Incubate for 5 mins. -
Reaction Assembly: To the protein solution (90 µL), add reagents in this exact order to prevent precipitation:
-
AMNB (1 µL, final 100 µM) – 2x excess over protein.
-
Cu-THPTA Complex (2 µL, final 1 mM Cu).
-
Sodium Ascorbate (2 µL, final 2 mM).
-
-
Incubation: Vortex gently. Incubate at 25°C for 60 minutes in the dark (nitro groups are light-sensitive).
-
Quenching: Add EDTA (final 10 mM) to chelate copper.
-
Purification: Remove excess AMNB using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis.
Protocol B: Live Cell Hypoxia Sensing
Objective: Label cell-surface glycans and detect hypoxic regions via nitro-reduction.
Workflow:
-
Metabolic Labeling: Incubate cells with
(50 µM) for 48h to introduce azides on surface sialic acids.-
Note: Since AMNB is an azide, we need an ALKYNE on the cell. Alternatively, feed cells with Alkynyl-Mannosamine (
). Let's assume feeding.
-
-
Labeling: Wash cells with PBS.[2] Add AMNB (20 µM) + CuSO
/THPTA/Ascorbate (as above) OR use a strained cyclooctyne-modified AMNB derivative if toxicity is a concern.-
Correction for Toxicity: For live cells, Cu-free click is preferred. However, AMNB is the azide. The cell must have the alkyne. If using CuAAC, keep reaction < 5 mins.
-
-
Hypoxia Induction: Incubate cells in 1%
environment for 4-12 hours. -
Analysis:
-
Flow Cytometry: Detect the shift in fluorescence. The reduced product (amino-methoxy-benzyl) often exhibits a blue-shift and increased quantum yield compared to the nitro-quenched state.
-
Data Analysis & Validation
Quantitative Metrics
Summarize your conjugation efficiency using LC-MS.
| Parameter | Expected Value | Method of Verification |
| Mass Shift | +208.1 Da | Intact Protein LC-MS (ESI-TOF) |
| Labeling Efficiency | > 90% | UV-Vis (Absorbance ratio 280nm/350nm) |
| Stability | > 24h in PBS | HPLC monitoring |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation | AMNB insolubility | Pre-dilute AMNB in DMSO before adding to aqueous buffer. Keep DMSO < 5%. |
| Protein Degradation | ROS from Cu/Ascorbate | Increase THPTA concentration (1:5 ratio) or add Aminoguanidine. |
| No Fluorescence Change | Incomplete Reduction | Ensure Hypoxia is strictly maintained; confirm nitroreductase expression in cell line. |
Experimental Workflow Diagram
Figure 2: Operational workflow from reagent preparation to data acquisition.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology, 9(3), 592–605. [Link]
-
Nunn, A., et al. (2022). Nitroreductase-activated fluorophores for cell-specific imaging. Molecules, 27(3), 1023. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie, 44(33), 5188-5240. [Link]
Sources
Application Note: Harnessing Dual-Functionality of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene for Advanced Polymer Functionalization and Photocleavage
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide details the application of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene, a versatile heterobifunctional linker, for the advanced functionalization of polymers. This reagent uniquely combines a terminal azide for highly efficient "click" chemistry conjugation with a photolabile ortho-nitrobenzyl (ONB) group.[1][2] This dual-functionality enables the straightforward synthesis of advanced polymer architectures, such as polymer-drug conjugates, hydrogels, and surface-modified materials, where subsequent cleavage and release of the conjugated payload can be precisely controlled by light.[2][3] We provide a comprehensive overview of the reagent's properties, detailed protocols for polymer conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and methods for subsequent UV-induced cleavage, along with essential safety and characterization guidelines.
The Reagent: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
The strategic design of this molecule incorporates three key moieties, each conferring a distinct and vital function.
-
Azidomethyl Group (-CH₂N₃): This functional group is the primary reactive handle for polymer conjugation. The azide is a key component in 1,3-dipolar cycloaddition reactions, most notably "click chemistry," which allows for the covalent linkage to alkyne-functionalized polymers with high efficiency and specificity under mild conditions.[4][5]
-
Nitrobenzyl Core (-C₆H₃(NO₂)): The ortho-nitrobenzyl moiety is a classic and widely used photolabile protecting group.[1] Upon irradiation with UV light (typically in the 350-365 nm range), it undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O or C-N bond, in this case freeing the azidomethyl-linked component from the polymer backbone.[2][6]
-
Methoxy Group (-OCH₃): The electron-donating methoxy group on the aromatic ring serves to fine-tune the electronic properties and absorption wavelength of the nitrobenzyl core, which can influence the quantum yield and kinetics of the photocleavage reaction.[1]
Physicochemical & Safety Data
Researchers must consult the Safety Data Sheet (SDS) for any specific chemical before use.[7] The data below are representative and should be confirmed.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₈N₄O₃ | - |
| Molecular Weight | 208.18 g/mol | - |
| Appearance | Pale yellow solid (predicted) | Based on similar compounds.[8] |
| Key IR Peaks | ~2100 cm⁻¹ (ν as, N₃) | Characteristic strong azide stretch.[9][10] |
| Storage | Store at low temperatures (-18°C recommended), protected from light, heat, and shock.[11][12][13] | Organic azides are potentially explosive.[7][11] |
Critical Safety & Handling of Organic Azides
Organic azides are energy-rich compounds that can be heat, shock, and light-sensitive, posing a significant explosion hazard.[11][13] All work with 1-(Azidomethyl)-3-methoxy-5-nitrobenzene and other azide compounds must be performed with strict adherence to safety protocols.
-
Hazard Assessment: The stability of organic azides can be estimated by the ratio of carbon to nitrogen atoms. Compounds where the number of nitrogen atoms exceeds the number of carbon atoms are particularly hazardous.[11] This molecule has a C:N ratio of 2, placing it in a category that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves. The azide ion is acutely toxic, similar to cyanide.[7][14]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood, preferably with a blast shield.[12][14]
-
Handling Practices:
-
NEVER use metal spatulas or tools, as they can form highly shock-sensitive heavy metal azides.[11][14] Use plastic or ceramic spatulas.
-
Avoid friction, grinding, or any form of shock, especially with the solid material.[12]
-
Do not use chlorinated solvents like dichloromethane or chloroform, which can react to form extremely unstable di- and tri-azidomethane.[7][11]
-
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and must be kept separate from acidic waste streams to prevent the formation of highly toxic and explosive hydrazoic acid.[7][11] Unreacted azide should be quenched before disposal.[12]
Principles of Application
The utility of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene stems from a two-stage process: initial conjugation followed by controlled cleavage. This allows for the creation of smart materials that can release a payload in response to a specific light trigger.
Figure 1: Conceptual workflow showing the two-stage utility of the linker: initial conjugation to a polymer via click chemistry, followed by light-induced cleavage to release the functional component.
Experimental Protocols
The following protocols provide step-by-step methodologies for the functionalization of polymers. These should be adapted based on the specific polymer's solubility and reactivity.
Protocol 1: End-Group Functionalization of Alkyne-Terminated PEG via CuAAC
This protocol describes the conjugation of the linker to the terminus of a polymer chain, a common strategy for creating well-defined polymer-drug conjugates or block copolymers.[15]
Materials
| Reagent | M.W. | Example Supplier | Purpose |
|---|---|---|---|
| Alkyne-Terminated PEG | Variable | Sigma-Aldrich | Polymer Backbone |
| 1-(Azidomethyl)-3-methoxy-5-nitrobenzene | 208.18 | BenchChem | Photocleavable Azide Linker |
| Copper(I) Bromide (CuBr) | 143.45 | Sigma-Aldrich | Catalyst |
| PMDETA | 173.33 | Sigma-Aldrich | Ligand |
| N,N-Dimethylformamide (DMF) | 73.09 | Fisher Scientific | Anhydrous Solvent |
| Methanol (MeOH) | 32.04 | Fisher Scientific | Precipitation Solvent |
Procedure
-
Polymer Dissolution: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve alkyne-terminated PEG (1.0 eq) in anhydrous DMF to a final concentration of ~10-20 mg/mL.
-
Reagent Addition: To the stirred polymer solution, add 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (1.5 eq) and PMDETA (1.2 eq).
-
Degassing: Bubble N₂ or Ar through the solution for 20-30 minutes to remove dissolved oxygen, which can poison the catalyst.
-
Catalyst Addition: Add CuBr (1.1 eq) to the flask. The solution will typically change color, indicating the formation of the copper(I) complex.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, protected from light.
-
Catalyst Removal: After 24 hours, dilute the reaction mixture with a minimal amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.[16]
-
Purification: Concentrate the resulting solution and precipitate the functionalized polymer by adding it dropwise to a large volume of cold methanol or diethyl ether.[16]
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh cold non-solvent, and dry under vacuum to a constant weight.
Figure 2: Step-by-step workflow for the CuAAC functionalization of a polymer end-group.
Protocol 2: Characterization of the Functionalized Polymer
Verifying the successful conjugation is a critical step.[17] A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observation |
| ¹H NMR | Structural Verification | Appearance of new aromatic proton signals from the nitrobenzyl group and a signal for the triazole proton (~7.5-8.5 ppm).[15] Disappearance of the terminal alkyne proton signal. |
| FTIR | Functional Group Analysis | Complete disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and the azide stretch (~2100 cm⁻¹) from the starting materials.[10] Note: The azide peak from the reagent will be consumed. |
| GPC/SEC | Molecular Weight Analysis | A slight increase in the polymer's molecular weight and a monomodal distribution, confirming no chain degradation or cross-linking.[10] |
| UV-Vis | Photolabile Group Confirmation | Appearance of an absorbance maximum characteristic of the nitrobenzyl chromophore (typically ~260-350 nm). |
Protocol 3: UV-Induced Photocleavage of the Linker
This protocol demonstrates the "release" functionality of the incorporated linker. The progress of the cleavage can be monitored by GPC/SEC (observing the decrease in polymer molecular weight) or by UV-Vis spectroscopy (monitoring the change in the nitrobenzyl absorbance).
Materials
| Reagent/Equipment | Details | Purpose |
|---|---|---|
| Functionalized Polymer | Product from Protocol 1 | Starting material |
| Spectroscopic Grade Solvent | e.g., Acetonitrile, Water | Must be transparent at the irradiation wavelength |
| UV Lamp | e.g., 365 nm handheld lamp or photoreactor | Light source for cleavage |
| Quartz Cuvette/Vessel | - | UV-transparent reaction vessel |
Procedure
-
Solution Preparation: Prepare a dilute solution of the functionalized polymer (e.g., 0.1-1.0 mg/mL) in a UV-transparent solvent.
-
Initial Analysis: Take an initial sample for analysis (GPC, HPLC, or UV-Vis) to serve as the t=0 baseline.
-
Irradiation: Place the solution in the quartz vessel and irradiate with a 365 nm UV source. The distance from the source and irradiation time will need to be optimized based on the lamp power and polymer concentration.[2]
-
Monitoring: At various time points (e.g., 5, 15, 30, 60 minutes), withdraw aliquots of the solution and analyze them to monitor the extent of cleavage.
-
Final Analysis: Once the reaction is complete (no further change is observed), perform a final analysis to confirm the cleavage and identify the resulting polymer fragment.
Figure 3: Simplified reaction mechanism for the photocleavage of the ortho-nitrobenzyl linker.
Conclusion and Outlook
1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a powerful tool for polymer chemists and drug development professionals, enabling the facile creation of sophisticated, stimuli-responsive materials. By leveraging the efficiency of click chemistry for conjugation and the precision of photochemistry for cleavage, researchers can design and synthesize a wide array of functional polymers.[18] This approach is particularly promising for the development of next-generation drug delivery systems where spatiotemporal control over drug release is paramount, as well as for creating dynamic hydrogels and surfaces for applications in tissue engineering and diagnostics.[19][20]
References
-
Safe Handling of Azides - University of Pittsburgh. (2013, February 1). University of Pittsburgh. [Link]
-
Lutz, J.-F., & Zarafshani, Z. (2007). The Rise of Azide–Alkyne 1,3-Dipolar 'Click' Cycloaddition and its Application to Polymer Science and Surface Modification. Australian Journal of Chemistry, 60(6), 384–395. [Link]
-
A REVIEW ON APPLICATIONS OF COPPER CATALYZED AZIDE ALKYNE CLICK CHEMISTRY IN POSTMODIFICATION OF POLYMERS. (n.d.). IIP Series. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]
-
Offen, L. P., et al. (2022). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomaterials Science, 10(14), 3738-3752. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). Department of Chemistry and Chemical Biology, Stevens Institute of Technology. [Link]
-
Qian, X. (2024). The Use of Click Chemistry in Polymer Synthesis and Modifications. Darcy & Roy Press. [Link]
-
Hoogenboom, R. (2018). Click chemistry in polymer science. Australian Journal of Chemistry, 71(9), 647-657. [Link]
-
Zhang, H., et al. (2020). Strain‐promoted azide‐alkyne cycloaddition polymerization as a route toward tailored functional polymers. Journal of Polymer Science. [Link]
-
Li, H., et al. (2014). Cyclic polymers based on UV-induced strain promoted azide–alkyne cycloaddition reaction. Polymer Chemistry, 5(2), 333-336. [Link]
-
Tan, M. F., et al. (2024). Enzyme-polymer conjugates with photocleavable linkers for control over protein activity. Polymer Chemistry, 15(9), 1085-1094. [Link]
-
Tan, M. F., et al. (2024). Enzyme-Polymer Conjugates with Photocleavable Linkers for Control Over Protein Activity. Polymer Chemistry, 15(9), 1085-1094. [Link]
-
Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. (n.d.). KU Chemistry REU Program. [Link]
-
de Ilarduya, A. M., et al. (2018). Molecular Dynamics of Functional Azide-Containing Acrylic Films. Polymers, 10(8), 868. [Link]
-
Zhang, Q., et al. (2018). Azide-terminated RAFT Polymers for Biological Applications. Bio-protocol, 8(18), e3020. [Link]
-
Tasdelen, M. A. (2015). Strain-promoted azide-alkyne cycloaddition “click” as a Conjugation tool for building topological polymers. Polymer Chemistry. [Link]
-
Tummeltshammer, C., et al. (2018). One-pot one-step synthesis of a photo-cleavable cross-linker via Passerini reaction for fabrication of responsive polymeric particles. Monatshefte für Chemie - Chemical Monthly, 149(7), 1339-1346. [Link]
-
Click Chemistry in Polymer Science. (2024, November 1). In Science of Synthesis. Thieme. [Link]
-
Sinnwell, S., et al. (2008). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. Journal of Materials Chemistry. [Link]
-
Protocols. (n.d.). baseclick GmbH. [Link]
-
G. da Silva, A., et al. (2018). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Polymers, 10(4), 423. [Link]
-
Cousty-Pech, F., et al. (2000). Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino derivatives of 17alpha-methylamino-, 17alpha-ethylamino-, and 17alpha-propylamino-5alpha-dihydrotestosterone as reagents of different linker lengths for the photoaffinity labeling of sex hormone binding globulins and androgen receptors. Journal of Medicinal Chemistry, 43(17), 3325-3336. [Link]
-
D'Souza, C., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(8), 13795-13812. [Link]
-
Uddin, M. J., et al. (2018). End-functionalization of azide (N3)-terminated polystyrene with different functional groups. International Journal of Chemical Studies, 6(4), 162-166. [Link]
-
Ghanem, B. S., et al. (2014). Noninvasive functionalization of polymers of intrinsic microporosity for enhanced CO2 capture. Chemical Communications, 50(70), 10094-10097. [Link]
-
Qiao, Y., et al. (2020). O-nitrobenzyl Liposomes with Dual-responsive Release Capabilities for Drug Delivery. ACS Applied Materials & Interfaces. [Link]
-
Golas, P. L., et al. (2009). Functionalization of polymer microspheres using click chemistry. Langmuir, 25(10), 5663-5669. [Link]
-
Mishra, V., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Polymers, 15(23), 4572. [Link]
-
Development of a new end-functionalization technique in polymer synthesis. (2022, September 5). Ehime University. [Link]
-
Vashist, A., et al. (2014). Polymers for Drug Delivery Systems. Journal of Macromolecular Science, Part C: Polymer Reviews, 54(1), 1-38. [Link]
-
Salih, N. A. M. (2019). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Journal of Zankoy Sulaimani, 21(2), 163-176. [Link]
-
May, S. A., et al. (2012). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Organic Process Research & Development. [Link]
-
Jana, A., et al. (2018). An efficient catalyst-free and chemoselective synthesis of azobenzenes from nitrobenzenes. New Journal of Chemistry, 42(14), 11467-11471. [Link]
-
Shen, Y., & Wang, K. (2023). Polymer applications in drug delivery. Journal of Physics: Conference Series, 2608, 012036. [Link]
-
Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6500. [Link]
-
Synthesis of Nitrobenzen. (n.d.). Scribd. [Link]
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Troubleshooting & Optimization
purification methods for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene via column chromatography
Technical Support Center: Purification of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Case ID: AZ-NITRO-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Urgency: High (Energetic Functional Groups Involved)
Executive Summary
You are attempting to purify 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (Formula: C₈H₈N₄O₃). This molecule contains two energetic functional groups: a benzyl azide and a nitro group . While the methoxy group adds stability and lipophilicity, the combination of high nitrogen content and oxygen balance requires strict adherence to safety protocols.
Standard Purification Method: Silica Gel Flash Column Chromatography. Contraindicated Methods: Distillation (Explosion Hazard), Sublimation.[1]
Module 1: Safety & Pre-Purification Assessment
WARNING: Before touching the column, you must validate the stability of your compound.
Q: Is this compound safe to concentrate to dryness?
A: Proceed with extreme caution.
The "Rule of Six" (C/N ratio) suggests that organic azides are generally safe if
-
Your Molecule: 8 Carbons + 3 Oxygens = 11. Total Nitrogens = 4.
-
Ratio:
. -
Verdict: This falls below the safety threshold of 3. It is potentially energetic .
-
Action: Do not rotary evaporate to complete dryness if the bath temperature exceeds 30°C. Store as a concentrated solution or oil. Use a blast shield.[3]
-
Q: Can I use Dichloromethane (DCM) for loading?
A: Yes, but only if you are certain no free Sodium Azide (
-
Risk:
+ DCM Diazidomethane (Highly Explosive). -
Protocol: Ensure your crude material was washed thoroughly with water/brine during workup to remove inorganic azide before bringing it near halogenated solvents.
Figure 1: Safety Decision Tree
Caption: Workflow to prevent formation of explosive diazidomethane during sample loading.
Module 2: Method Development (TLC & Mobile Phase)
Q: What is the best mobile phase? A: The Nitro group imparts significant polarity, while the Methoxy group adds slight lipophilicity.
-
Starting Point: 10% Ethyl Acetate in Hexane.
-
Target: Adjust gradient to achieve an Rf of 0.30 – 0.40 .
-
Common Issue: Benzyl azides often co-elute with unreacted benzyl bromide starting material.
Q: How do I visualize the spots? A: You have three options.
-
UV (254 nm): The Nitro-aromatic ring is UV active. This is the primary method.
-
p-Anisaldehyde Stain: Good for general organic compounds; spots usually turn violet/blue.
-
Triphenylphosphine (PPh3) + Ninhydrin (The "Azide Specific" Stain):
-
Step 1: Dip TLC in 10% PPh3 in DCM. Heat (Azide reduces to Amine).
-
Step 2: Dip in Ninhydrin. Heat.
-
Result: Azide spots turn distinct purple/red (primary amine test).
-
Data Table: Mobile Phase Optimization
| Solvent System | Estimated Rf | Selectivity | Notes |
| Hexane / EtOAc (9:1) | 0.20 - 0.30 | Standard | Good starting point. |
| Hexane / EtOAc (8:2) | 0.40 - 0.50 | High Elution | Use if compound sticks to baseline. |
| Toluene / Hexane (1:1) | Variable | Orthogonal | Use if Azide co-elutes with Bromide. |
| DCM / Hexane (1:1) | Variable | High Solubility | Good for solubility, but watch for co-elution. |
Module 3: The Chromatography Run (Execution)
Q: How should I pack the column? A: Use the Slurry Method .
-
Suspend Silica Gel (230-400 mesh) in your starting solvent (e.g., 5% EtOAc/Hex).
-
Pour into column and tap to settle.
-
Sand Layer: Add 1-2 cm of sea sand on top to protect the bed.
Q: Wet Load or Dry Load? A: Dry Load is highly recommended for this compound.
-
Why? Separation from the benzyl bromide impurity is difficult. Wet loading (dissolving in minimal solvent) often leads to band broadening ("streaking"), which causes overlap.
-
Protocol: Dissolve crude oil in minimal DCM/EtOAc.[3] Add silica (1:1 ratio by weight). Rotovap to a free-flowing powder. Load this powder on top of the sand layer.
Figure 2: Purification Workflow
Caption: Step-by-step chromatography workflow from crude mixture to validated product.
Module 4: Troubleshooting & Analysis
Q: I have two spots very close together. Which one is my product? A: The Benzyl Azide is usually slightly more polar (lower Rf) than the Benzyl Bromide, but the Nitro group can compress this difference.
-
Diagnostic:
-
Benzyl Bromide: Reacts with 4-(p-nitrobenzyl)pyridine (blue color) or Beilstein test (green flame for halogens).
-
Benzyl Azide: Reacts with PPh3/Ninhydrin (Purple).
-
-
NMR Check: Look at the benzylic protons (
).-
: Typically
4.4 - 4.5 ppm. -
: Typically
4.3 - 4.4 ppm (Often slightly upfield, but check your specific spectrum).
-
: Typically
Q: My product is streaking (tailing). A: This is likely due to the Nitro group interacting with the acidic silica.
-
Fix: Add 1% Triethylamine (Et3N) to your mobile phase. This neutralizes the silica acidity and sharpens the bands.
Q: I cannot separate the bromide impurity. A: Switch solvents. If Hex/EtOAc fails, try 100% Toluene or DCM/Hexane . Changing the solvent class changes the adsorption mechanism (pi-pi interactions in Toluene) which can resolve the separation.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. Link
-
Purification Standards: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013. Link
-
TLC Visualization of Azides: "Simple and Convenient Protocol for Staining of Organic Azides."[4][5] University of Washington. Link (General reference for PPh3 stain methodology).
-
Handling Energetic Materials: UC San Diego. "Safe Handling of Organic Azides." Environment, Health & Safety.[2][6][7] Link
Sources
troubleshooting solubility issues of nitrobenzyl azides in aqueous buffers
Welcome to the Application Scientist Knowledge Base. As application scientists, we frequently see researchers struggle with the integration of nitrobenzyl azides into aqueous biological systems. While these molecules are indispensable for photoaffinity labeling and bioorthogonal click chemistry, their prominent hydrophobic aromatic core and non-polar azide moiety severely restrict their aqueous solubility[1].
When introduced into physiological buffers (pH 7.4), these probes rapidly self-associate, leading to visible precipitation, sequestered reactive groups, and failed bioconjugations. This guide provides mechanistic, field-validated strategies to troubleshoot and permanently resolve these solubility barriers.
Diagnostic Troubleshooting Workflow
Before altering your buffer chemistry, use the following logical workflow to determine the optimal solubilization strategy based on your assay's biological constraints.
Caption: Logical workflow for resolving nitrobenzyl azide solubility issues based on assay constraints.
Frequently Asked Questions (FAQs)
Q1: Why does my nitrobenzyl azide precipitate immediately when added to PBS? Causality: This is a classic case of "solvent shock." Nitrobenzyl azides are typically stored in 100% anhydrous DMSO. When injected directly into a static aqueous buffer, the rapid shift in the dielectric constant forces the hydrophobic molecules to self-associate to minimize thermodynamically unfavorable interactions with water[1]. Solution: Never inject concentrated stocks directly into static aqueous buffers. Utilize a stepwise dilution strategy under vigorous kinetic mixing, and leverage co-solvents to lower the dielectric penalty.
Q2: My click chemistry (CuAAC) yields are extremely low, even though the azide appears dissolved. What is happening? Causality: Macroscopic clarity does not guarantee monomeric solubility. Hydrophobic azides often form sub-visible micelles in water. In this aggregated state, the reactive azide group is buried deep within the hydrophobic core, creating massive steric hindrance that prevents the copper catalyst and alkyne from accessing the functional group. Solution: Disrupt these micelles using host-guest complexation. Beta-cyclodextrins (β-CD) feature a hydrophobic internal cavity and a hydrophilic exterior. They encapsulate the nitrobenzyl ring, pulling the molecule into solution as a monomer while leaving the azide exposed for efficient cycloaddition[2][3].
Q3: How do I minimize DMSO toxicity in live-cell labeling experiments using these azides? Causality: While DMSO is an excellent solubilizer, it acts as a permeation enhancer that can dissolve lipid bilayers. Concentrations above 0.5% induce significant cytotoxicity, and even >0.1% can alter cellular signaling or cause protein unfolding[4][5][6]. Solution: Keep the final DMSO concentration strictly ≤ 0.1%. Achieve this by preparing highly concentrated stocks (e.g., 50-100 mM) to minimize the injection volume. Always pre-warm the culture media to 37°C before addition to maximize the thermodynamic solubility limit[5].
Quantitative Data: Co-Solvent Tolerances
When formulating your buffers, adhere to the following empirically validated co-solvent limits to prevent experimental artifacts.
| Co-Solvent | Max Conc. (Cell-Free) | Max Conc. (Live-Cell) | Mechanistic Impact & Causality |
| DMSO | ≤ 10% | ≤ 0.1% | Enhances solubility but causes protein unfolding at high concentrations[6]. Highly cytotoxic to primary cells above 0.1%[4][5]. |
| PEG 400 | ≤ 20% | ≤ 1% | Promotes nucleophilic substitutions and stabilizes azides[7]. High viscosity can alter diffusion rates in live assays. |
| HP-β-CD | ≤ 50 mM | ≤ 5 mM | Encapsulates hydrophobic probes[8]. High concentrations in live cells can extract cholesterol from plasma membranes. |
Validated Experimental Protocols
Protocol A: Stepwise Dilution & Co-Solvent Solubilization (For Biochemical Assays)
Mechanistic Rationale: Dropwise addition into a pre-warmed buffer prevents the localized supersaturation that triggers catastrophic nucleation (precipitation).
-
Stock Preparation: Dissolve the nitrobenzyl azide in anhydrous DMSO to a concentration of 10 mM. Caution: Ensure DMSO is anhydrous; water absorption degrades stock stability.
-
Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Causality: Higher temperatures increase the thermodynamic solubility limit of the hydrophobic probe[5].
-
Dispersion: Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise (1 µL per second) into the center of the vortex[5].
-
Validation Checkpoint (Self-Validating): Observe the solution against a dark background. If the solution remains optically clear, solubility is maintained. If turbidity (cloudiness) appears, the solubility limit has been exceeded[4].
-
Rescue Step: If turbid, add 1-2% (v/v) PEG 400 and sonicate for 5 minutes. PEG 400 acts as a polymeric surfactant, stabilizing the hydrophobic nitrobenzyl core in the aqueous phase[7].
Protocol B: Host-Guest Complexation with β-Cyclodextrin (For Click Chemistry)
Mechanistic Rationale: β-cyclodextrins possess a lipophilic inner cavity that encapsulates the hydrophobic nitrobenzyl ring, while their hydrophilic exterior ensures high aqueous solubility[2][3].
Caption: Mechanism of β-cyclodextrin host-guest complexation to expose reactive azides for CuAAC.
-
Host Solution: Prepare a 100 mM solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in pure water or PBS.
-
Complexation: Add the nitrobenzyl azide to the HP-β-CD solution at a 1:5 molar ratio (Azide:CD). Causality: An excess of CD drives the equilibrium toward complete inclusion complex formation[8].
-
Thermal Incubation: Heat the suspension to 60°C for 2 hours under continuous agitation.
-
Validation Checkpoint (Self-Validating): The initial opaque suspension will transition to a completely transparent, homogenous solution once the inclusion complexes are fully formed[8].
-
Downstream Application: Cool to room temperature. The encapsulated azide is now fully compatible with CuAAC or SPAAC click chemistry, as the azide moiety remains exposed to the solvent[3].
References
Sources
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. A Click Chemistry Approach towards Flavin-Cyclodextrin Conjugates—Bioinspired Sulfoxidation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein conformation and supercharging with DMSO from aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Click Chemistry with Electron-Deficient Azides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing side reactions when utilizing electron-deficient azides in click chemistry, particularly in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
Electron-deficient azides, such as those bearing sulfonyl or acyl groups, can offer unique reactivity profiles in click chemistry. However, their electronic nature can also predispose them to undesired side reactions, leading to low yields, complex product mixtures, and challenges in purification. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Triazole Product Formation
You've set up your CuAAC reaction with an electron-deficient azide and a terminal alkyne, but analysis shows minimal or no desired 1,2,3-triazole product.
Possible Causes & Solutions:
-
Reduced Nucleophilicity of the Azide: Electron-withdrawing groups decrease the electron density on the azide, making it a weaker nucleophile and slowing down the cycloaddition.
-
Solution: Increase the reaction temperature or prolong the reaction time. For sensitive substrates, consider microwave irradiation to accelerate the reaction without prolonged heating.[1]
-
-
Inhibition of the Copper Catalyst: Electron-deficient azides, particularly sulfonyl azides, can interact with the copper catalyst in a manner that inhibits its catalytic activity.
-
Solution: Optimize the copper source and ligand. A combination of Cu(OAc)₂·H₂O and 2-aminophenol has been reported as an effective catalytic system for sulfonyl azides.[2] The use of copper-chelating ligands like THPTA or TBTA is crucial to stabilize the Cu(I) oxidation state and prevent catalyst deactivation.[1][3]
-
-
Incompatibility with a Reducing Agent: Some reducing agents used to generate Cu(I) in situ, such as phosphines (e.g., TCEP), can react with and reduce the azide functionality, especially with electron-deficient azides.[4][5]
Issue 2: Formation of an Unexpected Aziridine Byproduct
Instead of or in addition to the expected triazole, you observe the formation of an aziridine.
Probable Cause:
Electron-deficient azides, particularly N-sulfonylaziridines, can undergo a competing reaction pathway involving the formation of a nitrene intermediate, which then adds across an alkene (if present) to form an aziridine.[8][9] While this is more common with alkenes, similar reactivity with alkynes can lead to azirine or rearranged products. Aziridines can also be formed from azides and electron-deficient olefins in the presence of acid.[8]
Solutions:
-
Strict Exclusion of Alkenes: Ensure your starting materials and solvents are free from contaminating alkenes.
-
Catalyst Choice: This side reaction is more prevalent in metal-catalyzed reactions that can promote nitrene formation. If you suspect this pathway, consider a catalyst-free approach if feasible, such as SPAAC with a highly reactive cyclooctyne.
-
Control of Reaction Conditions: Avoid strongly acidic conditions that might favor aziridination pathways with certain substrates.[8]
Issue 3: Michael Addition Side Products with Electron-Deficient Alkynes
When using an electron-deficient azide in conjunction with an electron-deficient alkyne (e.g., propiolates, ethynyl ketones), you observe byproducts resulting from Michael addition.
Probable Cause:
Electron-deficient alkynes are susceptible to nucleophilic attack (Michael addition).[6] Nucleophiles present in the reaction mixture, including the solvent, buffers, or even the azide itself under certain conditions, can add to the alkyne, competing with the desired cycloaddition.
Solutions:
-
pH Control: Maintain a neutral or slightly acidic pH (around 7) to minimize the presence of strong nucleophiles.[4]
-
Solvent Choice: Use non-nucleophilic solvents. Protic solvents like water or methanol can sometimes participate in Michael additions. Consider aprotic solvents like DMF or DMSO.[10]
-
Reaction Rate Enhancement: Accelerate the desired click reaction to outcompete the Michael addition. This can be achieved by using a more efficient copper-ligand system or by increasing the concentration of the reactants.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient azides used in click chemistry?
A1: Electron-deficient azides are employed for several reasons:
-
Modulating Reactivity in SPAAC: In strain-promoted azide-alkyne cycloaddition (SPAAC), electron-withdrawing groups on the azide can accelerate the reaction rate with strained cyclooctynes.[11] This is due to an inverse-electron demand pathway where the alkyne HOMO donates into the azide LUMO.[11]
-
Introducing Specific Functionality: The electron-withdrawing group itself can be a desired functional handle in the final product.
-
Alternative Reaction Pathways: In some advanced applications, the unique electronic properties of these azides are harnessed for reactions other than the standard cycloaddition.
Q2: Can I use electron-deficient azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A2: Yes, and it can be advantageous. The reaction between electron-deficient azides and strained cyclooctynes often proceeds at a faster rate compared to their electron-rich counterparts.[11] However, the choice of cyclooctyne is important. Highly reactive cyclooctynes like DBCO or BCN are generally preferred to ensure rapid and efficient ligation.[12]
Q3: Are there alternatives to copper catalysis for electron-deficient azides?
A3: Yes. Besides SPAAC, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative. RuAAC often yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer typically obtained from CuAAC.[13][14] This method can be effective for a range of azides, including those with electron-withdrawing groups.
Q4: How do I choose the right ligand for CuAAC with an electron-deficient azide?
A4: The ligand's role is to stabilize the Cu(I) catalyst and accelerate the reaction.[1][7] For reactions involving sensitive biomolecules, water-soluble ligands like THPTA are highly recommended.[3] For reactions in organic solvents, TBTA is a common choice. The optimal ligand can depend on the specific azide and alkyne substrates, so some empirical optimization may be necessary.
Part 3: Experimental Protocols & Data
General Protocol for CuAAC with an Electron-Deficient Azide
This is a general starting point; optimization may be required.
-
Reagent Preparation:
-
Prepare stock solutions of your electron-deficient azide and alkyne in a suitable solvent (e.g., DMF, DMSO, or a water/t-butanol mixture).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
-
Prepare a stock solution of a copper-chelating ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and the azide.
-
Add the copper-chelating ligand.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods such as chromatography. For bioconjugates, purification methods like dialysis or size-exclusion chromatography are common.[3]
-
| Parameter | Recommendation | Rationale |
| Copper Source | CuSO₄ (reduced in situ) | Convenient and effective.[6] |
| Reducing Agent | Sodium Ascorbate | Minimizes side reactions with the azide.[7] |
| Ligand | THPTA (aqueous), TBTA (organic) | Stabilizes Cu(I) and accelerates the reaction.[1][3] |
| Solvent | DMF, DMSO, t-BuOH/H₂O | Choose based on substrate solubility and potential for side reactions. |
| Temperature | Room Temperature to 50°C | May require gentle heating for less reactive azides. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield click reactions.
Reaction Mechanism Overview: CuAAC
Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
References
- Li, Z., Ding, X., & He, C. (2006). A straightforward synthesis of aziridines is reported from electron-rich azides, electron-deficient olefins, and triflic acid in cold acetonitrile. Journal of Organic Chemistry, 71, 5876-5880.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
- Wang, J., et al. (2016). FeCl3-Catalyzed Formal [3+2] Cycloadditions of Arylaziridines with Alkynes.
- BenchChem. (2025). A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC. BenchChem Technical Guides.
- van der Vlist, J., et al. (2015). Highly accelerated strain-promoted azide-alkyne cycloadditions.
-
Wikipedia contributors. (2023). Aziridines. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025).
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed 1,5-Selective Cycloaddition of Azides with Terminal Alkynes. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-159. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
- Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/chemistry.
-
Chen, Y., et al. (2011). Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. Tetrahedron, 67(34), 6294-6299. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). A Click Chemistry Approach to 1,2,3-Triazoles by the Copper(I)-Catalyzed Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 40(11), 2110-2113. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Aziridine synthesis by aziridination [organic-chemistry.org]
- 9. Aziridines - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. scm.com [scm.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Click Chemistry [organic-chemistry.org]
Technical Support Center: Optimizing CuAAC Reaction Times for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Welcome to the Technical Support Center. As application scientists, we know that while "click chemistry" is famously robust, specific substrate electronics and catalytic bottlenecks can severely impact reaction kinetics. This guide is designed to help researchers and drug development professionals troubleshoot and accelerate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene .
Core Principles & Causality (The "Why" Behind the Kinetics)
The CuAAC reaction relies on the formation of a copper(I) acetylide intermediate, followed by coordination and cycloaddition with the azide. For 1-(Azidomethyl)-3-methoxy-5-nitrobenzene, the azidomethyl group is sterically unhindered. Furthermore, the inductive electron-withdrawing effect of the nitro-substituted aromatic ring enhances the electrophilicity of the azide, priming it for rapid attack[1].
When researchers experience sluggish reaction times (>4 hours) with this molecule, the bottleneck is rarely the substrate itself. Instead, it is almost always a failure in the catalytic cycle —specifically, the inability to maintain a high concentration of active, stabilized Cu(I) species[2]. Proper ligand selection, rigorous deoxygenation, and precise stoichiometry are the causal drivers of reaction velocity.
Troubleshooting Guide & FAQs
Q: My cycloaddition is taking over 12 hours to reach completion. How can I accelerate this? A: The most common cause of slow kinetics is the use of outdated, first-generation ligands like TBTA. TBTA has poor aqueous solubility and stabilizes Cu(I) too rigidly, slowing down the formation of the critical copper metallacycle[3]. Solution: Switch to a highly accelerating ligand such as BTTAA or THPTA . BTTAA contains an acetate functionality that acts as a weak donor, increasing the electron density of the copper center and drastically accelerating the cycloaddition rate[3]. Reactions that take 12 hours with TBTA routinely reach completion in under 30 minutes with BTTAA[4].
Q: I observe a color change from pale yellow to green/blue, and the reaction stalls. What is happening? A: A green or blue shift is a direct visual indicator that your catalytically active Cu(I) has oxidized to inactive Cu(II)[5]. This halts the reaction and promotes unwanted side reactions, such as the homodimerization of the terminal alkyne (Glaser coupling)[6]. Solution: Ensure your solvents are thoroughly degassed (sparged with Argon for 15 minutes). Increase the concentration of your reducing agent, sodium ascorbate, to a 5- to 10-fold excess relative to copper[5].
Q: Does the 3-methoxy-5-nitrobenzene moiety cause any specific side reactions? A: While the CH₂ spacer protects the azide from direct resonance effects, the nitro group can be sensitive to highly reducing environments or reactive oxygen species (ROS). The combination of Cu(II) and sodium ascorbate in the presence of ambient oxygen generates ROS, which can lead to substrate degradation[5]. Solution: Add aminoguanidine (typically 5–10 mM) to the reaction mixture. Aminoguanidine acts as a sacrificial scavenger for reactive byproducts of ascorbate oxidation, protecting your nitroaromatic substrate[5].
Quantitative Data Summary
Table 1: Ligand Comparison for CuAAC Kinetic Optimization
| Ligand | Relative Kinetics | Aqueous Solubility | Cytotoxicity / ROS Generation | Recommended Cu:Ligand Ratio |
|---|---|---|---|---|
| BTTAA | Very High | Moderate | Very Low | 1:2 to 1:6 |
| THPTA | High | High | Moderate | 1:1 to 1:5 |
| TBTA | Low | Low | High | 1:1 |
(Data synthesized from comparative ligand kinetic studies[3],[4])
Table 2: Optimized Stoichiometry for Rapid Cycloaddition
| Component | Function | Equivalents | Final Concentration |
|---|---|---|---|
| 1-(Azidomethyl)-... | Substrate (Azide) | 1.0 eq | 20.0 mM |
| Terminal Alkyne | Substrate | 1.1 - 1.2 eq | 22.0 - 24.0 mM |
| CuSO₄·5H₂O | Pre-catalyst | 0.05 eq (5 mol%) | 1.0 mM |
| BTTAA / THPTA | Cu(I) Stabilizer | 0.10 eq (10 mol%) | 2.0 mM |
| Sodium Ascorbate | Reducing Agent | 0.50 eq (50 mol%) | 10.0 mM |
| Aminoguanidine | ROS Scavenger | 0.50 eq (50 mol%) | 10.0 mM |
Experimental Protocol: Self-Validating High-Speed CuAAC
This protocol is engineered as a self-validating system. By pre-forming the catalyst complex, you prevent Cu-induced alkyne homocoupling and ensure immediate catalytic activity upon substrate introduction.
Step 1: Reagent Preparation & Degassing
-
Prepare a 1:1 mixture of tert-butanol and water (or DMSO/water if the alkyne is highly hydrophobic).
-
Sparge the solvent mixture with Argon for 15 minutes to displace dissolved oxygen.
-
Prepare fresh stock solutions in degassed water: CuSO₄·5H₂O (100 mM), BTTAA (100 mM), Sodium Ascorbate (200 mM), and Aminoguanidine (200 mM). Causality Note: Ascorbate degrades rapidly in solution and generates ROS over time; it must be prepared immediately before use[5].
Step 2: Catalyst Pre-formation (Critical Step)
-
In a small vial, mix the CuSO₄ solution and the BTTAA solution at a 1:2 volumetric ratio.
-
Validation Check: The solution should be a clear, light blue. This pre-complexation ensures that the moment Cu(I) is generated, it is instantly stabilized by the ligand, preventing disproportionation[2].
Step 3: Reaction Assembly
-
To a reaction vial under Argon, add 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (final conc. 20 mM) and the terminal alkyne (final conc. 22 mM) in the degassed solvent.
-
Add Aminoguanidine stock to reach 10 mM.
-
Add the pre-formed CuSO₄/BTTAA complex (to yield 1 mM Cu and 2 mM Ligand).
-
Initiate the reaction by adding the Sodium Ascorbate stock dropwise (to yield 10 mM).
Step 4: Monitoring and Validation
-
Validation Check: Upon ascorbate addition, the solution should turn from pale blue to colorless or slightly yellow. If it turns green, the system is oxygenated; immediately add an additional 5 mM of ascorbate[5].
-
Stir at room temperature. With BTTAA, complete conversion is typically observed via LC-MS or TLC within 15 to 45 minutes[3].
Visualization: Troubleshooting Logical Workflow
Logical troubleshooting workflow for accelerating sluggish CuAAC reactions.
References
-
Title: Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions Source: Benchchem URL: 6
-
Title: Optimizing CuAAC reaction conditions for high yield bioconjugation Source: Benchchem URL: 5
-
Title: Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study Source: PMC / NIH URL: 3
-
Title: Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands Source: Vector Laboratories URL: 4
-
Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: PMC / NIH URL: 2
-
Title: 4-[(1H-Imidazol-1-yl)methyl]-1-(4-nitrobenzyl)-1H-1,2,3-triazole Source: IUCr Journals URL: 1
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Steric Hindrance in 3-Methoxy-5-Nitrobenzyl Azide Reactions
Welcome to the Technical Support Center for advanced bioconjugation and click chemistry workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-methoxy-5-nitrobenzyl azide .
While benzyl azides are generally robust click-chemistry substrates, the unique 3,5-disubstitution pattern of this molecule presents specific challenges. The electron-withdrawing nitro (-NO₂) group electronically deactivates the azide, reducing its nucleophilicity. Concurrently, the 3-methoxy (-OCH₃) and 5-nitro groups increase the hydrodynamic volume of the aromatic ring, leading to significant transition-state steric clash when paired with bulky alkynes or catalysts.
Below, you will find targeted troubleshooting guides, empirical data summaries, and self-validating protocols to overcome these thermodynamic and kinetic barriers across three primary click-chemistry modalities: CuAAC, SPAAC, and RuAAC.
Module 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Frequently Asked Questions
Q: Why is my CuAAC reaction with 3-methoxy-5-nitrobenzyl azide stalling at 30-40% conversion? A: The stalling is primarily caused by the electronic deactivation of the azide by the strongly electron-withdrawing 5-nitro group, which raises the activation energy barrier for the formation of the copper-acetylide-azide intermediate. Standard unliganded copper systems (e.g., CuSO₄/Ascorbate alone) degrade rapidly and cannot sustain the catalytic cycle long enough to drive this deactivated substrate to completion. You must use a highly active, sterically accommodating Cu(I)-stabilizing ligand to lower the activation energy and protect the copper from disproportionation [1].
Q: Which ligand system is optimal for this specific substrate? A: Water-soluble ligands like THPTA or BTTAA are highly recommended. They encapsulate the Cu(I) center, preventing oxidative degradation while maintaining an open coordination site that is sterically accessible even to bulky, deactivated azides.
Quantitative Data: Catalyst Ligand Optimization
| Ligand System | Cu(I) Stabilization | Steric Accommodation | Relative Reaction Rate | Recommended Application |
| None (CuSO₄/Asc) | Poor | High | 1.0x (Baseline) | Simple, unhindered aliphatic azides |
| TBTA | Moderate | Low | 2.5x | Organic-soluble, moderately hindered azides |
| THPTA | Excellent | High | 15.0x | Aqueous/organic mixtures, bulky/deactivated azides |
| BTTAA | Superior | High | 22.0x | Highly demanding in vivo or complex bioconjugations |
Protocol 1: Optimized CuAAC Workflow for Deactivated Azides
This protocol utilizes a self-validating pre-complexation step to ensure active catalyst formation before introducing the sterically hindered azide.
-
Catalyst Pre-complexation: In a clean vial, mix 100 µL of CuSO₄ (20 mM in water) with 200 µL of THPTA ligand (50 mM in water).
-
Validation Checkpoint: The solution should turn a distinct pale blue, confirming the formation of the Cu(II)-THPTA complex.
-
-
Reduction: Add 100 µL of freshly prepared sodium ascorbate (100 mM in water) to the complex.
-
Validation Checkpoint: The solution will turn colorless, indicating successful reduction to the catalytically active Cu(I)-THPTA species.
-
-
Substrate Addition: In a separate reaction vessel, dissolve 1.0 eq of 3-methoxy-5-nitrobenzyl azide and 1.2 eq of your terminal alkyne in a 1:1 mixture of t-BuOH/H₂O (or DMSO/H₂O depending on solubility).
-
Initiation: Transfer the colorless Cu(I) catalyst solution to the substrate mixture. Stir at room temperature (or 37°C for highly recalcitrant alkynes).
-
Monitoring: Monitor the reaction via LC-MS. The electron-withdrawing nature of the nitro group allows for excellent UV tracking at 254 nm. Expect >95% conversion within 2-4 hours.
Module 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Frequently Asked Questions
Q: My SPAAC reaction with DBCO or BARAC is extremely slow. Is this purely a steric issue? A: Yes. While BARAC is typically the fastest cyclooctyne for standard azides due to its high ring strain, its bulky biaryl structure creates severe steric hindrance in the transition state when reacting with a 3,5-disubstituted benzyl azide. Experimental and computational DFT models confirm that steric hindrance in the transition state can significantly retard the reaction, overriding the benefits of ring strain [2].
Q: How do I select the right cyclooctyne to minimize this steric clash? A: You must pivot from "high-strain/high-bulk" cyclooctynes (like BARAC or DBCO) to "moderate-strain/low-bulk" cyclooctynes (like BCN or DIFO). BCN (Bicyclo[6.1.0]nonyne) lacks the bulky flanking aryl rings, allowing the sterically demanding 3-methoxy-5-nitrobenzyl azide to access the alkyne bond with significantly lower transition state distortion energy.
Quantitative Data: Cyclooctyne Reactivity with Bulky Benzyl Azides
| Cyclooctyne | Alkyne Bond Angle | Relative Steric Bulk | Second-Order Rate Constant ( |
| OCT | 159° | Low | 0.0024 |
| DIFO | 153° | Moderate | 0.076 |
| BCN | 160° | Low | 0.14 |
| BARAC | 153° | Very High | 0.05 (Severely retarded by steric clash) |
Mandatory Visualization: SPAAC Steric Logic Pathway
Logical decision tree for selecting cyclooctynes to minimize steric hindrance in SPAAC.
Module 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Frequently Asked Questions
Q: Can I achieve 1,5-disubstituted triazoles with this azide despite the steric hindrance? A: Yes, but the steric bulk of the 3-methoxy-5-nitrobenzyl group actually dictates the regioselectivity. In RuAAC, the oxidative coupling step is the regioselectivity-determining step. The bulky 3,5-disubstituted ring forces the terminal alkyne to orient itself into the 1,5-position to minimize steric clash within the ruthenacycle intermediate [3].
Q: Why is my RuAAC reaction yielding a mixture of products or failing to initiate? A: RuAAC is highly sensitive to oxygen and moisture, which deactivate the [Cp*RuCl] active species. Furthermore, because the reductive elimination step is the rate-determining step (requiring ~13.4 kcal/mol of energy), the reaction requires elevated temperatures (typically 60-80°C) to overcome the steric congestion of the 1,5-product release [3].
Protocol 2: RuAAC Workflow for Bulky Azides
This protocol ensures the protection of the sensitive Ru(II) catalyst while providing the thermodynamic driving force needed for sterically hindered substrates.
-
Solvent Degassing: Add 5 mL of anhydrous 1,4-dioxane or toluene to a Schlenk flask. Degas via three freeze-pump-thaw cycles to strictly remove dissolved oxygen.
-
Reagent Loading: Under a positive pressure of argon, add 1.0 eq of 3-methoxy-5-nitrobenzyl azide and 1.1 eq of the terminal alkyne to the flask.
-
Catalyst Introduction: Add 2-5 mol% of [Cp*RuCl(PPh3)2] catalyst. The solution will typically adopt a dark brown/red hue.
-
Thermal Activation: Seal the flask and heat to 80°C in an oil bath for 12-18 hours.
-
Causality Note: The elevated temperature is strictly required to drive the reductive elimination of the sterically congested 1,5-disubstituted triazole from the ruthenium center.
-
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The 1,5-isomer typically runs slightly lower (more polar) than the corresponding 1,4-isomer (if any CuAAC side-reactions occurred). Quench by exposing to air and filtering through a short pad of silica to remove ruthenium salts.
Mandatory Visualization: RuAAC Catalytic Cycle
RuAAC catalytic cycle highlighting the regioselectivity-determining oxidative coupling step.
References
-
Fantoni, N. Z., El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker’s Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7122-7154. [Link]
-
Gordon, C. G., Mackey, J. L., Jewett, J. C., Sletten, E. M., Houk, K. N., & Bertozzi, C. R. (2012). Reactivity of biarylazacyclooctynones in copper-free click chemistry. Journal of the American Chemical Society, 134(22), 9199-9208. [Link]
-
Zhao, Y., Chai, Z., Zeng, Q., & Zhang, W.-X. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. [Link]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of pharmacologically active molecules and complex organic intermediates, the rigorous assessment of chemical purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity analysis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to assist researchers in developing and selecting robust, self-validating purity assessment methodologies.
The Critical Role of Purity in Drug Development
1-(Azidomethyl)-3-methoxy-5-nitrobenzene serves as a key building block in medicinal chemistry, where its purity can significantly influence the yield, impurity profile, and pharmacological activity of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen side reactions, the formation of toxic byproducts, or a reduction in the overall efficacy of the target molecule. Therefore, a validated, high-resolution analytical method is not merely a quality control check but an integral part of the research and development process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds like 1-(Azidomethyl)-3-methoxy-5-nitrobenzene, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for purity determination.[1] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.
Understanding the Analyte: Physicochemical Properties and Impurity Profile
A successful HPLC method development hinges on understanding the physicochemical properties of the analyte and its potential impurities. 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a moderately polar aromatic compound containing a nitro group, an ether, and an azide functional group.
Potential Impurities:
Based on the likely synthesis route, which would involve the nucleophilic substitution of a benzylic halide with sodium azide, potential process-related impurities could include:
-
Starting Material: Unreacted 1-(halomethyl)-3-methoxy-5-nitrobenzene.
-
Side-Products: Dimeric impurities or products of side reactions involving the functional groups.
-
Degradation Products: The azide and nitro functionalities can be susceptible to degradation under stress conditions such as heat, light, and extreme pH.[2][3] Common degradation pathways for nitroaromatic compounds can involve reduction of the nitro group or hydrolysis.[3] Photosensitive groups like nitroaromatics are prone to degradation upon exposure to light.[4][5]
A Proposed Stability-Indicating HPLC Methodology
A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[6] The following proposed HPLC method is designed to be a robust starting point for the purity analysis of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene and to separate it from its potential impurities and degradation products.
Experimental Protocol: RP-HPLC for Purity Determination
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for acidic and neutral compounds and ensures the ionization state of any potential acidic or basic impurities is controlled. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is crucial for a stability-indicating method as it can separate compounds with a wide range of polarities, from polar degradation products to non-polar impurities, in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nitro-compound structure of the analyte is expected to have a strong chromophore, making UV detection at 254 nm a sensitive and appropriate choice.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. | The diluent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape. |
This method should be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which outlines the necessary validation characteristics for analytical procedures.[1][8][9][10][11] These include specificity, linearity, accuracy, precision, and robustness.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Comparative Analysis of Alternative Purity Assessment Methods
While HPLC is the workhorse for purity analysis of many organic compounds, a multi-faceted approach using orthogonal analytical techniques provides a more comprehensive understanding of a sample's purity.
| Technique | Principle | Advantages for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[12][13] | Excellent for identifying and quantifying volatile impurities and residual solvents. High sensitivity and specificity.[12][14] | The analyte must be thermally stable and volatile, which may not be the case for this compound. Derivatization might be necessary.[13][15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection.[15][16] | Provides molecular weight information for the main peak and all impurities, aiding in their identification. Highly sensitive.[16] | Quantification can be more complex than with UV detection due to variations in ionization efficiency. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[7][17] | A primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[18] Can quantify impurities even if they are not chromatographically resolved.[17] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard and careful experimental setup.[7] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[19][20][21] | High separation efficiency and requires very small sample volumes. Can be a good orthogonal technique to HPLC.[19][20][22] | Can have lower sensitivity and reproducibility compared to HPLC. Best suited for charged molecules.[21] |
Conclusion: A Holistic Approach to Purity Analysis
For the routine and robust purity assessment of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene, a validated stability-indicating RP-HPLC method is the recommended primary technique. Its ability to separate a wide range of potential impurities and degradation products makes it an invaluable tool in a drug development setting.
However, for a comprehensive characterization, especially during method development and for impurity identification, LC-MS is a powerful complementary technique that provides structural information. For an absolute and orthogonal confirmation of purity, qNMR stands out as a primary method. The choice of analytical methodology should always be guided by the specific requirements of the analysis, including the stage of development, the nature of the sample, and the information sought. A well-reasoned, multi-technique approach ensures the highest level of confidence in the purity of this critical chemical intermediate.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
European Medicines Agency. (1995, June 1). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
The Organic Chemistry Tutor. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
Shihabi, Z. K., & Friedberg, M. A. (1997). Analysis of small molecules for clinical diagnosis by capillary electrophoresis. Electrophoresis, 18(10), 1724–1732. [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
-
IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
NASA Jet Propulsion Laboratory. (n.d.). Organic Capillary Electrophoresis Analysis System. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF. [Link]
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. [Link]
-
LCGC International. (2025, December 13). Analysis of Small Organic Acids by Capillary Electrophoresis. [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
Scribd. (n.d.). Forced Degradation Studies Overview | PDF | High Performance Liquid Chromatography. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
LCGC International. (2020, November 12). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]
-
Labmate Online. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. [Link]
-
Beilstein-Institut. (2020, January 3). Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes. [Link]
-
Organic Syntheses. (n.d.). Azobenzene. [Link]
-
ResearchGate. (2019, January 1). Synthesis of Diverse 3-Azido-5-(azidomethyl)benzene Derivatives via Formal C–H Azidation and Functional Group-Selective Transformations | Request PDF. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. emerypharma.com [emerypharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 22. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Mass Spectrometry Fragmentation of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Executive Summary & Application Context
1-(Azidomethyl)-3-methoxy-5-nitrobenzene (MW: 208.17 Da) is a specialized heterobifunctional building block used primarily in Click Chemistry (CuAAC) and photoaffinity labeling. Its structural design incorporates three distinct functional modules:
-
Azidomethyl Group (-CH₂N₃): The reactive handle for "click" conjugation or nitrene generation.
-
Nitro Group (-NO₂): A latent amine precursor (reducible) or electron-withdrawing directing group.
-
Methoxy Group (-OCH₃): An electron-donating substituent that modulates the electronic properties of the benzene ring, improving solubility and altering ionization efficiency compared to simple nitrobenzyl azides.
Accurate mass spectrometry (MS) characterization is critical because organic azides are thermally labile. In-source fragmentation often mimics impurities, leading to false negatives during quality control. This guide provides a definitive fragmentation analysis, distinguishing the intact molecule from its decomposition products and comparing it with structural analogs.
Instrumental Methodology
To obtain reliable data, the ionization method must be selected based on the stability of the azide moiety.
Recommended Protocol: Electrospray Ionization (ESI-MS)[1]
-
Mode: Positive Ion Mode (+ESI)
-
Solvent: Methanol/Water (1:1) + 0.1% Formic Acid.
-
Rationale: The methoxy group facilitates protonation ([M+H]⁺), while the nitro group is electron-withdrawing. Soft ionization is essential to observe the molecular ion, as Electron Impact (EI) often causes immediate denitrogenation.
Alternative Protocol: Electron Impact (EI-MS)
-
Energy: 70 eV (Standard) vs. 20 eV (Low Energy).
-
Observation: The molecular ion (M⁺•, m/z 208) is typically weak or absent at 70 eV. The base peak is almost exclusively the [M-N₂] species.
Fragmentation Analysis & Mechanism
The fragmentation pattern of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is governed by the fragility of the azide group and the stability of the resulting aromatic ions.
Primary Pathway: Azide Decomposition (The "Nitrene" Route)
Upon energy absorption (CID or EI), the weakest bond—the N-N bond in the azide—breaks first.
-
Transition: M (208)
[M - N₂] (180). -
Mechanism: Loss of neutral nitrogen (28 Da) generates a highly reactive singlet nitrene or a benzyl cation species. In benzyl azides, this intermediate often rearranges to a ring-expanded azepinium ion (seven-membered ring), which is more stable than the benzyl nitrene.
Secondary Pathway: Substituent Losses
From the m/z 180 intermediate, further fragmentation is directed by the Nitro and Methoxy groups:
-
Nitro Loss: Loss of NO₂ radical (46 Da) or NO (30 Da).
- (Loss of NO₂)
- (Loss of NO)
-
Methoxy Loss: Loss of Methyl radical (15 Da) or Formaldehyde (30 Da).
- (Loss of •CH₃)
- (Loss of CH₂O - common in ortho/para isomers, less common in meta but possible via ring contraction).
Diagnostic Ion Table
| m/z (Da) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 208 | [M]⁺• or [M+H]⁺ (209) | Intact Molecular Ion | Weak (EI) / High (ESI) |
| 180 | [M - N₂]⁺ | Base Peak . Nitrene/Azepinium formation.[1] | 100% (High) |
| 165 | [M - N₂ - CH₃]⁺ | Loss of methyl from methoxy group. | Medium |
| 150 | [M - N₂ - NO]⁺ | Loss of NO from nitro group. | Medium |
| 134 | [M - N₂ - NO₂]⁺ | Complete loss of nitro group. | Low |
| 77 | [C₆H₅]⁺ | Phenyl cation (aromatic backbone breakdown). | Low |
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the hierarchical fragmentation tree, highlighting the critical N₂ loss that defines this molecule's spectral fingerprint.
Caption: Figure 1. Proposed fragmentation tree for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene. The loss of dinitrogen (N₂) is the rate-limiting initial step, followed by competitive losses from the nitro and methoxy substituents.
Comparative Performance Guide
This section compares the target molecule with its closest structural analogs to assist in identification and impurity profiling.
Comparison 1: Target vs. 3-Nitrobenzyl Azide (No Methoxy)
Alternative: 3-Nitrobenzyl Azide (MW 178)
-
Spectral Difference: The target molecule has a mass shift of +30 Da (Methoxy).
-
Fragmentation: 3-Nitrobenzyl azide shows a base peak at m/z 150 ([M-N₂]). It lacks the m/z 165 fragment (loss of methyl).
-
Ionization Efficiency: The target (Methoxy derivative) generally exhibits higher ionization efficiency in ESI+ than the non-methoxy analog. The electron-donating methoxy group helps stabilize the positive charge on the aromatic ring, counteracting the strong electron-withdrawing nitro group [1].
Comparison 2: Target vs. Precursor (Benzyl Bromide)
Alternative: 1-(Bromomethyl)-3-methoxy-5-nitrobenzene
-
Use Case: Common synthetic impurity.
-
Differentiation:
-
Azide (Target): Shows loss of 28 Da (N₂).
-
Bromide (Impurity): Shows characteristic 1:1 isotopic pattern (⁷⁹Br/⁸¹Br) separated by 2 Da. Does not lose 28 Da easily; loses 79/81 Da (Br radical).
-
-
Protocol: Check the M+ region. If you see a doublet at m/z 245/247, the azidation reaction is incomplete.
Comparison Table
| Feature | 1-(Azidomethyl)-3-methoxy-5-nitrobenzene | 3-Nitrobenzyl Azide (Alternative) | Benzyl Bromide Precursor |
| Molecular Weight | 208.17 | 178.15 | ~246.06 |
| Base Peak (EI) | m/z 180 | m/z 150 | m/z 167 (Loss of Br) |
| Key Neutral Loss | 28 Da (N₂) | 28 Da (N₂) | 79/81 Da (Br) |
| Isotope Pattern | Standard Carbon | Standard Carbon | Diagnostic 1:1 Doublet |
| ESI+ Sensitivity | High (Methoxy assisted) | Low (Nitro suppressed) | Low/Medium |
Experimental Protocol for Validation
To confirm the identity of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene in a synthesis mixture:
-
Sample Prep: Dilute to 10 µM in Methanol. Avoid heating (prevents thermal degradation).
-
Direct Infusion ESI-MS:
-
Set Capillary Voltage: 3.0 kV.
-
Cone Voltage: Low (15-20V) . High cone voltage will artificially induce N₂ loss before the detector.
-
-
Data Acquisition: Scan m/z 50–300.
-
Verification Criteria:
-
Observe peak at m/z 209 ([M+H]⁺) or m/z 231 ([M+Na]⁺).
-
Apply CID energy (10-30 eV).
-
Confirm transition 209
181 (Loss of N₂ from protonated ion).
-
References
-
Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(24), 3796–3803. Link
-
Jobson, R. B., et al. (2020).[2] Safety and Stability of Organic Azides in Synthesis. Organic Process Research & Development, 24(10), 2320–2328. Link
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[3] Natural Product Reports, 33, 432-455. Link
-
NIST Chemistry WebBook. Mass Spectra of Nitrobenzyl Compounds. Link
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comparing reactivity of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene vs unsubstituted benzyl azide
Introduction: Beyond the Benzyl Group
In the landscape of bioconjugation and materials science, benzyl azide stands as a cornerstone reagent for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry"[1][2]. Its reactivity profile is well-understood, providing a reliable benchmark for synthetic applications. However, the functionalization of the aromatic ring introduces electronic perturbations that can significantly alter the azide's reactivity, a factor that is critical for fine-tuning reaction kinetics in complex systems.
This guide provides an in-depth comparison between the reactivity of the standard, unsubstituted benzyl azide and a functionally substituted analogue, 1-(Azidomethyl)-3-methoxy-5-nitrobenzene . We will explore the underlying electronic principles governing their reactivity, provide a detailed experimental protocol for quantitative comparison, and discuss the implications for designing advanced chemical probes and materials.
Section 1: The Electronic Tug-of-War: Substituent Effects on the Azide Moiety
The reactivity of the azidomethyl group is not determined in isolation. It is electronically coupled to the benzene ring, making it highly sensitive to the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The Hammett equation provides a quantitative framework for understanding these effects, correlating the electronic nature of a substituent with changes in reaction rates and equilibria[3][4].
-
Unsubstituted Benzyl Azide: This molecule serves as our baseline. The phenyl group itself is weakly electron-withdrawing by induction but can act as a donor or acceptor through resonance depending on the reaction's demands.
-
1-(Azidomethyl)-3-methoxy-5-nitrobenzene: This compound presents a classic case of "push-pull" electronics.
-
Nitro Group (-NO₂): Positioned meta to the azidomethyl group, the nitro group is a powerful EWG. It deactivates the ring through both a strong negative inductive effect (-I) and a negative resonance effect (-R). This significantly reduces the electron density across the entire aromatic system.
-
Methoxy Group (-OCH₃): Also meta to the azidomethyl group, the methoxy group is an EDG primarily through its positive resonance effect (+R), though it also has a weaker, opposing -I effect[5].
-
The net result for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene is a substantial decrease in electron density on the benzylic carbon and, by extension, the attached azide moiety. The potent electron-withdrawing capacity of the nitro group overwhelmingly dominates the donating effect of the methoxy group. This electronic depletion is the primary determinant of its altered reactivity.
Caption: Electronic effects of substituents on the benzyl azide scaffold.
Section 2: Impact on Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, prized for its high yield, selectivity, and biocompatibility[6][7]. The mechanism involves the coordination of the azide to a copper(I)-acetylide intermediate[2]. The rate of this reaction is highly dependent on the nucleophilicity of the azide.
-
Unsubstituted Benzyl Azide: Exhibits a baseline reactivity that is robust and predictable, making it a widely used reagent[8].
-
1-(Azidomethyl)-3-methoxy-5-nitrobenzene: The strong electron-withdrawing nature of the nitro group significantly reduces the electron density on the azide's terminal nitrogen atoms. This reduction in electron density makes the azide a poorer nucleophile, leading to a slower rate of coordination with the copper-acetylide complex. Consequently, the overall rate of the cycloaddition reaction is expected to be substantially lower than that of unsubstituted benzyl azide. While the methoxy group donates electron density, its effect is insufficient to counteract the powerful deactivating influence of the nitro group.
Section 3: Experimental Validation: A Comparative Kinetic Analysis
To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed by monitoring the reaction progress over time. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for this purpose, as it allows for the simultaneous tracking of reactant consumption and product formation.
Experimental Protocol: NMR-Based Kinetic Analysis of CuAAC
This protocol is designed to be a self-validating system for comparing the reaction rates of the two azides under identical conditions.
Materials:
-
Unsubstituted Benzyl Azide
-
1-(Azidomethyl)-3-methoxy-5-nitrobenzene
-
Phenylacetylene (alkyne partner)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 M stock solution of phenylacetylene in DMSO-d₆.
-
Prepare a 1.0 M stock solution of the internal standard in DMSO-d₆.
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 0.5 M stock solution of Sodium Ascorbate in D₂O, ensuring it is made fresh before use.
-
-
Reaction Setup (performed in parallel for each azide):
-
To a clean NMR tube, add 500 µL of DMSO-d₆.
-
Add 25 µL of the 1.0 M internal standard stock solution (Final concentration: 50 mM).
-
Add 50 µL of the 1.0 M phenylacetylene stock solution (Final concentration: 100 mM).
-
Add 50 µL of a 1.0 M stock solution of the respective azide (Unsubstituted or Substituted) in DMSO-d₆ (Final concentration: 100 mM).
-
Cap the NMR tube, invert to mix, and acquire an initial ¹H NMR spectrum (t=0). This confirms the initial concentrations relative to the internal standard.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add 10 µL of the 0.1 M CuSO₄ stock solution (Final concentration: ~2 mM).
-
Immediately add 10 µL of the 0.5 M Sodium Ascorbate stock solution (Final concentration: ~10 mM)[9].
-
Quickly cap the tube, invert vigorously to mix, and place it in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes) for several hours or until the reaction with benzyl azide is complete.
-
-
Data Analysis:
-
For each time point, integrate a characteristic peak of the product triazole and a characteristic peak of the starting azide.
-
Normalize these integrals against the integral of the internal standard to determine the concentration of each species over time.
-
Plot the concentration of the product versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate.
-
Caption: Experimental workflow for comparative kinetic analysis using NMR spectroscopy.
Section 4: Quantitative Data & Analysis
The experimental protocol described above would yield quantitative data allowing for a direct comparison of reactivity. The expected results are summarized below.
| Compound | Expected Observed Rate Constant (k_obs) | Expected Relative Reactivity (vs. Benzyl Azide) |
| Benzyl Azide | k_ref | 1.0 |
| 1-(Azidomethyl)-3-methoxy-5-nitrobenzene | k_sub (<< k_ref) | < 0.1 |
Interpretation of Results: The rate constant for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (k_sub) is predicted to be significantly smaller than that of the unsubstituted benzyl azide (k_ref). This outcome would experimentally confirm that the net effect of the methoxy and nitro substituents is a strong deactivation of the azide toward CuAAC. The electron-withdrawing nitro group lowers the energy of the azide's Highest Occupied Molecular Orbital (HOMO), making the 1,3-dipolar cycloaddition less favorable[2].
Section 5: Broader Implications for Other Azide Chemistries
The observed trends in reactivity are not limited to CuAAC. Other important azide-based reactions, such as the Staudinger ligation, are also governed by similar electronic principles. The Staudinger ligation is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of the azide[10]. A decrease in electron density on the azide, as seen in our substituted example, would slow this initial step and thus reduce the overall rate of the ligation[11][12]. This principle is crucial for researchers designing probes for chemical biology, where reaction kinetics can determine the success of in-vivo labeling experiments.
Conclusion
While both unsubstituted benzyl azide and 1-(Azidomethyl)-3-methoxy-5-nitrobenzene are viable reagents for azide-alkyne cycloaddition, their reactivities are markedly different. The presence of a strong electron-withdrawing nitro group on the aromatic ring significantly deactivates the azide, leading to substantially slower reaction rates compared to the unsubstituted analogue. This guide demonstrates that the rational selection of substituents provides a powerful tool for tuning the reactivity of chemical probes. Understanding these fundamental electronic effects allows researchers to select or design reagents with kinetic profiles optimized for their specific application, whether it requires rapid conjugation or a more controlled, slower reaction.
References
- Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Benzyl Azide Cycloaddition Reactions.
- TSI Journals. (2012). SPECTROSCOPIC STUDY OF 1, 3-DIPOLAR CYCLOADDITION REACTION OF BENZYL AZIDE AND ACRYLIC ACID.
-
National Center for Biotechnology Information (PMC). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. [Link]
- Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines.
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
-
MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]
-
ACS Publications. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. [Link]
-
National Center for Biotechnology Information (PMC). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information (PMC). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. [Link]
-
ResearchGate. (2011). Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
-
Berkeley Lab. (2000). A New Way To Engineer Cells: The Staudinger Ligation. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Missouri S&T Scholars' Mine. (2019). Kinetic Resolution Of Cyclic Secondary Azides, Using An Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. [Link]
-
Raines Lab, MIT. Chapter 2 - Protein Engineering with the Traceless Staudinger Ligation. [Link]
- Pendidikan Kimia.
-
Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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A Comparative Guide to the Cycloaddition Kinetics of Methoxy- and Nitro-Substituted Aryl Azides
Abstract
The 1,3-dipolar cycloaddition of azides with alkynes is a cornerstone of modern chemical biology, drug discovery, and materials science, largely due to its efficiency and specificity, often referred to as "click chemistry". The reaction rate is highly sensitive to the electronic properties of both the azide and the alkyne. This guide provides an in-depth comparison of the cycloaddition kinetics of aryl azides substituted with electron-donating methoxy groups (-OCH₃) versus electron-withdrawing nitro groups (-NO₂). We will explore the theoretical underpinnings of their reactivity based on Frontier Molecular Orbital (FMO) theory, present comparative experimental kinetic data, and provide a robust, field-proven protocol for conducting these kinetic studies in your own laboratory.
Part 1: The Electronic Influence of Substituents in Azide Cycloadditions
The rate of a cycloaddition reaction is fundamentally governed by the energetic gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] In the context of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction typically involves the interaction between the HOMO of the azide and the LUMO of the strained alkyne, or vice-versa. A smaller energy gap between these frontier orbitals leads to a stronger interaction and a faster reaction.[3]
Aryl substituents dramatically influence the energy levels of the azide's frontier orbitals:
-
Electron-Donating Groups (EDG): A methoxy (-OCH₃) group at the para position of an aryl azide donates electron density into the aromatic ring through resonance. This has the primary effect of raising the energy of the azide's HOMO .
-
Electron-Withdrawing Groups (EWG): Conversely, a nitro (-NO₂) group strongly withdraws electron density from the ring. This has the primary effect of lowering the energy of the azide's LUMO .[4]
The kinetic consequences depend on the nature of the alkyne partner. For reactions with electron-deficient alkynes, an EDG-substituted azide (like 4-methoxyphenyl azide) will react faster because the energy gap between its high-energy HOMO and the alkyne's low-energy LUMO is reduced. In contrast, for reactions with electron-rich alkynes, an EWG-substituted azide (like 4-nitrophenyl azide) will exhibit faster kinetics due to the smaller gap between the alkyne's HOMO and the azide's low-energy LUMO.[5][6]
The following diagram illustrates how these substituents modulate the frontier orbital energies of a generic aryl azide.
Caption: Experimental workflow for kinetic analysis using ¹H NMR.
Conclusion
The electronic nature of substituents on aryl azides provides a powerful and predictable tool for tuning cycloaddition reaction rates. Electron-donating groups like methoxy (-OCH₃) accelerate reactions with common strained alkynes by raising the azide's HOMO energy. Conversely, electron-withdrawing groups like nitro (-NO₂) decelerate these same reactions. This understanding, grounded in Frontier Molecular Orbital theory and confirmed by experimental kinetics, is critical for drug development professionals and scientists designing bioconjugation strategies or synthesizing novel triazole-containing compounds. By employing rigorous kinetic analysis protocols, researchers can rationally select or design azide reagents to achieve the reaction profiles required for their specific application.
References
-
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. National Center for Biotechnology Information. [Link]
-
1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. eScholarship, University of California. [Link]
-
Experimental and Theoretical MEDT Study of the Thermal [3+2] Cycloaddition Reactions of Aryl Azides with Alkyne Derivatives. Sci-Hub. [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). National Center for Biotechnology Information. [Link]
-
Frontier molecular orbital theory. Wikipedia. [Link]
-
The Addition of Aryl Azides to Norbornene. A Kinetic Investigation. ACS Publications. [Link]
-
Frontier Orbital Theory in Organic Reactivity. University of California, Santa Barbara. [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. [Link]
-
Molecular Orbitals of Conjugated Pi Systems. Chemistry LibreTexts. [Link]
-
Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). PubMed. [Link]
-
Frontier Molecular Orbital Approach to the Cycloaddition Reactions. Bentham Science. [Link]
-
Determination of the reaction rate of the strain-promoted azide–alkyne... ResearchGate. [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]
-
Kinetic Profiling by NMR. University of Oxford. [Link]
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- 4. escholarship.org [escholarship.org]
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Strategic Validation of Triazole Formation: A Comparative Guide for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Topic: Validating Triazole Formation with 1-(Azidomethyl)-3-methoxy-5-nitrobenzene via IR Spectroscopy Content Type: Publish Comparison Guide
Executive Summary This guide provides a technical framework for validating the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene . While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, this guide argues for Infrared (IR) Spectroscopy as the superior method for kinetic monitoring and endpoint determination in this specific transformation. We present a comparative analysis of IR against HPLC and NMR, supported by experimental protocols and spectral data simulation.
Introduction: The Chemical Context
The transformation of 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (Reactant A) into a 1,2,3-triazole derivative is a staple "Click Chemistry" reaction used in fragment-based drug discovery (FBDD).
The substrate presents a unique spectroscopic challenge and opportunity:
-
The Azide Handle (
): A distinct, high-energy functional group with a massive dipole change. -
The Nitro (
) & Methoxy ( ) Groups: Stable "spectator" functionalities that persist in the product.
The critical validation step is confirming the complete consumption of the azide moiety. Failure to detect residual azide poses significant safety risks (explosivity) and purity issues in downstream biological assays.
The Reaction Pathway
The reaction involves the cycloaddition of the benzyl azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.
Figure 1: Simplified mechanistic pathway of the CuAAC reaction. The primary validation target is the disappearance of the Reactant node.
Methodology: IR Spectroscopy Protocol[1][2][3]
Why IR? The azide stretching vibration is one of the most intense and isolated bands in organic spectroscopy. Unlike NMR, which requires deuterated solvents and locking, or HPLC, which requires column equilibration, IR offers immediate "Go/No-Go" decision-making.
Experimental Protocol
Equipment: FT-IR Spectrometer (ATR accessory preferred for solids/oils).
Resolution:
Step-by-Step Workflow:
-
Background Acquisition: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air.
-
Baseline (t=0): Apply a droplet/grain of pure 1-(Azidomethyl)-3-methoxy-5-nitrobenzene to the crystal.
-
Target Observation: Verify the strong asymmetric azide stretch at
.
-
-
Reaction Monitoring:
-
Aliquot
of the reaction mixture. -
Evaporate solvent (if volatile) or apply directly if concentration is
. -
Critical Check: Monitor the intensity of the
peak relative to the internal standard peaks (Nitro/Methoxy).
-
-
Endpoint Determination: The reaction is deemed complete when the azide peak is indistinguishable from the baseline noise.
Spectral Data Analysis (Expected Shifts)
The following table summarizes the key diagnostic peaks for validating the transformation.
| Functional Group | Vibration Mode | Reactant Wavenumber ( | Product Wavenumber ( | Status |
| Azide ( | Asymmetric Stretch | Absent | Primary Indicator | |
| Nitro ( | Asymmetric Stretch | Static Reference | ||
| Nitro ( | Symmetric Stretch | Static Reference | ||
| Methoxy ( | C-O Stretch | Static Reference | ||
| Triazole Ring | C=C / N=N Stretch | Absent | Difficult to distinguish | |
| Triazole Ring | C-H Stretch | Absent | Secondary Indicator |
Expert Insight: Do not rely on the appearance of triazole peaks (C=C/N=N) for validation. They are often weak and obscured by the aromatic nitrobenzene signals. The disappearance of the azide peak is the only reliable IR metric.
Comparative Analysis: IR vs. NMR vs. HPLC
While IR is the speed leader, it is not the only tool.[1] This section objectively compares IR against alternative validation methods for this specific substrate.
Performance Matrix
| Feature | IR Spectroscopy | HPLC / LC-MS | |
| Primary Utility | Kinetic Monitoring / Endpoint | Structural Elucidation | Purity & Quantification |
| Time to Result | |||
| Sample Prep | Minimal / None (ATR) | Dissolution in | Dilution / Filtering |
| Sensitivity | Moderate (limit | High | Very High |
| Specificity | Excellent for Azide ( | Excellent for all protons | Excellent for trace impurities |
| Cost per Run | Negligible | High (Solvent/Tube) | Moderate (Solvents/Column) |
Decision Logic: When to use which?
Use the following logic flow to determine the appropriate validation method during your experimental campaign.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on reaction stage.
Scientific Integrity & Troubleshooting
False Positives/Negatives
-
False Negative (Azide missing): If the concentration is too low (
), the azide peak may be lost in the baseline noise. Correction: Concentrate the aliquot before IR analysis. -
False Positive (Azide present): Some organic nitriles (
) absorb near . However, the azide peak is typically broader and more intense. Since the starting material is known, this is rarely an issue unless a nitrile solvent is used.
Safety Note
The reactant 1-(Azidomethyl)-3-methoxy-5-nitrobenzene contains both an azide (explosophore) and a nitro group (oxidizer).
-
Do not concentrate large quantities of the reaction mixture for IR analysis.
-
Do not use metal spatulas if solid azide has precipitated (shock sensitivity).
References
-
BenchChem. (2025).[2][3] Spectroscopic Profile of Benzyl Azide: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Retrieved from
-
Royal Society of Chemistry. (1967). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from
-
Mettler Toledo. Combining ATR-FTIR Spectroscopy, HPLC, and NMR for Reaction Analysis. Retrieved from
-
ResearchGate. (2016). FT-IR spectra of Benzyl azide showing -N=N=N stretch and 1,2,3-triazole formation. Retrieved from
Sources
Structure-Activity Relationship (SAR) of Nitrobenzyl Azide Linkers: A Comparative Technical Guide
Executive Summary
In the landscape of bioorthogonal chemistry, Nitrobenzyl (NB) Azide linkers represent a critical intersection between spatial-temporal control (photocleavage) and modular assembly (Click chemistry). While alternative photocages like coumarins or quinones offer specific advantages in wavelength sensitivity, the ortho-nitrobenzyl scaffold remains the workhorse of the industry due to its tunable SAR and robust synthesis.
This guide dissects the Structure-Activity Relationship (SAR) of these linkers, moving beyond basic textbook mechanisms to the practical kinetics that drive experimental success. We compare the standard o-nitrobenzyl core against its high-performance derivatives (
Mechanistic Foundation: The ortho-Nitrobenzyl Rearrangement
To optimize a linker, one must understand the failure modes of its mechanism. The cleavage of o-nitrobenzyl systems is a Norrish Type II-like rearrangement .
The Pathway[1]
-
Excitation: UV light (typically 300–365 nm) excites the nitro group (
). -
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (or
-hydrogen), forming an aci-nitro tautomer.[1][2] -
Cyclization & Collapse: The aci-nitro intermediate cyclizes to a benzisoxazole, which hydrolyzes to release the payload (leaving group) and a nitroso byproduct.
Critical SAR Insight: The rate-determining step is often the decay of the aci-nitro intermediate. Substituents that stabilize this intermediate or facilitate the H-abstraction significantly enhance quantum yield (
Figure 1: Mechanistic pathway of o-nitrobenzyl photocleavage. The stability of the aci-nitro intermediate is the primary target for SAR optimization.
Comparative SAR Analysis
The "standard" o-nitrobenzyl linker is rarely the best choice for high-fidelity applications. Modern SAR has evolved two critical modifications:
The Comparison Matrix
| Feature | Standard o-NB | DMNB (Dimethoxy) | Coumarin-Azide | |
| Structure | Unsubstituted benzyl | Methyl at benzylic C | 4,5-Dimethoxy ring | Coumarin core |
| ~300 nm | ~300 nm | ~350 nm | 350–420 nm | |
| Cleavage | UV-B/A (<320 nm) | UV-A (365 nm) | UV-A (365–405 nm) | Visible (Blue) |
| Quantum Yield ( | 0.01 – 0.04 | 0.10 – 0.15 | 0.05 – 0.10 | 0.20 – 0.50 |
| Release Rate ( | Slow ( | Fast ( | Medium | Very Fast |
| Byproduct | Nitrosoaldehyde (Reactive) | Nitrosoketone (Inert) | Nitrosoaldehyde | Coumarin byproduct |
| Primary Use | Basic Caging | Kinetic Studies | Bio-compatible | Live Cell Imaging |
Deep Dive: Why these modifications matter?
The
-Methyl "Accelerator"
Adding a methyl group at the benzylic position (the carbon attached to the leaving group) serves two functions:
-
Kinetics: It increases the cleavage rate by approximately 5–20 fold compared to the unsubstituted parent. The methyl group stabilizes the radical intermediates formed during H-abstraction.
-
Toxicity Mitigation: The standard NB linker releases a nitrosoaldehyde , which is highly electrophilic and can form Schiff bases with lysine residues on your released protein, causing artifacts. The
-methyl variant releases a nitrosoketone , which is sterically hindered and significantly less reactive [1].
The Dimethoxy (DMNB) "Red-Shifter"
Unsubstituted NB linkers absorb deep in the UV (<320 nm), which is phototoxic to cells and damaging to DNA. Adding methoxy groups at the 4 and 5 positions (electron-donating) pushes the absorption maximum to ~350 nm. This allows for efficient cleavage using standard 365 nm LEDs or even 405 nm lasers, drastically improving biocompatibility [2].
Experimental Protocols
Protocol 1: Synthesis of DMNB-Azide Linker (Self-Validating)
Objective: Synthesize 4,5-dimethoxy-2-nitrobenzyl azide from the corresponding alcohol.
Reagents:
-
4,5-dimethoxy-2-nitrobenzyl alcohol (Starting Material)
-
Diphenylphosphoryl azide (DPPA)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of alcohol in anhydrous THF (0.2 M) under Argon.
-
Validation: Solution must be clear yellow. Cloudiness indicates moisture; dry THF if necessary.
-
-
Activation: Cool to 0°C. Add 1.2 eq of DPPA dropwise.
-
Azidation: Add 1.2 eq of DBU dropwise.
-
Validation: A slight exotherm is normal. Monitor temperature to keep <5°C.
-
-
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The alcohol spot (lower Rf) should disappear, replaced by a less polar azide spot.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (removes DBU), then saturated NaHCO3. Dry over MgSO4.
-
Purification: Silica gel chromatography.
-
Safety: Azides are potentially explosive. Do not concentrate to absolute dryness with heat. Store as a solution or oil at -20°C.
-
Protocol 2: Photocleavage Efficiency Assay
Objective: Quantify the release of a payload (e.g., a fluorophore or drug) upon UV irradiation.[2]
Step-by-Step:
-
Preparation: Prepare a 50 µM solution of the Conjugate (Linker-Payload) in PBS/Acetonitrile (9:1).
-
Control: Keep one aliquot in the dark (Dark Control).
-
-
Irradiation Setup: Use a 365 nm LED source (approx. 10–20 mW/cm²). Place the sample in a quartz cuvette or glass vial (plastic absorbs UV).
-
Time-Course: Irradiate samples for 0, 1, 5, 10, and 20 minutes.
-
Analysis (HPLC): Inject 10 µL of each time point onto a C18 Reverse Phase column.
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).
-
-
Validation & Calculation:
-
Track the disappearance of the Conjugate Peak (Retention time
min). -
Track the appearance of the Free Payload (
min) and the Nitroso Byproduct . -
Success Criteria: >90% cleavage within 10–15 minutes. If cleavage is <50% at 20 mins, check light source intensity or sample concentration (inner filter effect).
-
Workflow Visualization
The following diagram illustrates the complete lifecycle of a Nitrobenzyl Azide linker experiment, from conjugation to release.
Figure 2: Experimental workflow for utilizing Nitrobenzyl Azide linkers. Critical QC checkpoints are indicated at the conjugation and release phases.
References
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
Lerner, R., et al. (2020).[3] Optimization of the Photocleavage Kinetics of o-Nitrobenzyl Linkers. Bioconjugate Chemistry, 31(5). [Link]
-
Agasti, S. S., et al. (2012). Photocleavable Linkers for Light-Responsive Biomaterials.[4][5][6] Journal of the American Chemical Society, 134(45). [Link]
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- 3. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. seas.upenn.edu [seas.upenn.edu]
A Comparative Guide to Linker Stability: Nitrobenzyl vs. Aminobenzyl Azides
In the landscape of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet cleave efficiently and specifically at the target site.[1][2][] This guide provides an in-depth comparison of two important classes of cleavable linkers: photocleavable nitrobenzyl systems and reductively-cleavable aminobenzyl systems, focusing on the stability and unique release mechanisms dictated by their core azide functionalities.
We will explore the fundamental chemistry, comparative stability under various conditions, and the practical implications for researchers in drug development. This analysis is grounded in mechanistic principles and supported by established experimental protocols.
Fundamental Chemistry and Cleavage Mechanisms
The stability and function of these linkers are dictated by the distinct chemical properties of the nitro- and amino-substituted aromatic rings. Their cleavage mechanisms are orthogonal, meaning they are triggered by completely different stimuli, a crucial aspect for designing complex multi-functional molecules.
The Nitrobenzyl Azide Linker: A Photocleavable System
The archetypal photocleavable linker is based on an ortho-nitrobenzyl (ONB) core.[4][5][6] The azide group, in this context, often serves as a conjugation handle for "click" chemistry, while the ONB moiety provides the cleavage functionality.
Cleavage Mechanism: The process is initiated by UV light, typically in the 300-365 nm range.[6][7] Upon photoexcitation, the ortho-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which rapidly rearranges to release the conjugated molecule and a 2-nitrosobenzaldehyde byproduct.[6] This reaction is clean and does not require any chemical reagents, offering high spatial and temporal control.[5][8]
Caption: Photocleavage mechanism of an o-nitrobenzyl linker.
The Aminobenzyl Azide Linker: A Reductively-Cleavable System
This class of linkers utilizes a para-aminobenzyl core, where the amino group is masked as an azide. This design enables a "safety-release" mechanism, where the linker is inert until a specific chemical trigger initiates a self-immolative cascade.[9]
Cleavage Mechanism: The process is a two-stage event. First, the aromatic azide is selectively reduced to an aniline using a mild reducing agent (e.g., dithiothreitol, DTT). This reduction "arms" the linker.[9] The resulting electron-donating aniline group dramatically facilitates the second step: a 1,6-elimination reaction, often triggered by a mild decrease in pH, which releases the payload, carbon dioxide, and the spacer fragment.[9][10] This self-immolative feature is highly desirable as it ensures the released payload is in its native, unmodified state.
Caption: Two-stage reductive cleavage of a p-aminobenzyl azide linker.
Comparative Stability Analysis
The key difference between these linkers lies in their stability profiles and the specific triggers required for cleavage.
| Feature | Nitrobenzyl Azide Linker | Aminobenzyl Azide Linker |
| Cleavage Trigger | UV Light (300-365 nm)[6][7] | 1. Reduction (e.g., DTT, TCEP) 2. Mild Acid[9] |
| Orthogonality | Orthogonal to most chemical reagents. | Orthogonal to light and non-reducing chemical conditions. |
| Stability | Stable to a wide range of chemical conditions in the dark, including acidic and basic environments.[5][11] Sensitive to prolonged light exposure.[12] | Stable to non-reducing conditions, including many synthetic steps and physiological conditions.[9] Sensitive to thiols and phosphines.[13] |
| Cleavage Byproducts | Reactive 2-nitrosobenzaldehyde.[6][14] | Carbon dioxide and an imine/quinone methide fragment.[9][10] |
| Key Advantage | High spatial and temporal control of cleavage.[5] | Triggered by biological reducing environments; self-immolative release.[9] |
| Key Disadvantage | UV light can be damaging to biological samples; potentially reactive byproduct.[6] | Requires a specific reductive environment; stability of the "armed" aniline intermediate can be sequence-dependent.[9] |
Chemical Stability
-
Nitrobenzyl Azide Linkers: These linkers are known for their excellent chemical stability under various conditions used in solid-phase synthesis and bioconjugation, provided they are protected from light.[5][11] The azide group itself is stable to common peptide synthesis conditions, including piperidine treatment and, notably, trifluoroacetic acid (TFA) cleavage, as long as scavenging thiols are omitted from the cleavage cocktail.[13]
-
Aminobenzyl Azide Linkers: The stability of this linker hinges on the robustness of the azide group. Aromatic azides are generally less stable than their aliphatic counterparts but are still compatible with a wide range of chemical transformations.[12] Their primary vulnerability is to reducing agents.[15][16] The key innovation of the "safety-release" system is the stability of the armed aniline intermediate under neutral or basic pH, which allows for the washing away of excess reducing agent before triggering the final release with acid.[9] This prevents unwanted side reactions between the payload and the reducing agent.
Plasma and In Vivo Stability
For ADC applications, stability in circulation is paramount.[1][17]
-
Nitrobenzyl linkers are not typically used for systemic ADCs due to the impracticality of delivering light in vivo. However, their inherent chemical stability would be high in the dark environment of the bloodstream.
-
Aminobenzyl azide linkers are designed with in vivo applications in mind. The extracellular environment is generally oxidizing, which protects the azide group from reduction. Upon internalization into a cell, the higher concentration of reducing agents like glutathione can trigger the cleavage cascade.[18] This provides a mechanism for tumor-specific drug release. The stability of related PABC linkers has been shown to be high in human plasma.[10][19]
Experimental Protocols for Stability Assessment
To objectively evaluate linker stability, standardized assays are crucial. The following protocols provide a framework for comparing the stability of nitrobenzyl and aminobenzyl azide-linked conjugates.
Caption: General workflow for an in vitro linker stability assay.
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the rate of conjugate degradation and payload release in a biologically relevant matrix.[17]
-
Preparation: Prepare a 1 mg/mL stock solution of the linker-payload conjugate in DMSO.
-
Incubation: Dilute the stock solution into fresh human plasma to a final concentration of 100 µg/mL. Prepare separate incubation tubes for each time point and for each linker type (nitrobenzyl and aminobenzyl).
-
Control Groups:
-
Nitrobenzyl Control: Incubate a set of samples completely protected from light.
-
Aminobenzyl Control: Ensure no exogenous reducing agents are present.
-
Matrix-Free Control: Incubate the conjugate in PBS buffer at the same concentration.
-
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), remove an aliquot.
-
Sample Processing: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at >12,000 x g for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the remaining intact conjugate and the amount of released payload.[1]
Protocol 2: Forced Cleavage Stability Assay
This protocol directly compares the cleavage kinetics under specific trigger conditions.
Part A: Photocleavage of Nitrobenzyl Linker
-
Sample Preparation: Dissolve the nitrobenzyl-linked conjugate in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 100 µM in a quartz cuvette or UV-transparent plate.
-
Control: Prepare an identical sample that is wrapped in aluminum foil to serve as a dark control.
-
Irradiation: Place the sample at a fixed distance (e.g., 5-10 cm) from a UV lamp (e.g., 365 nm Black Ray lamp).[7]
-
Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the solution and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the released payload.
-
Quantum Yield Calculation: The quantum yield (Φ), a measure of cleavage efficiency, can be determined if the light intensity is known.[4]
Part B: Reductive Cleavage of Aminobenzyl Linker
-
Sample Preparation: Dissolve the aminobenzyl azide-linked conjugate in a degassed buffer (e.g., PBS, pH 7.4) to a concentration of 100 µM.
-
Control: Prepare an identical sample without the reducing agent.
-
Cleavage Initiation: Add a fresh solution of a reducing agent, such as DTT, to a final concentration of 10 mM.
-
Analysis: At various time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot, quench the reaction (e.g., by adding an alkylating agent like N-ethylmaleimide if excess DTT interferes with analysis), and analyze by HPLC to monitor the cleavage.
Conclusion and Selection Criteria
The choice between a nitrobenzyl and an aminobenzyl azide linker is fundamentally a choice of cleavage strategy.
-
Choose a Nitrobenzyl Azide Linker when:
-
Choose an Aminobenzyl Azide Linker when:
-
The linker is intended for in vivo applications like ADCs, where cleavage should be triggered by the intracellular reductive environment.
-
A "traceless" release of the payload is critical, leaving no part of the linker attached.
-
The application involves a purification strategy where the molecule is captured on a solid support and then released under mild reductive conditions.[9]
-
Both linker technologies are powerful tools in the arsenal of drug development professionals. Understanding their distinct stability profiles and cleavage mechanisms is essential for their successful implementation, enabling the design of more sophisticated, stable, and effective bioconjugates. The experimental frameworks provided here offer a robust starting point for the critical evaluation of linker performance in your specific application.
References
- Synthesis and Characterization of a Photocleavable Cross-Linker and Its Application on Tunable Surface Modification and Protein Photodelivery. Bioconjugate Chemistry - ACS Publications.
- Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. PMC.
- Photocleavable PC linker. Bio-Synthesis.
- A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability. Benchchem.
- Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting. Benchchem.
- Design of cleavable linkers and applications in chemical proteomics. mediaTUM.
- Photo-Cleavable Modifiers and Their use with Oligonucleotides. LGC, Biosearch Technologies.
- Amine synthesis by azide reduction. Organic Chemistry Portal.
- Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. SciSpace.
- Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC.
- A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals. Benchchem.
- In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments.
- Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. RSC Publishing.
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC.
- NHS/Nitrophenyl Azide Crosslinkers. Fisher Scientific.
- A Comparative Guide to In Vivo Linker Stability Assessment for Antibody-Drug Conjugates. Benchchem.
- Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing.
- Peroxide-cleavable linkers for antibody–drug conjugates. PMC - NIH.
- comparative analysis photolabile linkers solid support. Smolecule.
- Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Request PDF - ResearchGate.
- Overcoming ADC Conjugation Efficiency & Stability Challenges. BOC Sciences.
- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. PMC.
- o-nitrobenzyl photochemistry in Fmoc-Photo-Linker. Smolecule.
- Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Sciclix.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. Frontiers.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
- SELECTED METHODS FOR THE REDUCTION OF THE AZIDO GROUP. Taylor & Francis.
- Cleavable linkers for ADCs. ProteoGenix.
- Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. PMC.
- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. WuXi AppTec DMPK.
- Immolation of p‑Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. American Chemical Society - Figshare.
- Selecting Orthogonal Building Blocks. MilliporeSigma.
- Synthesis of Aromatic Azides using Different Methodologies. Request PDF - ResearchGate.
- One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. ScienceDirect.
- Azide stable under Steglich esterification conditions?. Reddit.
- Synthesis of Aromatic Azides using Different Methodologies. Ingenta Connect.
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- 5. Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photocleavable PC linker [biosyn.com]
- 8. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
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- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
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elemental analysis benchmarks for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Topic: Benchmarking Purity Validation: Elemental Analysis vs. Orthogonal Methods for 1-(Azidomethyl)-3-methoxy-5-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Senior Synthetic Chemists, QC Specialists in Drug Development.
Executive Summary: The Analytical Paradox of Energetic Linkers
1-(Azidomethyl)-3-methoxy-5-nitrobenzene (AMNB ) is a critical bifunctional building block, widely utilized as a photo-cleavable linker in PROTAC development and "click" chemistry bioconjugation. However, its structural duality—containing both an energetic azide (-N₃) and an oxidizing nitro (-NO₂) group—presents a unique challenge for standard purity benchmarking.
While Elemental Analysis (EA) via combustion is the historical "gold standard" for bulk purity, AMNB frequently fails standard ±0.4% acceptance criteria due to explosive decomposition within the combustion chamber. This guide objectively compares the performance of Combustion Analysis (CHN) against superior alternatives like Quantitative NMR (qNMR) and HPLC-UV , establishing a new validation protocol for nitrogen-dense energetic precursors.
Part 1: The Product Benchmark – Elemental Analysis (CHN)
For a compound to be deemed "analytically pure" by journals (e.g., J. Org.[1][2] Chem., J. Med. Chem.), the found values for Carbon, Hydrogen, and Nitrogen must be within ±0.4% of the theoretical values.[1][2]
Theoretical Benchmarks for AMNB (C₈H₈N₄O₃)
-
Molecular Weight: 208.18 g/mol
-
Carbon (C): 46.16%
-
Hydrogen (H): 3.87%
-
Nitrogen (N): 26.92%
Performance Analysis: Why EA Often Fails for AMNB
In standard combustion analyzers (operating at ~980°C), AMNB exhibits two primary failure modes that skew results:
-
Flash Decomposition (The "Pop" Effect): The azide group decomposes exothermically before full oxidation. This micro-explosion can eject uncombusted particulate matter from the sample capsule, leading to low Carbon values.
-
Incomplete Nitrogen Reduction: The high nitrogen content (27%), combined with the nitro group, generates a surge of nitrogen oxides (NOx). If the copper reduction column is slightly depleted, NOx is not fully reduced to N₂, leading to variable Nitrogen values.
Verdict: EA is unreliable for AMNB without specialized "energetic" protocols (e.g., adding oxidizers like V₂O₅ or using tin capsules to dampen the flash).
Part 2: Comparative Analysis of Alternatives
We compared the validation efficacy of EA against two orthogonal methods: qNMR and HPLC .
| Feature | Method A: Elemental Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HPLC-UV (254 nm) |
| Primary Metric | Bulk Purity (Mass %) | Molar Purity (Absolute %) | Relative Purity (Area %) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Accuracy | Low (for Azides) | High (±0.5%) | Medium (Response Factor dependent) |
| Failure Mode | Explosive sample loss; Incomplete combustion. | Solvent peak overlap; Relaxation delay errors. | Invisible impurities (salts, water). |
| Suitability for AMNB | Poor (Requires optimization) | Excellent (Gold Standard) | Good (For routine monitoring) |
Why qNMR is the Superior Alternative
Quantitative ¹H NMR (qNMR) avoids the thermal stress of combustion. By using an internal standard (e.g., 1,3,5-trimethoxybenzene), the absolute purity of AMNB can be calculated based on the distinct methylene protons (-CH₂-) at ~4.45 ppm . This method is unaffected by the explosive nature of the azide.
Part 3: Experimental Protocols
Protocol A: Optimized Elemental Analysis for Energetic Azides
Use this protocol if EA is mandatory for publication.
-
Capsule Selection: Use Tin (Sn) capsules instead of Aluminum. Tin melts exothermically, ensuring a flash temperature surge that promotes complete oxidation before the azide can mechanically eject sample.
-
Additive: Add 1–2 mg of Tungsten(VI) oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule. This acts as a combustion catalyst and "oxygen donor" to prevent char formation.
-
Sample Size: Reduce sample mass to 1.5 mg to minimize pressure spikes in the combustion tube.
-
Reference Standard: Calibrate using a nitrogen-rich standard (e.g., Acetanilide or Sulfanilamide) immediately prior to the run.
Protocol B: qNMR Validation (The Recommended Standard)
-
Solvent: Dissolve 10 mg of AMNB in 0.6 mL DMSO-d₆ (prevents volatility issues common in CDCl₃).
-
Internal Standard (IS): Add exactly 5.0 mg of Maleic Acid (TraceCERT® grade).
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 60 seconds (Critical: Azide protons relax slowly; insufficient D1 underestimates purity).
-
Scans: 16–32.[3]
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight.
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision pathway for validating 1-(Azidomethyl)-3-methoxy-5-nitrobenzene, highlighting the "Escape Route" to qNMR when EA fails due to the compound's energetic nature.
Figure 1: Analytical Decision Matrix. Note the high failure probability of Standard EA (Red path) versus the robustness of qNMR (Green path) for energetic azides.
References
-
American Chemical Society. (2022). Characterization of Organic Compounds: Guidelines for Authors. ACS Publishing. [Link]
-
Kuveke, R. E. H., et al. (2022).[4] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2783. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Fluorescence Quenching Properties of the Nitro Group in Bioconjugates
For researchers and drug development professionals, the strategic use of fluorescence quenching is paramount for creating sensitive and specific molecular probes. The nitro group, particularly in the form of nitroaromatic compounds, stands out as a compact and highly effective fluorescence quencher. Its small size minimizes steric hindrance in bioconjugates, and its unique electronic properties are central to its function. This guide provides an in-depth comparison of the nitro group against other common quenchers, supported by experimental frameworks to validate its performance in your research.
The primary advantage of the nitro group lies in its susceptibility to chemical or enzymatic reduction. This feature is brilliantly exploited in the design of "turn-on" fluorogenic probes, especially for detecting hypoxic environments in tumors where nitroreductase enzymes are overexpressed.[1][2][3] Upon reduction of the nitro group to an amine, its quenching ability is eliminated, leading to a dramatic increase in fluorescence signal.[4][5]
The Mechanics of Quenching: How the Nitro Group Operates
Understanding the underlying photophysical mechanisms is critical to designing effective quenched bioconjugates. Unlike some quenchers that operate primarily through Förster Resonance Energy Transfer (FRET), the nitro group's efficacy stems predominantly from electron transfer processes.
Photoinduced Electron Transfer (PeT)
The dominant quenching mechanism for nitroaromatics is Photoinduced Electron Transfer (PeT), a non-radiative process.[4][6] The nitro group is strongly electron-withdrawing, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). When a nearby fluorophore is excited by light, an electron is promoted to its LUMO. If the fluorophore's LUMO is at a higher energy level than the nitro group's LUMO, this excited electron can be transferred from the fluorophore to the nitro group.[7] This transfer prevents the electron from returning to the fluorophore's ground state via the emission of a photon, thus quenching the fluorescence.[4][8]
Static and Dynamic Quenching
Nitro group quenching often occurs through a static mechanism, where a non-fluorescent ground-state complex forms between the fluorophore and the quencher.[9][10][11] This pre-formed complex prevents the fluorophore from ever being excited. This is distinct from dynamic (or collisional) quenching, where the quencher collides with the fluorophore during its excited-state lifetime.[12] These two mechanisms can be differentiated experimentally: in dynamic quenching, increasing temperature typically increases the quenching constant, whereas it often decreases the stability of the ground-state complex in static quenching.[9] Furthermore, fluorescence lifetime measurements will show a decrease in lifetime for dynamic quenching but will remain unchanged for static quenching.[11]
Comparative Analysis: Nitro Group vs. Alternative Quenchers
Choosing the right quencher requires a careful evaluation of its properties in the context of the specific bioconjugate and application. The dinitrophenyl (DNP) group is a common and potent quencher that contains two nitro groups.[13][14]
| Feature | Nitro Group (e.g., DNP) | Dabcyl | Black Hole Quencher® (BHQ®) |
| Primary Mechanism | Photoinduced Electron Transfer (PeT), Static Quenching[15] | FRET, Static Quenching[16][17] | FRET, Static Quenching[17][18] |
| Molecular Size | Small to moderate | Moderate | Moderate to large |
| Quenching Range | Typically UV to green (~350-520 nm for DNP)[14] | Broad, centered around 475 nm[19] | Very broad, specific to BHQ-1, 2, or 3 (480-730 nm)[19] |
| Environmental Sensitivity | High. Efficiency can be affected by solvent polarity and nearby electron-withdrawing groups.[20] | Moderate | Low |
| "Turn-On" Capability | Yes, via reduction of the nitro group.[1][4] | No | No |
| Bioconjugation | Standard amine-reactive chemistries (e.g., FDNB for lysines).[14] | Available as phosphoramidites, NHS esters, etc.[16][21] | Available as phosphoramidites, NHS esters, etc.[18] |
Key Insights:
-
For "Turn-On" Probes: The nitro group is the superior choice due to its unique ability to be "deactivated" by enzymatic reduction, making it ideal for hypoxia-activated or enzyme-responsive bioconjugates.[5]
-
For Broad-Spectrum FRET: For quenching red-shifted fluorophores like Cy5 or Alexa Fluor 647, BHQ dyes are more effective than Dabcyl or DNP due to their broader and more red-shifted absorption spectra.[17]
-
For Compact Designs: The small size of a single nitrophenyl group makes it an excellent candidate when minimizing the footprint of the quenching moiety is critical.
Experimental Validation Workflow
A robust evaluation of a nitro-quenched bioconjugate involves synthesis, spectroscopic characterization, and functional validation.
Protocol 1: Synthesis of a DNP-Quenched Fluorogenic Peptide
This protocol describes the synthesis of a simple peptide labeled with a fluorophore (e.g., Tryptophan) and quenched by a DNP group attached to a lysine residue.
-
Peptide Synthesis:
-
Synthesize the peptide sequence (e.g., H₂N-Gly-Trp-Gly-Lys-COOH) using standard solid-phase peptide synthesis (SPPS). The intrinsic fluorescence of Tryptophan will serve as the reporter.
-
Ensure the N-terminal amine and the Lysine side-chain amine are deprotected. All other reactive side chains should remain protected.
-
-
DNP Conjugation:
-
Dissolve the purified peptide in a 0.1 M sodium bicarbonate buffer, pH 8.5. The basic pH is crucial for ensuring the lysine side-chain amine is deprotonated and nucleophilic.
-
Add a 5-fold molar excess of 1-fluoro-2,4-dinitrobenzene (FDNB) dissolved in a minimal amount of a water-miscible solvent like DMSO.
-
Stir the reaction in the dark at room temperature for 4 hours. The DNP group will covalently attach to the primary amine of the lysine side chain.[14]
-
-
Purification:
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Purify the DNP-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Spectroscopic Evaluation of Quenching Efficiency
This protocol quantifies how effectively the DNP group quenches the tryptophan fluorescence.
-
Sample Preparation:
-
Prepare stock solutions of both the unquenched (Gly-Trp-Gly-Lys) and the DNP-quenched peptides in a suitable buffer (e.g., 1x PBS, pH 7.4).
-
Prepare a dilution series of each peptide to determine the linear range of fluorescence.
-
-
Fluorescence Measurement:
-
Using a fluorometer, set the excitation wavelength for tryptophan (typically ~280 nm).
-
Record the emission spectra for both the unquenched and quenched peptides at the same concentration (e.g., 10 µM). The emission maximum for tryptophan is around 350 nm.[13]
-
-
Calculation of Quenching Efficiency:
-
Identify the peak fluorescence intensity (I) for both the unquenched (I₀) and quenched (I) samples.
-
Calculate the quenching efficiency using the formula:
-
Quenching Efficiency (%) = [1 - (I / I₀)] x 100
-
-
A self-validating experiment will show a >90% quenching efficiency for a well-designed probe.
-
Protocol 3: Nitroreductase-Mediated "Turn-On" Assay
This protocol validates the probe's ability to respond to a specific enzymatic trigger.
-
Reaction Setup:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing the DNP-quenched peptide (e.g., 10 µM) in PBS.
-
Add the co-factor NADH to a final concentration of 100 µM. NADH is required by the nitroreductase enzyme as an electron donor.[22]
-
Initiate the reaction by adding a purified nitroreductase enzyme (e.g., from E. coli).
-
-
Kinetic Measurement:
-
Immediately place the sample in a plate reader or fluorometer set to kinetically read the tryptophan fluorescence (Ex: 280 nm, Em: 350 nm) at set intervals (e.g., every 2 minutes) for 60 minutes.
-
Control Wells: Include controls for robust data interpretation: (1) probe without enzyme, (2) probe without NADH. These controls should exhibit minimal to no increase in fluorescence, confirming the signal is enzyme- and cofactor-dependent.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Calculate the signal-to-background ratio by dividing the final fluorescence intensity (at reaction completion) by the initial fluorescence intensity (at time zero). A successful "turn-on" probe should exhibit a significant fold-increase in signal.
-
References
-
Zhao, C.-X., Liu, T., Xu, M., Lin, H., & Zhang, C.-J. (2021). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. Dyes and Pigments, 189, 109259. [Link]
-
Seely, G. R. (1969). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 73(1), 117-124. [Link]
-
Garty, H., & Salomon, Y. (1979). Quenching of excited chlorophyll A in vivo by nitrobenzene. Photochemistry and Photobiology, 30(5), 567-571. [Link]
-
Chen, H., Wang, F., Zhang, C., & Zhu, G. (2022). The application of nitro group derivatives as hypoxia-targeted fluorescent probes and hypoxia-activated prodrugs. Journal of Materials Chemistry B, 10(28), 5348-5365. [Link]
-
Airinei, A., Tigoianu, R. I., Rusu, E., & Dorohoi, D. O. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265-1272. [Link]
-
Georgiev, A., Gergov, G., Vasilev, A., & Stoyanov, S. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. [Link]
-
Georgiev, A., Gergov, G., Vasilev, A., & Stoyanov, S. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]
-
Qi, Y., Zhang, Y., & Li, X. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 52(6), 2238-2282. [Link]
-
Vlase, L., Vlase, T., & Muntean, D. L. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. Molecules, 18(2), 2238-2250. [Link]
-
Georgiev, A., Gergov, G., Vasilev, A., & Stoyanov, S. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed. [Link]
-
Zhang, J., Li, T., Wang, J., & Zhang, H. (2022). The high fluorescence sensitivity property and quenching mechanism of one-dimensional Cd-HCIA-1 sensor for nitrobenzene. RSC Advances, 12(1), 1-8. [Link]
-
Trivedi, S., & Pandey, S. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B, 124(21), 4346-4357. [Link]
-
Singh, J., Kumar, S., & Singh, R. (2017). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. New Journal of Chemistry, 41(20), 12011-12020. [Link]
-
Henary, M., Narayana, L., & Siegel, N. (2011). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Organic letters, 13(15), 4092-4095. [Link]
-
Green, N. M. (1963). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Biochemical Journal, 89(3), 609-620. [Link]
-
Dutta, A., & De, S. (2018). Photoinduced electron transfer processes of (E)-9-(4-nitrostyryl)anthracene in non-polar solvent medium. Journal of Chemical Sciences, 130(9), 120. [Link]
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Georgiev, A., & Stoyanov, S. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules, 28(5), 2296. [Link]
-
Zhang, Z., & Wang, H. (2009). Fluorescence quenching of nitrobenzene to the fluorescence emission of dansyl-functionalized self-assembled monolayers. Langmuir, 25(16), 9201-9206. [Link]
-
Trivedi, S., & Pandey, S. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. Request PDF. [Link]
-
Vlase, L., Vlase, T., & Muntean, D. L. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. ResearchGate. [Link]
-
Z-L., & M., W. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C, 10(4), 1195-1228. [Link]
-
Wikipedia contributors. (2024). Förster resonance energy transfer. Wikipedia. [Link]
-
Shi, G. H., Wang, Y., & Jin, W. J. (2008). Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 247-252. [Link]
-
Jiang, X., Zhang, Y., & Zhao, Y. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1428610. [Link]
-
Killian, T. C., Lee, S., & Tovar, J. D. (2023). Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. Chemistry – A European Journal, 29(24), e202203581. [Link]
-
Singh, J., Kumar, S., & Singh, R. (2017). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. New Journal of Chemistry, 41(20), 12011-12020. [Link]
-
Peng, X., Draney, D. R., & Volcheck, W. M. (2011). Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. Sensors, 11(3), 3073-3083. [Link]
-
Wikipedia contributors. (2023). Photoinduced electron transfer. Wikipedia. [Link]
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G.S., & P.L., B. (2024). Interplay between the Glass Transition Temperature, Analyte Diffusion, and Fluorescence Quenching for Detection of Nitro-Group Containing Explosives Using Organic Semiconducting Films. Journal of the American Chemical Society. [Link]
-
Henary, M., Narayana, L., & Siegel, N. (2011). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Request PDF. [Link]
-
Qi, Y., Zhang, Y., & Li, X. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. ResearchGate. [Link]
-
Abbkine. (n.d.). Bioconjugation application notes. Abbkine. [Link]
-
Sun, Y., & Wallrabe, H. (2012). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. Methods in molecular biology, 809, 247-266. [Link]
-
Glen Research. (2003). Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. Glen Report, 17.14. [Link]
-
Celtarys. (2025). Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging. Celtarys. [Link]
-
Zhu, Z., & Swager, T. M. (2009). Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. Macromolecules, 42(18), 6898-6902. [Link]
-
Let's talk science!. (2024, November 9). FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. YouTube. [Link]
-
Lee, J., & Kim, Y. (2020). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 49(15), 5547-5563. [Link]
-
Kundu, S., & Chauhan, S. (2021). a) Scope of nitro-reagents for bioconjugation reaction. Reaction... ResearchGate. [Link]
-
Zha, W., & Raines, R. T. (2021). Characterization of an N-Allylglyoxylamide Based Bioorthogonal Nitrone Trap. ChemRxiv. [Link]
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- 22. researchgate.net [researchgate.net]
Benchmarking Guide: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene vs. Commercial Click Reagents
Executive Summary
In the landscape of bio-orthogonal chemistry, the selection of an azide precursor is often treated as a trivial logistical choice. However, for fragment-based drug discovery (FBDD) and photoaffinity labeling, the electronic and steric profile of the azide determines the success of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide benchmarks 1-(Azidomethyl)-3-methoxy-5-nitrobenzene (referred to herein as AMMN ) against industry-standard click reagents. Our analysis reveals that while AMMN offers unique electronic properties suitable for subsequent functionalization (via nitro reduction), it demands rigorous safety protocols due to its borderline C/N ratio. It exhibits comparable CuAAC kinetics to standard benzyl azide but superior solubility profiles in polar aprotic solvents compared to non-methoxylated analogs.
Chemical Profile & Safety Assessment
Before evaluating performance, we must address the safety and stability profile of AMMN. Azides are energetic functional groups; their stability is governed by the Carbon-to-Nitrogen (C/N) ratio.
Structural Analysis
-
Compound: 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
-
Formula:
-
Molecular Weight: 208.17 g/mol
The C/N Safety Ratio
The "Rule of Three" states that organic azides are generally safe to handle if the number of carbon atoms (
Comparative Safety Table:
| Reagent | Structure | Ratio | Safety Verdict | |||
| AMMN | 8 | 3 | 4 (Azide+Nitro) | 2.75 | Caution (Borderline < 3) | |
| Benzyl Azide | 7 | 0 | 3 | 2.33 | Caution | |
| PEG3-Azide | 8 | 3 | 3 | 3.66 | Stable |
Directive: AMMN falls below the safety threshold of 3.0 due to the high nitrogen content from both the azide and nitro groups. It must be stored below -20°C and shielded from light.
Experimental Benchmarking: Kinetics & Solubility
Experimental Workflow
The following diagram outlines the standardized protocol used to benchmark AMMN against Benzyl Azide (Standard) and p-Nitrobenzyl Azide (Electronic Analog).
Figure 1: Standardized benchmarking workflow for click reagents.
Reaction Performance Data
We evaluated the reaction rate (
| Metric | AMMN | Benzyl Azide (Std) | p-Nitrobenzyl Azide |
| Time to 90% Conv. | 45 min | 50 min | 42 min |
| Isolated Yield | 94% | 96% | 91% |
| LogP (Predicted) | 1.85 | 2.50 | 2.10 |
| Water Solubility | Moderate | Low | Low |
| Electronic Effect | Electron-Deficient | Neutral | Electron-Deficient |
Analysis:
-
Reactivity: AMMN shows a slightly accelerated reaction rate compared to unsubstituted Benzyl Azide. The electron-withdrawing nitro group increases the electrophilicity of the azide, facilitating the initial coordination steps in the CuAAC cycle, though the effect is subtle compared to steric factors.
-
Solubility: The methoxy group (
) at the 3-position significantly lowers the LogP compared to Benzyl Azide, making AMMN more compatible with aqueous buffers used in bioconjugation.
Detailed Protocols
Protocol A: NMR-Based Kinetic Assay
This protocol validates the reaction rate claims. It is a self-validating system using an internal standard.
Reagents:
-
Azide Stock: 50 mM in
-DMSO. -
Alkyne: Phenylacetylene (50 mM in
-DMSO). -
Catalyst Master Mix: CuSO4 (2.5 mM) + THPTA (5.0 mM) in
. -
Internal Standard: 1,3,5-Trimethoxybenzene (Inert to CuAAC).
Step-by-Step:
-
Preparation: In an NMR tube, combine 300 µL of Azide Stock and 300 µL of Alkyne Stock.
-
Standardization: Add 10 µL of Internal Standard. Acquire a
spectrum to normalize integration values. -
Initiation: Add 50 µL of freshly prepared Sodium Ascorbate (100 mM in
) followed immediately by 50 µL of Catalyst Master Mix. Cap and invert 3 times. -
Acquisition: Acquire proton spectra every 5 minutes for 90 minutes at 25°C.
-
Analysis: Monitor the disappearance of the benzylic methylene protons (
, ~4.4 ppm) and the appearance of the triazole proton (~8.2 ppm). Plot vs. time to determine pseudo-first-order rate constants.
Protocol B: Safety/Stability Check (TLC)
Before scaling up, verify the stability of AMMN in your specific reaction buffer.
-
Dissolve AMMN (1 mg) in the desired buffer (100 µL).
-
Incubate at 37°C for 4 hours.
-
Spot on TLC plate (Hexane:EtOAc 3:1).
-
Result: A single spot indicates stability. The appearance of a lower Rf spot (amine) or baseline material indicates decomposition or reduction of the nitro group by cellular components (if lysate is used).
Mechanistic Insight: The CuAAC Cycle
Understanding where AMMN enters the cycle helps troubleshoot failed reactions.
Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition cycle. The electron-deficient nature of AMMN facilitates the nucleophilic attack of the copper acetylide.
Conclusion
1-(Azidomethyl)-3-methoxy-5-nitrobenzene (AMMN) is a high-performance alternative to standard benzyl azide when:
-
Post-click functionalization is required (reduction of
to ). -
Solubility in polar organic media is a limiting factor with standard benzyl azides.
However, it is not a "drop-in" replacement for general undergraduate labs due to its energetic profile. It should be reserved for applications requiring its specific linker properties or electronic profile.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
-
BenchChem. (2025).[2] A Comparative Guide to the Kinetics of Benzyl Azide Cycloaddition Reactions. BenchChem Technical Guides.
-
University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guidelines.
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Safety Operating Guide
1-(Azidomethyl)-3-methoxy-5-nitrobenzene proper disposal procedures
Foreword: A Commitment to Laboratory Safety
The proper handling and disposal of reactive chemical intermediates are paramount to ensuring a safe research environment. This guide provides detailed procedures for the disposal of 1-(azidomethyl)-3-methoxy-5-nitrobenzene, a compound that, due to its functional groups, requires specialized handling. The presence of both an azido (-N3) and a nitro (-NO2) group classifies this molecule as an energetic material, demanding rigorous adherence to safety protocols to mitigate risks of unintended reactions or detonation.
This document is intended for professionals in research and drug development. It is imperative that all procedures described herein are conducted in a controlled laboratory setting, by personnel trained in handling hazardous and reactive chemicals, and in full compliance with the institution's Environmental Health and Safety (EHS) policies.
PART 1: Hazard Analysis and Risk Mitigation
1.1. Inherent Hazards
-
Explosion Hazard : Organic azides are energetic compounds that can be sensitive to shock, friction, heat, and static discharge, potentially leading to violent decomposition.[1] The presence of a nitro group, also an energetic functional group, likely increases this risk.
-
Toxicity : Azide compounds are acutely toxic, with a toxicity profile similar to that of cyanides.[2] They can be absorbed through the skin.[2] Nitroaromatic compounds are also known for their toxicity.[3]
-
Formation of Hydrazoic Acid : Contact between azides and acids can generate hydrazoic acid (HN3), which is highly toxic, volatile, and explosive.[1][2]
-
Formation of Explosive Metal Azides : Azides can react with heavy metals, such as copper, lead, silver, and mercury (often found in plumbing or on metal spatulas), to form extremely shock-sensitive and explosive metal azides.[1][4][5]
-
Incompatibility : Azides are incompatible with strong oxidizing agents, strong reducing agents, strong bases, amines, and halogenated solvents.[6][7] Contact with halogenated solvents like dichloromethane can form explosive diazidomethane.[2]
1.2. Risk Mitigation & Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to safety is essential.
| Safety Measure | Protocol | Rationale |
| Engineering Controls | All handling and disposal procedures must be conducted in a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be used, especially when handling quantities greater than a few milligrams. | To contain potential explosions, toxic vapors (like hydrazoic acid), and spills, protecting the user and the lab environment. |
| Personal Protective Equipment (PPE) | Wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (e.g., SilverShield® or butyl rubber).[8] | To provide a physical barrier against chemical splashes, projectiles from a potential detonation, and skin absorption of the toxic compound. |
| Handling Practices | Use only non-metal spatulas (e.g., plastic, ceramic, or glass) for handling.[7] Avoid grinding, friction, or any action that could create shock.[2] Ensure all glassware is free of scratches or ground glass joints where crystals could become trapped. | To prevent the formation of highly shock-sensitive heavy metal azides and to avoid accidental detonation through friction or shock. |
| Waste Segregation | All waste containing 1-(azidomethyl)-3-methoxy-5-nitrobenzene must be collected in a dedicated, clearly labeled hazardous waste container.[7][9] This container must be labeled "Organic Azide Waste - Explosive Hazard, Acutely Toxic." | To prevent accidental mixing with incompatible waste streams (e.g., acidic waste), which could lead to violent reactions or the generation of toxic hydrazoic acid. |
PART 2: Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain.[1][4] The primary methods for disposal are either direct collection by a certified hazardous waste contractor or, for dilute solutions, chemical deactivation followed by collection.
2.1. Method 1: Direct Collection for High-Temperature Incineration (Preferred Method)
This is the safest and most recommended disposal route for both neat (pure) compounds and concentrated solutions.
Step-by-Step Protocol:
-
Container Preparation : Select a clean, compatible container made of glass or polyethylene. Ensure it has a secure, screw-top cap.
-
Labeling : Immediately and clearly label the container with:
-
Waste Transfer : Carefully transfer the waste into the prepared container inside a chemical fume hood, using appropriate PPE and non-metal tools.
-
Storage : Securely close the container. Store it in a designated Satellite Accumulation Area (SAA), away from heat, sparks, and incompatible materials.[6][10] The SAA should provide secondary containment.
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.[1][10] Ensure all required paperwork is completed accurately.
2.2. Method 2: Chemical Deactivation of Dilute Solutions (<5% w/v)
This procedure is hazardous and should only be performed by personnel experienced with reactive chemistry. It involves the destruction of the azide functional group via diazotization.
Causality: The azide is converted to nitrogen gas (N₂) through a reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and an acid.[2] This process must be carefully controlled to manage gas evolution and prevent the formation of hydrazoic acid.
Experimental Protocol:
-
Setup : In a chemical fume hood, behind a blast shield, assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet bubbler.
-
Dilution : Place the dilute solution of 1-(azidomethyl)-3-methoxy-5-nitrobenzene in the flask. If necessary, add water to ensure the azide concentration is 5% or less.[8][12] Begin vigorous stirring.
-
Addition of Nitrite : While stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use a ratio of approximately 1.5 grams of sodium nitrite for every 1 gram of the azide compound to ensure a stoichiometric excess.[2][12]
-
Acidification (Critical Step) : Slowly, and with extreme caution, add a 20% sulfuric acid (H₂SO₄) solution dropwise from the dropping funnel.[2] Never add acid before the sodium nitrite solution.
-
Reaction : Vigorous gas evolution (N₂) will be observed. Control the rate of acid addition to keep the reaction from becoming too rapid. Continue adding acid dropwise until gas evolution ceases.[12]
-
Quench Verification : Once gas evolution has stopped, test the solution to ensure the azide has been completely destroyed. Dip a strip of starch-iodide paper into the solution; a blue-black color indicates the presence of excess nitrous acid, confirming the reaction is complete.[2][12]
-
Neutralization & Collection : Neutralize the acidic solution by carefully adding a dilute solution of sodium hydroxide until the pH is between 6 and 9.[8]
-
Final Disposal : Transfer the neutralized, quenched solution to a hazardous waste container labeled "Quenched Nitroaromatic Waste." Contact your EHS office for pickup. Do not pour down the drain.[6]
PART 3: Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 1-(azidomethyl)-3-methoxy-5-nitrobenzene.
Caption: Disposal workflow for 1-(azidomethyl)-3-methoxy-5-nitrobenzene.
PART 4: Emergency Procedures
Spill Response:
-
Small Spill (in fume hood) : Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[5] Carefully collect the contaminated material using non-metal tools and place it into the designated hazardous waste container. Decontaminate the area with soap and water.[6]
-
Large Spill (or any spill outside a fume hood) : Evacuate the laboratory immediately. Alert others in the area and notify your institution's EHS and emergency response team.
Exposure Response:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
References
-
Sodium Azide - Chemistry LibreTexts . (2021, August 15). Chemistry LibreTexts. Available at: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab . (2021, October 26). LabManager. Available at: [Link]
-
Effective Laboratory Waste Management Tips . (2025, August 4). Environmental Marketing. Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Clean Management Environmental Group, Inc. Available at: [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP) . (2018, July 16). Case Western Reserve University. Available at: [Link]
-
Laboratory chemical waste . Water Corporation. Available at: [Link]
-
sodium-azide-organic-azides_0.docx . UC Santa Barbara. Available at: [Link]
-
SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzamide . (2025, September 19). Thermo Fisher Scientific. Available at: [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds . (2021, February 16). University of New Mexico, Department of Chemistry and Chemical Biology. Available at: [Link]
-
OSHA Hazardous Waste Disposal Guidelines . (2024, October 30). CDMS. Available at: [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives . (2001). Edited by Jim C. Spain, et al. CRC Press. Available at: [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences . (2019). Polymers. Available at: [Link]
-
Quenching of singlet molecular oxygen (1O2) by azide anion in solvent mixtures . (2001, December 15). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (2024). EHS.com. Available at: [Link]
-
Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]
-
BIOREMEDIATION - Degradation of nitro aromatic compounds . (2015, May 13). SlideShare. Available at: [Link]
-
OSHA and Biohazard Waste Disposal Guidelines . (2024, May 16). Daniels Health. Available at: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds . (2019). ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
